molecular formula C9H8N2O2S B187419 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol CAS No. 69844-25-3

5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B187419
CAS No.: 69844-25-3
M. Wt: 208.24 g/mol
InChI Key: DVGHKLUHJSFLIT-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol is a useful research compound. Its molecular formula is C9H8N2O2S and its molecular weight is 208.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2-methoxyphenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-12-7-5-3-2-4-6(7)8-10-11-9(14)13-8/h2-5H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGHKLUHJSFLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353722
Record name 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol
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URL https://comptox.epa.gov/dashboard/DTXSID20353722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69844-25-3
Record name 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry and drug development. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, offering researchers and drug development professionals a robust framework for the preparation and purification of this target molecule.

Introduction and Significance

The 1,3,4-oxadiazole scaffold is a privileged pharmacophore in medicinal chemistry, renowned for its diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a thiol group at the 2-position and a 2-methoxyphenyl substituent at the 5-position of the oxadiazole ring can modulate the compound's physicochemical properties and biological activity. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation, while the thiol group provides a handle for further chemical modification or can participate in interactions with biological targets. A thorough understanding of the is therefore crucial for researchers aiming to explore its therapeutic potential.

Retrosynthetic Analysis and Synthesis Strategy

The most direct and widely adopted method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of an appropriate acid hydrazide with carbon disulfide in a basic medium. This approach is efficient and generally provides good yields.

Retrosynthetic Analysis:

A retrosynthetic analysis of the target molecule reveals that it can be disconnected at the C-S and C-N bonds of the oxadiazole ring, leading back to 2-methoxybenzoyl hydrazide and carbon disulfide as the key starting materials. 2-methoxybenzoyl hydrazide can, in turn, be prepared from 2-methoxybenzoic acid or its corresponding ester.

Reaction Mechanism

The reaction proceeds through a multi-step mechanism:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of 2-methoxybenzoyl hydrazide on the electrophilic carbon atom of carbon disulfide. This step is facilitated by the basic medium, which deprotonates the hydrazide to enhance its nucleophilicity.

  • Formation of Dithiocarbazate Intermediate: This initial attack results in the formation of a potassium dithiocarbazate intermediate.

  • Intramolecular Cyclization and Dehydration: The dithiocarbazate intermediate then undergoes an intramolecular cyclization. The oxygen atom of the hydrazide attacks the thiocarbonyl carbon, leading to the formation of a five-membered heterocyclic ring. This is followed by the elimination of a molecule of water to yield the aromatic 1,3,4-oxadiazole ring.

  • Tautomerization: The resulting product can exist in two tautomeric forms: the thione form and the thiol form. In the solid state and in solution, the thione form is generally more stable.

Caption: Proposed reaction mechanism for the synthesis.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the .

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
2-Methoxybenzoyl hydrazideReagent Grade, 98%Sigma-Aldrich
Carbon disulfide (CS₂)ACS Reagent, ≥99.9%Sigma-Aldrich
Potassium hydroxide (KOH)ACS Reagent, ≥85%Fisher Scientific
Ethanol (EtOH)Anhydrous, 99.5%VWR Chemicals
Hydrochloric acid (HCl)37%, ACS ReagentJ.T. Baker
Distilled water
Celite®
Step-by-Step Procedure
  • Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxybenzoyl hydrazide (10 mmol) and potassium hydroxide (15 mmol) in anhydrous ethanol (100 mL).

  • Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (15 mmol) dropwise over a period of 15 minutes. The addition should be carried out in a well-ventilated fume hood due to the toxicity and flammability of carbon disulfide.

  • Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate:hexane, 1:1).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Precipitation of the Product: Dissolve the resulting solid residue in distilled water (100 mL). The solution should be cooled in an ice bath.

  • Acidification: Acidify the cold aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH reaches approximately 2-3. A precipitate should form.

  • Isolation of the Crude Product: Collect the precipitate by vacuum filtration through a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol.

  • Drying and Characterization: Dry the purified product in a vacuum oven at 50-60 °C. Characterize the final compound using appropriate analytical techniques, such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Experimental workflow for the synthesis.

Troubleshooting and Considerations

  • Low Yield: If the yield is low, ensure that the reagents are pure and dry, especially the ethanol. The reaction time may also need to be optimized.

  • Incomplete Reaction: Monitor the reaction progress using TLC. If the starting material is still present after the recommended reflux time, the reaction may need to be run for a longer period.

  • Purification Challenges: If the product is difficult to purify by recrystallization, column chromatography using silica gel may be an alternative.

  • Safety: Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

The can be reliably achieved through the cyclization of 2-methoxybenzoyl hydrazide with carbon disulfide in a basic medium. This guide provides a detailed and scientifically grounded protocol, along with insights into the reaction mechanism and potential challenges. By following this methodology, researchers can confidently prepare this valuable compound for further investigation in their drug discovery and development programs.

References

  • Synthesis and biological evaluation of some new 1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some new 1,3,4-oxadiazole derivatives. Journal of Saudi Chemical Society. Available at: [Link]

physicochemical properties of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of the , a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole scaffold is a privileged structure known to impart a range of biological activities.[1][2] This document details the synthesis, structural elucidation, and core physicochemical characteristics of the title compound, including its spectroscopic profile. Furthermore, it outlines detailed, field-proven experimental protocols for its synthesis and the determination of its key properties, designed to ensure accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction to the 1,3,4-Oxadiazole-2-thiol Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered substantial attention due to its metabolic stability and its role as a versatile pharmacophore.[3][4] The incorporation of a thiol group at the 2-position introduces a reactive and ionizable center, enhancing the molecule's ability to engage in various biological interactions and coordination chemistry.[5] The thiol group also introduces the possibility of thiol-thione tautomerism, an equilibrium that can be influenced by the solvent and pH, potentially affecting the compound's biological activity and physicochemical behavior.[6][7][8]

The subject of this guide, 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, combines this potent heterocyclic core with a 2-methoxyphenyl substituent. The methoxy group's position introduces specific electronic and steric effects that can modulate the molecule's properties, such as its lipophilicity, crystal packing, and interaction with biological targets, distinguishing it from its other positional isomers.

Synthesis and Structural Elucidation

The most common and efficient route for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of a carboxylic acid hydrazide with carbon disulfide in a basic medium.[7][8] This one-pot reaction is widely adopted for its reliability and good yields.

The synthesis pathway for 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol begins with 2-methoxybenzoic acid, which is first converted to its corresponding hydrazide. This intermediate, 2-methoxybenzoylhydrazide, is then reacted with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH) in an alcoholic solvent. The reaction mixture is refluxed to facilitate the intramolecular cyclization and dehydration, followed by acidification to precipitate the final thiol product.[5]

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Cyclization A 2-Methoxybenzoic Acid B 2-Methoxybenzoyl Hydrazide A->B Hydrazine Hydrate (N₂H₄·H₂O) C 5-(2-methoxyphenyl)- 1,3,4-oxadiazole-2-thiol B->C 1. CS₂, KOH, EtOH, Reflux 2. Acidification (e.g., HCl)

Caption: General synthesis workflow for the target compound.

Structural confirmation is achieved through a combination of spectroscopic techniques. The successful formation of the oxadiazole ring and the presence of all key functional groups are verified by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1][2]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties is critical for predicting a compound's behavior in biological systems and for designing formulation strategies.

Table 1: Summary of Physicochemical Properties
PropertyValue / DescriptionRationale / Method
Molecular Formula C₉H₈N₂O₂SDerived from structure.
Molecular Weight 208.24 g/mol Calculated from the molecular formula.
Appearance Expected to be a crystalline solid.Typical for this class of compounds.[9]
Melting Point Not experimentally reported. The related 4-methoxy isomer melts at 203-208 °C.[9]Requires experimental determination via the capillary method.[10][11]
Solubility Insoluble in water; soluble in dilute alkali (e.g., NaOH, NaHCO₃) and polar organic solvents (e.g., DMSO, DMF).[12]The acidic thiol group allows for salt formation in basic solutions. The aromatic rings favor solubility in organic solvents.
Acidity (pKa) Not experimentally reported. Expected to be weakly acidic due to the thiol group.The pKa of thiols is typically lower (more acidic) than corresponding alcohols.[13] Determination via potentiometric titration is the standard method.[14]
Lipophilicity (LogP) Not experimentally reported. The calculated XLogP3 for the 2-ethoxy analog is 2.4.A positive LogP value indicates a preference for lipid environments over aqueous ones.

Spectroscopic Profile

The spectroscopic data provides a definitive fingerprint for the molecule, confirming its identity and purity.

Infrared (IR) Spectroscopy

The IR spectrum offers direct evidence of the key functional groups.

  • S-H Stretch: A weak to medium absorption band is expected around 2500-2600 cm⁻¹ , which is characteristic of the thiol group.[5][15] Its presence is a key indicator of the thiol tautomer.

  • C=N Stretch: A sharp band around 1600-1650 cm⁻¹ corresponds to the C=N stretching vibration within the oxadiazole ring.[1][3]

  • Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region are attributed to the phenyl ring.

  • C-O-C Stretch (Ring & Ether): Strong, characteristic bands are expected in the 1000-1300 cm⁻¹ region, corresponding to the C-O-C stretching of the oxadiazole ring and the aryl ether linkage.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR:

    • Aromatic Protons (4H): The four protons on the 2-methoxyphenyl ring will appear as a complex multiplet in the aromatic region, typically between δ 7.0-8.0 ppm .

    • Methoxy Protons (3H): A sharp singlet will be observed around δ 3.8-4.0 ppm .

    • Thiol Proton (1H): A broad singlet, whose chemical shift is highly variable and dependent on concentration and solvent, can appear anywhere from δ 12.0-15.0 ppm , especially in DMSO-d₆.[5] This peak may exchange with D₂O.

  • ¹³C NMR:

    • Oxadiazole Carbons (2C): Two distinct signals are expected in the downfield region, typically δ 160-180 ppm , corresponding to the C=N and C=S (or C-SH) carbons of the heterocyclic ring.[5][16]

    • Aromatic Carbons (6C): Six signals will be present in the δ 110-160 ppm range. The carbon attached to the oxygen of the methoxy group will be the most downfield among the phenyl carbons.

    • Methoxy Carbon (1C): A signal around δ 55-60 ppm .[17]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): The spectrum should show a clear molecular ion peak at m/z = 208 , corresponding to the molecular weight of the compound.[18]

  • Isotope Peak (M+2): A small peak at m/z = 210 (the M+2 peak) will be present due to the natural abundance of the ³⁴S isotope.

  • Key Fragments: Common fragmentation pathways for this class of compounds include the loss of carbon monosulfide (CS) or cleavage of the phenyl ring.[5]

UV-Visible Spectroscopy

The UV-Vis spectrum provides insight into the electronic transitions within the conjugated system.

  • The conjugated system, comprising the phenyl ring and the 1,3,4-oxadiazole core, is expected to show strong absorption bands in the UV region (200-400 nm) corresponding to π → π* and n → π* electronic transitions.[1][3] The exact λₘₐₓ is solvent-dependent. Studies on similar compounds show a primary absorption maximum around 260-300 nm.[19]

Experimental Methodologies

Adherence to standardized protocols is essential for obtaining reliable and reproducible data.

Synthesis Protocol: 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Causality: This protocol leverages the established reaction between an acid hydrazide and carbon disulfide, which provides a high-yield, direct route to the desired heterocyclic core.[8] The use of potassium hydroxide creates the basic environment necessary to deprotonate the hydrazide, facilitating its nucleophilic attack on the carbon disulfide.

  • Prepare the Acid Hydrazide: Reflux 2-methoxybenzoic acid (1 equivalent) with an excess of hydrazine hydrate in ethanol for 8-12 hours. Monitor the reaction via Thin Layer Chromatography (TLC). Upon completion, cool the mixture and collect the precipitated 2-methoxybenzoylhydrazide by filtration.

  • Dissolve Reagents: In a round-bottom flask, dissolve 2-methoxybenzoylhydrazide (1 equivalent) and potassium hydroxide (1.2 equivalents) in absolute ethanol.

  • Add Carbon Disulfide: To the stirred solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 10-15 hours. The reaction progress can be monitored by TLC.

  • Isolate the Product: After cooling to room temperature, reduce the solvent volume under vacuum. Dissolve the residue in water and filter to remove any insoluble impurities.

  • Precipitate: Cool the aqueous filtrate in an ice bath and acidify to pH 3-4 with dilute hydrochloric acid.

  • Collect and Purify: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure compound.[5]

Melting Point Determination Protocol

Causality: The melting point is a fundamental indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities typically depress and broaden the melting range.[20] The capillary method is the pharmacopeial standard.[10]

  • Sample Preparation: Ensure the recrystallized sample is completely dry and finely powdered. Load a small amount into a capillary tube, sealing one end.

  • Initial Fast Ramp: Place the capillary in a melting point apparatus and heat rapidly to get an approximate melting temperature.[20]

  • Precise Determination: Allow the apparatus to cool to at least 10°C below the approximate melting point.[10]

  • Slow Ramp: Insert a new sample and heat at a slow, controlled rate (1-2°C per minute).

  • Record Range: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.[11]

  • Replicate: Repeat the measurement at least twice to ensure consistency.

G A Prepare Dry, Powdered Sample B Load Capillary Tube A->B C Perform Rapid Scan (Estimate MP) B->C D Cool Apparatus (10°C below estimate) C->D E Perform Slow Scan (1-2°C/min) D->E F Record Temperature Range (Onset to Completion) E->F G Repeat for Consistency F->G

Caption: Standard workflow for melting point determination.
Solubility Assessment Protocol

Causality: This systematic approach classifies the compound based on its solubility in a series of solvents, which provides strong indications of its functional groups (acidic, basic, or neutral) and overall polarity.[12]

  • Preparation: Add approximately 20-30 mg of the compound to a series of labeled test tubes.

  • Testing Sequence: To separate tubes, add 1 mL of the following solvents, one at a time:

    • Water

    • 5% HCl (aq)

    • 5% NaOH (aq)

    • 5% NaHCO₃ (aq)

    • Ethanol

    • Hexane

  • Observation: Vigorously shake or stir each tube for 60 seconds.[21] Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.

  • Interpretation:

    • Solubility in 5% NaOH and 5% NaHCO₃ indicates an acidic functional group (the thiol).[12]

    • Insolubility in water suggests the dominance of the non-polar aromatic structure over the polar groups.

    • Solubility in ethanol but not hexane points to a polar organic nature.

pKa Determination Protocol (Potentiometric Titration)

Causality: Potentiometric titration directly measures the change in pH as a titrant is added, allowing for the precise determination of the pKa, which is the pH at which the acidic (thiol) and conjugate base (thiolate) forms are present in equal concentrations.[14]

  • System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[14]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., ethanol/water mixture) to a known concentration (e.g., 1-10 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[14]

  • Titration: Place the solution in a jacketed vessel at a constant temperature. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the pH at the half-equivalence point of the titration curve.[14]

Potential Applications and Further Research

Derivatives of 1,3,4-oxadiazole-2-thiol are widely reported to possess a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][5] The specific 2-methoxyphenyl substitution pattern may confer unique pharmacological properties due to its steric and electronic influence on target binding.

Further research should focus on:

  • Quantitative Physicochemical Analysis: Experimental determination of pKa and LogP values to build accurate structure-activity relationship (SAR) models.

  • Biological Screening: In-vitro screening against a panel of bacterial, fungal, and cancer cell lines to identify potential therapeutic applications.

  • Thiol-Thione Tautomerism: A detailed study using variable-temperature NMR and different solvents to quantify the tautomeric equilibrium and its impact on reactivity and biological activity.[7]

  • X-ray Crystallography: Obtaining a single-crystal X-ray structure to definitively determine the solid-state conformation and intermolecular interactions.

Conclusion

5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol is a compound with significant potential, built upon a well-established pharmacophore. This guide has detailed its synthesis and provided a comprehensive profile of its key physicochemical and spectroscopic properties. The outlined experimental protocols offer a validated framework for researchers to reliably characterize this molecule and explore its potential in drug discovery and materials science. The combination of its aromatic, heterocyclic, and acidic thiol functionalities makes it a compelling candidate for further investigation.

References

  • Melting Point Determin
  • Melting point determin
  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (n.d.). Asian Journal of Chemistry.
  • 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. (n.d.). Sigma-Aldrich.
  • Measuring the Melting Point. (2023, May 8). Westlab Canada.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of California, Los Angeles.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Florida A&M University.
  • Melting point determin
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
  • 5-Furan-2yl[5][9][10]oxadiazole-2-thiol, 5-Furan-2yl-4H[9][10] triazole-3-thiol and Their Thiol-Thione Tautomerism. (n.d.). MDPI.

  • E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (2023, April 25).
  • Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calcul
  • Solubility of Organic Compounds. (2023, August 31). Queen's University.
  • Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.
  • Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. (n.d.). Chemistry & Chemical Technology.
  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (n.d.). JournalsPub.
  • 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. (n.d.). PubChem.
  • Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. (n.d.).
  • Evaluation of Thiol Raman Activities and pKa Values using Internally Referenced Raman-based pH Titration. (2016, May 7).
  • Direct Determination of Thiol pKa by Isothermal Titration Microcalorimetry. (n.d.). American Chemical Society.
  • 5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2-THIOL(15264-63-8) IR2 spectrum. (n.d.). ChemicalBook.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
  • A silver electrode in the potentiometric titr
  • Method Development and Stress Degradation Profile of 5-Benzyl-1,3,4-Oxadiazole-2-Thiol Studied by UV Spectroscopy. (2018, June 3).
  • Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. (n.d.).
  • Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. (2025, August 6).
  • 5-(2-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol. (n.d.). PubChem.
  • Direct Determination of Thiol pKa by Isothermal Titration Microcalorimetry. (2025, August 6).
  • Various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. (2019, December 18).
  • 1H NMR spectrum of compound 4. (n.d.).
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.).
  • 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. (n.d.). Chem-Impex.
  • Compound 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. (n.d.). Chemdiv.
  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (n.d.). Oriental Journal of Chemistry.
  • Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (n.d.). PubMed Central.
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Sources

A Technical Guide to the Structural Elucidation of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3] The inclusion of a thiol group at the 2-position and a substituted phenyl ring at the 5-position, as in 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, can significantly modulate the compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the analytical methodologies required to unequivocally determine the structure of this compound, grounded in established spectroscopic principles and supported by data from closely related analogues.

Synthesis and Plausible Mechanism: A Well-Trodden Path

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a robust and well-documented process in synthetic organic chemistry.[4][5] The most common and efficient route involves the reaction of an appropriate acid hydrazide with carbon disulfide in a basic medium, followed by acidification.

Experimental Protocol: Synthesis
  • Preparation of 2-Methoxybenzohydrazide: To a solution of methyl 2-methoxybenzoate in ethanol, add hydrazine hydrate. Reflux the mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and collect the precipitated 2-methoxybenzohydrazide by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Cyclization to 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol: Dissolve 2-methoxybenzohydrazide in ethanol containing potassium hydroxide. To this solution, add carbon disulfide dropwise at 0-5 °C. After the addition, allow the mixture to warm to room temperature and then reflux for 8-10 hours, until the evolution of hydrogen sulfide gas ceases. Cool the mixture, pour it into ice-cold water, and acidify with dilute hydrochloric acid to a pH of 2-3. The resulting precipitate is the target compound.

  • Purification: Collect the crude product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent such as ethanol to afford pure 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol.

Visualizing the Synthesis

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization Methyl_2_methoxybenzoate Methyl 2-methoxybenzoate Hydrazide 2-Methoxybenzohydrazide Methyl_2_methoxybenzoate->Hydrazide Ethanol, Reflux Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Hydrazide Target_Compound 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol Hydrazide->Target_Compound 1. Ethanol, Reflux 2. HCl (acidification) CS2_KOH CS₂ / KOH CS2_KOH->Target_Compound

Caption: Synthetic pathway for 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol.

Spectroscopic Elucidation: Decoding the Molecular Signature

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum is expected to exhibit characteristic absorption bands that confirm the presence of the thiol, the aromatic ring, and the oxadiazole core.

Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Rationale
Thiol (S-H)Stretching~2550-2600This is a characteristic, though sometimes weak, absorption for the S-H bond.[2]
Aromatic C-HStretching~3000-3100Confirms the presence of the phenyl ring.
C=N (oxadiazole)Stretching~1510-1540Indicative of the carbon-nitrogen double bond within the heterocyclic ring.[4]
Aromatic C=CStretching~1450-1600Multiple bands are expected, corresponding to the vibrations of the phenyl ring.
C-O-C (oxadiazole)Asymmetric Stretching~1020-1100A key indicator of the oxadiazole ring structure.[4]
Ar-O-CH₃Asymmetric Stretching~1240-1260Characteristic strong absorption for the aryl ether linkage.

Note: The thiol group can exist in tautomeric equilibrium with a thione form (C=S). The presence of a strong C=S stretching band around 1180-1280 cm⁻¹ would suggest a significant contribution from the thione tautomer in the solid state.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule.

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The spectrum is predicted to show distinct signals for the aromatic protons, the methoxy group protons, and the labile thiol proton.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Rationale
SH~12.0 - 15.0Singlet (broad)The thiol proton is acidic and its signal is often broad due to exchange. Its downfield shift is characteristic for this class of compounds.[4]
Aromatic (4H)~7.0 - 7.9MultipletThe four protons on the 2-methoxyphenyl ring will appear as a complex multiplet due to their distinct electronic environments and spin-spin coupling.
OCH₃~3.9SingletThe three protons of the methoxy group are equivalent and will appear as a sharp singlet.[7]

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C=S (Thione)~175-182This highly deshielded carbon is characteristic of the C=S in the thione tautomer of the oxadiazole ring.[4]
C-O (Oxadiazole)~158-165The other carbon atom in the oxadiazole ring, bonded to the phenyl group and oxygen.[8]
C-OCH₃ (Aromatic)~155-160The aromatic carbon directly attached to the electron-donating methoxy group is shifted downfield.
Aromatic (5C)~110-135The remaining five carbons of the phenyl ring will resonate in this typical aromatic region.
OCH₃~55-60The carbon of the methoxy group appears in the expected upfield region for an sp³ carbon attached to an oxygen atom.[4]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of the compound and provides valuable structural information through its fragmentation pattern. For 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol (Molecular Formula: C₉H₈N₂O₂S), the expected molecular weight is approximately 208.24 g/mol .

Predicted Fragmentation Pattern:

Under electron ionization (EI), the molecule is expected to produce a prominent molecular ion peak (M⁺) at m/z = 208. Subsequent fragmentation is likely to proceed through characteristic pathways.

Fragmentation_Pathway M [C₉H₈N₂O₂S]⁺˙ m/z = 208 (Molecular Ion) F1 [C₈H₅N₂OS]⁺ m/z = 177 M->F1 - OCH₃ F2 [C₇H₅O]⁺ m/z = 105 M->F2 - CSN₂H F3 [C₇H₈O]⁺˙ m/z = 108 M->F3 - CSN₂ F4 [C₇H₅N₂O]⁺ m/z = 133 M->F4 - C₂H₃S

Caption: Plausible mass fragmentation pathway for the target molecule.

Chromatographic Analysis: Purity Assessment

Standard chromatographic techniques are essential for verifying the purity of the synthesized compound.

  • Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the synthesis and to get a preliminary indication of purity. A suitable mobile phase, such as a mixture of ethyl acetate and petroleum ether, will allow for the separation of the product from starting materials and byproducts.[4]

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity, reverse-phase HPLC is the method of choice. The compound can be analyzed using a C18 column with a gradient elution of acetonitrile and water.[9]

Conclusion

The structural elucidation of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol is a systematic process that integrates a well-established synthetic route with a suite of powerful spectroscopic techniques. By combining the insights from IR, ¹H NMR, ¹³C NMR, and mass spectrometry, researchers can confidently confirm the identity and purity of this promising heterocyclic compound. The predictive data presented in this guide, based on robust analogies to closely related structures, provides a solid framework for the characterization of this and similar 1,3,4-oxadiazole derivatives, thereby facilitating their further investigation in drug discovery and development programs.

References

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An In-depth Technical Guide to 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol (CAS 69844-25-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol (CAS 69844-25-3), a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its physicochemical characteristics, synthesis methodologies, and known biological activities, with a particular focus on its potential as an antimicrobial agent. The guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

Initially, it is crucial to address a common point of confusion regarding CAS 69844-25-3. While some sources have erroneously associated this CAS number with quinazoline-based structures, authoritative chemical databases definitively identify it as 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol .

This compound belongs to the 1,3,4-oxadiazole class of heterocycles, which are known for their diverse pharmacological activities. The presence of a thiol group at the 2-position and a methoxyphenyl group at the 5-position are key structural features that contribute to its chemical reactivity and biological profile.

Table 1: Physicochemical Properties of 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

PropertyValueSource
CAS Number 69844-25-3
Molecular Formula C₉H₈N₂O₂S
Molecular Weight 208.24 g/mol [1]
IUPAC Name 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Synonyms 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione
Melting Point Not precisely reported for the ortho isomer. The related para isomer has a melting point of 203-208 °C.
Solubility Data not available. Generally, such compounds exhibit limited solubility in water and are more soluble in organic solvents like DMSO and DMF.
Physical Appearance Expected to be a solid at room temperature.

Note on Tautomerism: It is important to recognize that 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol can exist in tautomeric equilibrium with its thione form, 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. This equilibrium can be influenced by the solvent and physical state.[2]

tautomerism Thiol Thiol Form Thione Thione Form Thiol->Thione Tautomerization Thione->Thiol

Caption: Thiol-thione tautomerism in 5-substituted-1,3,4-oxadiazole-2-thiols.

Synthesis and Characterization

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in organic chemistry. The general synthetic route involves the cyclization of an acid hydrazide with carbon disulfide in a basic medium.[2][3][4]

General Synthesis Protocol

A detailed, step-by-step methodology for the synthesis of 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol is outlined below, based on established procedures for analogous compounds.

Step 1: Esterification of 2-Methoxybenzoic Acid

  • Dissolve 2-methoxybenzoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Remove the excess methanol under reduced pressure.

  • Neutralize the residue with a weak base (e.g., sodium bicarbonate solution) and extract the methyl 2-methoxybenzoate with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

Step 2: Formation of 2-Methoxybenzohydrazide

  • Dissolve the methyl 2-methoxybenzoate in ethanol.

  • Add an excess of hydrazine hydrate.

  • Reflux the mixture for several hours. The product, 2-methoxybenzohydrazide, will often precipitate out of the solution upon cooling.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

Step 3: Cyclization to 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

  • Dissolve 2-methoxybenzohydrazide in ethanolic potassium hydroxide solution.

  • Cool the solution in an ice bath and add carbon disulfide dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for several hours, followed by refluxing until the evolution of hydrogen sulfide gas ceases.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Acidify the solution with a dilute mineral acid (e.g., hydrochloric acid) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol.

synthesis_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis cluster_step3 Step 3: Cyclization A 2-Methoxybenzoic Acid C Methyl 2-methoxybenzoate A->C Reflux B Methanol, H+ B->C E 2-Methoxybenzohydrazide C->E Reflux D Hydrazine Hydrate D->E G 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol E->G Reflux, then Acidification F CS2, KOH F->G

Caption: General synthetic workflow for 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol.

Analytical Characterization

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the S-H stretch (around 2500-2600 cm⁻¹), C=N stretching (around 1500-1600 cm⁻¹), and C-O-C stretching of the ether and the oxadiazole ring.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should display signals corresponding to the aromatic protons of the methoxyphenyl group, a singlet for the methoxy group protons, and a broad singlet for the thiol proton, which is exchangeable with D₂O.[3]

    • ¹³C NMR: The spectrum will show distinct signals for the carbons of the aromatic ring, the methoxy group, and the two carbons of the oxadiazole ring.[3]

  • Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[3]

Biological Activity and Potential Applications

The 1,3,4-oxadiazole scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have been reported to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][5]

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole-2-thiol have demonstrated significant potential as both antifungal and antibacterial agents.[6][7]

  • Antifungal Activity: Several studies have reported the antifungal activity of 1,3,4-oxadiazole derivatives against various fungal strains, including Aspergillus and Candida species.[3][8] The proposed mechanism of action for some antifungal azoles involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[9][10] Disruption of ergosterol synthesis leads to altered membrane fluidity and permeability, ultimately inhibiting fungal growth. Molecular docking studies have suggested that 1,3,4-oxadiazole derivatives can bind to the active site of this enzyme.[9]

  • Antibacterial Activity: The antibacterial potential of 1,3,4-oxadiazoles has been investigated against both Gram-positive and Gram-negative bacteria.[5] One proposed mechanism of action involves the generation of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative stress and subsequent cell damage.[11] Another potential target is the bacterial cell membrane, where these compounds may cause disruption, leading to leakage of intracellular components.[11] Furthermore, some 1,3,4-oxadiazole derivatives have been shown to inhibit the synthesis of lipoteichoic acid (LTA), a crucial component of the cell wall in Gram-positive bacteria.[12]

antimicrobial_moa cluster_antifungal Antifungal Mechanism cluster_antibacterial Antibacterial Mechanisms A 1,3,4-Oxadiazole-2-thiol Derivative B Inhibition of Lanosterol 14α-demethylase A->B C Disruption of Ergosterol Biosynthesis B->C D Altered Fungal Cell Membrane Integrity C->D E Fungistatic/Fungicidal Effect D->E F 1,3,4-Oxadiazole Derivative G Increased Reactive Oxygen Species (ROS) F->G H Cell Membrane Disruption F->H I Inhibition of Lipoteichoic Acid (LTA) Synthesis F->I J Bacteriostatic/Bactericidal Effect G->J H->J I->J

Caption: Plausible mechanisms of antimicrobial action for 1,3,4-oxadiazole derivatives.

Other Potential Applications

The versatility of the 1,3,4-oxadiazole ring suggests that 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol and its derivatives could be explored for other therapeutic applications, such as anti-inflammatory and enzyme inhibitory activities.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

For related compounds, hazard statements indicate potential for being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[1]

Conclusion

5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound with a well-defined chemical structure and established synthetic pathways. Its significant potential as an antimicrobial agent, stemming from the broader class of 1,3,4-oxadiazole-2-thiols, makes it a compelling candidate for further investigation in the field of drug discovery. This technical guide provides a solid foundation for researchers to build upon, highlighting the key chemical and biological aspects of this promising molecule. Further studies are warranted to fully elucidate its pharmacological profile, mechanism of action, and therapeutic potential.

References

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  • Wiley Online Library. (2022). Synthesis and In VitroAntimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. ChemistrySelect, 7(30)*.
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  • PubMed Central. (2019). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases, 5(11), 1896-1905.
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  • MDPI. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3144.
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  • ResearchGate. (n.d.). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]

  • ResearchGate. (2014). various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. World Journal of Pharmacy and Pharmaceutical Sciences, 3(10), 1478-1506.
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  • ACS Omega. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 6(48), 32549–32560.
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A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(o-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Potential of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its structural rigidity, metabolic stability, and capacity for diverse electronic interactions make it an ideal scaffold for the rational design of novel therapeutic agents.[3][4] Compounds incorporating this core have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][5] The 2-thiol substituted derivatives, in particular, exhibit enhanced biological profiles and serve as versatile intermediates for further molecular elaboration.[5][6]

This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of a specific, high-interest derivative: 5-(o-methoxyphenyl)-1,3,4-oxadiazole-2-thiol . The protocols and analytical discussions herein are designed for researchers, medicinal chemists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the molecular transformations involved.

Part 1: The Synthetic Pathway: From Carboxylic Acid to Heterocycle

The synthesis of 5-(o-methoxyphenyl)-1,3,4-oxadiazole-2-thiol is a well-established, multi-step process that exemplifies a classic approach to heterocyclic ring formation. The strategy relies on the construction of an acylhydrazide intermediate, which possesses the requisite N-N bond, followed by a cyclization reaction with a one-carbon synthon, in this case, carbon disulfide.

Overall Reaction Scheme

The synthetic route proceeds in three primary stages:

  • Esterification: Conversion of the starting material, ortho-methoxybenzoic acid, to its corresponding methyl ester. This initial step is crucial as the carboxylic acid's hydroxyl group is not a suitable leaving group for the subsequent nucleophilic substitution by hydrazine. Esterification transforms it into a more reactive acyl derivative.

  • Hydrazinolysis: Reaction of the methyl ester with hydrazine hydrate to form o-methoxybenzoyl hydrazide. Hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the methoxy group.

  • Cyclocondensation: The key ring-forming step where the acylhydrazide is treated with carbon disulfide in a basic medium. The base deprotonates the hydrazide and the thiol, facilitating a nucleophilic attack on the carbon disulfide, leading to intramolecular cyclization and dehydration to yield the final 1,3,4-oxadiazole ring.[3]

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthetic process from the initial precursor to the final product.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Cyclocondensation A o-Methoxybenzoic Acid B Methyl o-methoxybenzoate A->B  Methanol (MeOH)  Conc. H₂SO₄ (cat.)  Reflux   C o-Methoxybenzoyl Hydrazide B->C  Hydrazine Hydrate (NH₂NH₂·H₂O)  Ethanol (EtOH)  Reflux   D 5-(o-methoxyphenyl)- 1,3,4-oxadiazole-2-thiol C->D  1. Carbon Disulfide (CS₂)  Potassium Hydroxide (KOH)  2. Acidification (e.g., HCl)  

Caption: Synthetic workflow for 5-(o-methoxyphenyl)-1,3,4-oxadiazole-2-thiol.

Detailed Experimental Protocol

This protocol is a self-validating system; successful isolation and characterization of the intermediate at each stage confirms the efficacy of the preceding step.

Step 1: Synthesis of Methyl o-methoxybenzoate

  • To a 250 mL round-bottom flask, add o-methoxybenzoic acid (15.2 g, 0.1 mol).

  • Add methanol (100 mL) and swirl to dissolve.

  • Carefully add concentrated sulfuric acid (2 mL) dropwise while cooling the flask in an ice bath. The addition of a strong acid catalyst is essential to protonate the carbonyl oxygen, increasing its electrophilicity.

  • Equip the flask with a reflux condenser and heat the mixture under reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) [Eluent: 30% Ethyl Acetate in Hexane].

  • After completion, allow the mixture to cool and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Pour the residue into 200 mL of ice-cold water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with a 5% sodium bicarbonate solution (2 x 30 mL) to remove any unreacted acid, followed by a wash with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be used in the next step without further purification.

Step 2: Synthesis of o-Methoxybenzoyl Hydrazide

  • In a 250 mL round-bottom flask, dissolve the crude methyl o-methoxybenzoate (0.1 mol) in absolute ethanol (80 mL).

  • Add hydrazine hydrate (80% solution, 15 mL, approx. 0.24 mol). Using an excess of hydrazine drives the reaction to completion.

  • Heat the mixture under reflux for 8-10 hours. A white precipitate of the hydrazide should form upon cooling.

  • Monitor the reaction by TLC [Eluent: 50% Ethyl Acetate in Hexane].

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Filter the solid product using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum to obtain the pure hydrazide.

Step 3: Synthesis of 5-(o-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

  • To a 250 mL round-bottom flask, add o-methoxybenzoyl hydrazide (16.6 g, 0.1 mol) and absolute ethanol (100 mL).

  • Add potassium hydroxide (8.4 g, 0.15 mol) and stir until it dissolves completely. The basic medium is critical for the subsequent nucleophilic addition.[7]

  • Add carbon disulfide (9 mL, 0.15 mol) dropwise to the stirred solution. The reaction is exothermic and the color of the mixture will typically turn yellow or orange.

  • Heat the mixture under reflux for 12-14 hours.[8]

  • After reflux, cool the mixture and concentrate it under reduced pressure to remove the solvent.

  • Dissolve the resulting solid residue in 150 mL of cold water.

  • Acidify the aqueous solution to a pH of approximately 5-6 by the slow addition of dilute hydrochloric acid while stirring continuously in an ice bath. This step protonates the potassium salt intermediate, causing the final product to precipitate.

  • Filter the resulting solid, wash thoroughly with cold water to remove any inorganic salts, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure crystals of 5-(o-methoxyphenyl)-1,3,4-oxadiazole-2-thiol.

Part 2: Comprehensive Characterization and Data Interpretation

Affirming the identity and purity of the synthesized compound is a cornerstone of chemical research. A combination of physical and spectroscopic methods provides an unambiguous structural confirmation. The 1,3,4-oxadiazole-2-thiol core exists in a thiol-thione tautomerism, with the thione form often predominating in the solid state.[3][9] This equilibrium can influence spectroscopic data.

Physicochemical Properties
  • Melting Point: A sharp, defined melting point is a primary indicator of high purity. The literature value for similar compounds suggests a melting point well above 150 °C.

  • TLC Analysis: Using an appropriate solvent system (e.g., 40% Ethyl Acetate in Hexane), the final product should appear as a single spot, distinct from the starting materials.

Spectroscopic Data Analysis

The following table summarizes the expected spectroscopic data for 5-(o-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. The interpretation of these spectra provides a molecular "fingerprint" for the compound.

Technique Parameter Expected Result / Rationale
FT-IR Wavenumber (cm⁻¹)~2550-2600: S-H stretch (thiol form), often weak or broad.[5] ~3100-3000: Aromatic C-H stretch. ~1610-1580: C=N stretch of the oxadiazole ring.[7] ~1500: Aromatic C=C stretch. ~1250: Asymmetric C-O-C stretch (aryl ether). ~1050-1020: Symmetric C-O-C stretch (oxadiazole ring).
¹H NMR Chemical Shift (δ, ppm)~13.0-15.0 (s, 1H): Thiol (SH) or N-H proton (thione form), broad and D₂O exchangeable. Its downfield shift is characteristic.[5] ~7.2-8.0 (m, 4H): Aromatic protons of the o-methoxyphenyl group, exhibiting complex splitting patterns due to ortho and meta coupling. ~3.9 (s, 3H): Methoxy (-OCH₃) group protons.
¹³C NMR Chemical Shift (δ, ppm)~175-180: C=S carbon of the oxadiazole ring (thione form).[5] ~155-160: C5 carbon of the oxadiazole ring attached to the phenyl group. ~110-158: Aromatic carbons. The carbon bearing the methoxy group will be the most downfield among the substituted carbons. ~56: Methoxy (-OCH₃) carbon.
Mass Spec. m/zMolecular Ion Peak [M]⁺ or [M+H]⁺ at ~208 or 209. Corresponds to the molecular formula C₉H₈N₂O₂S. Fragmentation may involve the loss of the methoxy group or cleavage of the oxadiazole ring.

Part 3: Significance and Future Directions

The successful synthesis and characterization of 5-(o-methoxyphenyl)-1,3,4-oxadiazole-2-thiol provide access to a valuable chemical entity. The presence of the thiol group offers a reactive handle for a wide array of subsequent chemical modifications, such as S-alkylation or the formation of disulfide bonds, allowing for the creation of extensive libraries of novel compounds.[10] Given the established biological importance of the 1,3,4-oxadiazole nucleus, this compound represents a promising starting point for drug discovery programs targeting infectious diseases, cancer, and inflammatory disorders.[4][11]

References

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  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry.
  • Cotelle, P. (2025). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Mass Spectrometry Reviews.
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  • Kumar, A., & Singh, R. (2013). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Pharmaceutical Sciences and Research.
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  • Khan, I., & Ali, S. (2015). substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Journal of the Chemical Society of Pakistan.
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  • Kumar, V., & Mahajan, M. P. (2013). Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. Der Pharma Chemica.
  • Kumar, R., & Singh, P. (2025). A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. Current Drug Targets.
  • Gümrükçüoğlu, N., & Demirbaş, A. (2005). 5-Furan-2yl[5][11]oxadiazole-2-thiol, 5-Furan-2yl-4H[5][11] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules.

  • El-Sayed, W. M., & Ali, O. M. (2021). Synthesis and Screening of New[5][11]Oxadiazole,[5][11]Triazole, and[5][11][12]Triazolo[4,3-b][5][11][12]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules.

  • ChemicalBook. (n.d.). 5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2-THIOL(15264-63-8) IR2 spectrum.
  • Alsafee, B., & Taher, A. (2021). 1H NMR spectrum of compound 4.
  • Gümrükçüoğlu, N., & Demirbaş, A. (2005). 5-Furan-2yl[5][11]oxadiazole-2-thiol, 5-Furan-2yl-4H[5][11] triazole-3-thiol and Their Thiol-Thione Tautomerism. ResearchGate.

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  • Kumar, A., & Singh, G. (2020). Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies. Molecules.
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The Ascendant Therapeutic Potential of 1,3,4-Oxadiazole-2-Thiol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Architectural Significance of the 1,3,4-Oxadiazole Core

In the landscape of medicinal chemistry, heterocyclic compounds represent a cornerstone of pharmacophore design, owing to the versatile roles heteroatoms play in physiological processes.[1] Among these, the 1,3,4-oxadiazole, a five-membered aromatic ring with one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold".[2] Its unique electronic properties, metabolic stability, and capacity to act as a bioisostere for amide and ester groups make it a highly attractive nucleus in drug development.[3] This guide focuses specifically on 1,3,4-oxadiazole-2-thiol derivatives, a subclass that leverages the reactive thiol group for further structural diversification, unlocking a vast spectrum of potent biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][4][5][6] We will delve into the synthesis, mechanisms of action, and validated experimental protocols essential for exploring and harnessing the full therapeutic potential of these compelling molecules.

Part 1: Foundational Synthesis Strategy

The primary and most widely adopted method for synthesizing the 5-substituted-1,3,4-oxadiazole-2-thiol core is a robust, one-pot cyclization reaction.[7][8] This procedure is valued in drug discovery for its efficiency and reliability.

Causality of the Method: The synthesis hinges on the reaction of an acylhydrazide (an accessible starting material derived from a carboxylic acid) with carbon disulfide (CS₂) in a basic medium, typically an alcoholic solution of potassium hydroxide (KOH). The base is crucial as it deprotonates the hydrazide, enhancing its nucleophilicity to attack the electrophilic carbon of CS₂. The subsequent intramolecular cyclization, driven by the elimination of water and hydrogen sulfide, is followed by acidification to yield the final product.[4][9] A key characteristic of these compounds is the existence of thiol-thione tautomerism, where the equilibrium between the -SH and =S forms can influence biological activity.[4][9]

General Synthesis Workflow

G cluster_start Starting Materials cluster_process Reaction cluster_end Product A Acylhydrazide (R-CO-NH-NH2) C Nucleophilic attack & Intramolecular Cyclization A->C Step 1 B Carbon Disulfide (CS2) + KOH / EtOH B->C Step 2 D 5-Substituted-1,3,4-oxadiazole-2-thiol C->D Step 3: Acidification

Caption: General synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.

Part 2: Anticancer Potential: Targeting Malignant Cell Proliferation

1,3,4-Oxadiazole derivatives have demonstrated profound cytotoxic effects against a range of human cancer cell lines through diverse and targeted mechanisms of action.[5][10] This versatility makes them a highly promising scaffold for the development of next-generation oncology drugs.[11]

Key Mechanisms of Antitumor Action

The anticancer efficacy of these derivatives is not monolithic; rather, it stems from their ability to interfere with multiple critical pathways essential for cancer cell survival and proliferation.

  • Tubulin Polymerization Inhibition: Certain derivatives function as mitotic inhibitors by disrupting microtubule dynamics. They bind to tubulin, preventing its polymerization into microtubules, which are essential for forming the mitotic spindle during cell division. This leads to cell cycle arrest and subsequent apoptosis.[12][13]

  • Induction of Apoptosis and Cell Cycle Arrest: Many derivatives trigger programmed cell death (apoptosis) in cancer cells. Studies have shown they can cause mitochondrial membrane depolarization and activate key executioner enzymes like caspase-3.[14] Furthermore, they can induce cell cycle arrest, particularly in the G0/G1 phase, preventing DNA replication and cell division.[14]

  • Enzyme Inhibition: This scaffold has proven effective in inhibiting various enzymes that are overexpressed or hyperactive in cancer cells.

    • Matrix Metalloproteinase-9 (MMP-9): Inhibition of MMP-9, an enzyme crucial for tumor invasion and metastasis, has been observed.[14]

    • Histone Deacetylase (HDAC): Some derivatives act as HDAC inhibitors, altering gene expression to trigger cell differentiation and growth arrest.[15][16]

    • Telomerase & Thymidylate Synthase: These enzymes, critical for immortalization and DNA synthesis in cancer cells, have also been identified as viable targets.[11][15][16]

Visualization: Anticancer Mechanisms

G cluster_pathways Cellular Targets & Pathways cluster_outcomes Cellular Outcomes Core 1,3,4-Oxadiazole-2-thiol Derivative Tubulin Tubulin Core->Tubulin Enzymes Key Enzymes (MMP-9, HDAC, Telomerase) Core->Enzymes CellCycle Cell Cycle Checkpoints Core->CellCycle SpindleDisrupt Mitotic Spindle Disruption Tubulin->SpindleDisrupt GeneExpress Altered Gene Expression Enzymes->GeneExpress G1Arrest G0/G1 Phase Arrest CellCycle->G1Arrest Apoptosis APOPTOSIS (Programmed Cell Death) SpindleDisrupt->Apoptosis GeneExpress->Apoptosis G1Arrest->Apoptosis

Caption: Multifaceted anticancer mechanisms of 1,3,4-oxadiazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The table below summarizes the cytotoxic activity of representative 1,3,4-oxadiazole-2-thiol derivatives against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound IDTarget Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Reference
4h A549 (Lung)<0.14Cisplatin-[14]
4g C6 (Glioma)8.16--[14]
5a MCF-7 (Breast)7.52--[13]
5a HepG2 (Liver)12.01--[13]
37 HepG2 (Liver)0.7 ± 0.2Raltitrexed1.3 ± 0.2[1]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a robust method for assessing the cytotoxic potential of novel derivatives.

Objective: To determine the IC₅₀ value of a test compound against a selected cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Culture & Seeding:

    • Culture human cancer cells (e.g., A549, MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

    • Seed 5,000-10,000 cells per well in a 96-well microtiter plate and allow them to adhere for 24 hours. The choice of seeding density is critical; it must allow for logarithmic growth during the experiment without reaching confluency, which can inhibit growth and skew results.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be <0.5% to avoid solvent-induced toxicity.

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds.

    • Controls: Include wells for:

      • Vehicle Control: Cells treated with media containing the same final concentration of DMSO. This validates that the solvent is not causing cytotoxicity.

      • Positive Control: Cells treated with a known anticancer drug (e.g., Cisplatin). This validates the assay's responsiveness.

      • Blank: Media only (no cells) to provide a background reading.

  • Incubation:

    • Incubate the plate for 48-72 hours. The incubation time should be sufficient to observe a significant effect on cell proliferation.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the supernatant.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100

    • Plot % Viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response).

Part 3: Antimicrobial Activity: Combating Pathogenic Microbes

The 1,3,4-oxadiazole-2-thiol scaffold has been effectively utilized to develop agents with broad-spectrum antimicrobial activity, including against drug-resistant strains, a critical area of unmet medical need.[17][18]

Spectrum of Activity and Structure-Activity Relationship (SAR)
  • Antibacterial: Derivatives have shown moderate to potent activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[19][20] Notably, activity against methicillin-resistant S. aureus (MRSA) and Mycobacterium tuberculosis has been reported, highlighting their potential to address antibiotic resistance.[3][17][20]

  • Antifungal: Potent activity has also been observed against common fungal pathogens like Candida albicans.[19]

  • SAR Insights: The antimicrobial potency is often enhanced by specific substitutions. The presence of halogens (e.g., fluorine, chlorine) on an aryl ring attached to the oxadiazole core is frequently associated with increased activity.[17][20] Furthermore, S-alkylation of the thiol group provides a key handle for modification, allowing for the introduction of various pharmacophores to modulate activity.[17]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDTarget MicrobeMIC (µM)Reference DrugMIC (µM)Reference
Series Analogs Bacillus subtilis6-50Ciprofloxacin-[19]
Series Analogs Escherichia coli6-50Ciprofloxacin-[19]
Series Analogs Candida albicans12-50Fluconazole-[19]
OZE-I S. aureus (MRSA)4-16 µg/mL--[3]
Compound 35 P. aeruginosaPotentAmpicillinWeaker[20]
Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the quantitative antimicrobial susceptibility of a compound.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microbial strain.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added to each well. After incubation, the wells are visually inspected for turbidity (growth). The MIC is the lowest concentration at which no growth is observed.

Methodology:

  • Preparation of Materials:

    • Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Prepare a stock solution of the test compound in DMSO.

    • Culture the microbial strain on an appropriate agar plate (e.g., Tryptic Soy Agar for bacteria) to obtain fresh colonies.

  • Inoculum Preparation:

    • Pick 3-5 well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). This standardization is critical for reproducibility.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup (96-well plate):

    • Add 100 µL of broth to all wells.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing across the plate. Discard 100 µL from the last column. This creates a concentration gradient.

    • Add 100 µL of the standardized inoculum to each well. The final volume will be 200 µL.

    • Controls:

      • Growth Control: Wells with broth and inoculum only (no compound). This must show turbidity for the test to be valid.

      • Sterility Control: Wells with broth only (no inoculum). This must remain clear.

      • Positive Control: A row dedicated to a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation:

    • Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Result Interpretation:

    • Visually inspect the plate for turbidity. A small button or haze at the bottom of the well is acceptable, but any visible cloudiness indicates growth.

    • The MIC is the lowest concentration of the compound where no turbidity is observed.

Visualization: MIC Determination Workflow

G A 1. Prepare Serial Dilutions of Compound in 96-Well Plate C 3. Inoculate All Wells (Except Sterility Control) A->C B 2. Prepare Standardized Microbial Inoculum (0.5 McFarland) B->C D 4. Incubate Plate (e.g., 24h at 37°C) C->D E 5. Visually Inspect for Turbidity (Microbial Growth) D->E F 6. Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Part 4: Anti-inflammatory and Anticonvulsant Activities

Beyond anticancer and antimicrobial effects, 1,3,4-oxadiazole-2-thiol derivatives have also been investigated for their potential in treating inflammation and neurological disorders like epilepsy.[21][22]

Anti-inflammatory Potential
  • Mechanism: The anti-inflammatory action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent inflammatory mediators.[23][24] In vitro assays, such as the inhibition of heat-induced albumin denaturation, also serve as a preliminary screen for anti-inflammatory activity.[25]

  • In Vivo Efficacy: The carrageenan-induced paw edema model in rodents is a classic and reliable method to assess in vivo anti-inflammatory activity. Several derivatives have shown a significant reduction in edema, with efficacy comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and ibuprofen.[4][23]

Anticonvulsant Potential
  • Mechanism: The anticonvulsant properties of some derivatives are believed to be mediated through the enhancement of GABAergic neurotransmission.[22] The GABA-A receptor is a major inhibitory neurotransmitter receptor in the brain, and its potentiation can suppress seizure activity.

  • Screening Models: The two most common preclinical models for screening anticonvulsant drugs are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test.[26][27] The MES model is indicative of activity against generalized tonic-clonic seizures, while the scPTZ model predicts efficacy against absence seizures. Several 1,3,4-oxadiazole derivatives have shown significant protection in both models.[27][28]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

Objective: To evaluate the ability of a test compound to prevent seizures induced by a maximal electrical stimulus.

Methodology:

  • Animal Preparation:

    • Use adult mice (e.g., Swiss albino, 20-25g).[26] Acclimatize the animals for at least one week before the experiment.

    • Divide animals into groups (n=6-8 per group): Vehicle control, Positive control (e.g., Phenytoin, 25 mg/kg), and Test compound groups (at various doses).[26]

  • Drug Administration:

    • Administer the test compounds and vehicle control orally (p.o.) or intraperitoneally (i.p.).

    • Wait for the appropriate absorption period (e.g., 30-60 minutes) before inducing seizures.

  • Seizure Induction:

    • Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes using a convulsiometer. This stimulus is supramaximal and reliably induces a full tonic-clonic seizure in untreated animals.

  • Observation and Endpoint:

    • Immediately after the stimulus, observe the animal for the characteristic seizure pattern.

    • The primary endpoint is the presence or absence of the hind limb tonic extension (HLTE) phase. Protection is defined as the complete abolition of the HLTE phase.

  • Neurotoxicity Assessment (Self-Validating Step):

    • To ensure that the observed anticonvulsant effect is not due to general motor impairment, all animals should be subjected to a rotarod test. Animals are placed on a rotating rod (e.g., 25 rpm), and their ability to remain on it for a set time (e.g., 1 minute) is recorded. A compound is considered neurotoxic at a given dose if the animal fails this test.

  • Data Analysis:

    • Calculate the percentage of animals protected in each group.

    • Determine the ED₅₀ (median effective dose) for the test compound.

Conclusion and Future Outlook

The 1,3,4-oxadiazole-2-thiol scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its synthetic accessibility, coupled with its ability to engage with a diverse array of biological targets, underpins a vast therapeutic potential. The derivatives have demonstrated compelling, quantifiable activity as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. The future of this scaffold lies in leveraging structure-activity relationship insights to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. As researchers continue to explore the chemical space around this versatile core, 1,3,4-oxadiazole-2-thiol derivatives are poised to become integral components in the development of novel therapeutics to address significant global health challenges.[11]

References

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discovery and synthesis of novel oxadiazole thiols

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Synthesis of Novel Oxadiazole Thiols

Authored by Gemini, Senior Application Scientist

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the core strategies for synthesizing and characterizing novel oxadiazole thiols. Moving beyond simple procedural lists, we delve into the mechanistic rationale behind synthetic choices, offering field-proven insights to ensure reproducibility and innovation. The protocols described herein are designed as self-validating systems, incorporating detailed characterization checkpoints to confirm the successful synthesis of these valuable heterocyclic scaffolds.

The Strategic Importance of Oxadiazole Thiols in Modern Drug Discovery

Oxadiazole rings are privileged five-membered heterocyclic structures containing one oxygen and two nitrogen atoms.[1][2] Among the four possible isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-), the 1,3,4- and 1,2,4-oxadiazoles are the most extensively studied and incorporated into therapeutic agents.[3][4] The introduction of a thiol (-SH) group onto the oxadiazole core dramatically enhances its chemical reactivity and biological potential.[5] This functional group provides a reactive handle for further molecular elaboration and can participate in crucial hydrogen bonding interactions with biological targets.[6]

Consequently, 5-substituted-1,3,4-oxadiazole-2-thiols are cornerstone scaffolds in medicinal chemistry, forming the basis for compounds with a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antitubercular properties.[1][5][6][7][8]

A critical feature of these compounds is their existence in a thiol-thione tautomeric equilibrium. While often depicted in the thiol form, the thione form frequently predominates, a crucial consideration for both mechanistic understanding and subsequent derivatization reactions.[9][10][11]

General Synthetic Workflow: A Conceptual Overview

The synthesis of oxadiazole thiols follows a logical and robust pathway, beginning from readily available starting materials and proceeding through key intermediates to the final heterocyclic product. This workflow is a foundational element of discovering novel derivatives.

G cluster_start Starting Materials cluster_inter Intermediate Formation cluster_cycl Core Synthesis cluster_final Product & Verification start1 Carboxylic Acid / Ester inter1 Acyl Hydrazide start1->inter1 + Hydrazine Hydrate start2 Hydrazine Hydrate start2->inter1 start3 Carbon Disulfide (CS2) inter2 Potassium Dithiocarbazate Salt start3->inter2 inter1->inter2 + CS2, KOH cycl Intramolecular Cyclization & Dehydration inter2->cycl Reflux final_prod 5-Substituted-1,3,4-Oxadiazole-2-thiol cycl->final_prod charac Spectroscopic Characterization (FT-IR, NMR, MS) final_prod->charac Structure Confirmation

Caption: General workflow for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.

Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-thiols: The Principal Pathway

The most reliable and widely adopted method for synthesizing 1,3,4-oxadiazole-2-thiols involves the reaction of acyl hydrazides with carbon disulfide in an alcoholic solution containing a strong base, typically potassium hydroxide (KOH).[9][11][12]

Mechanistic Rationale

Understanding the reaction mechanism is key to optimizing conditions and troubleshooting the synthesis. The process is a classic example of nucleophilic addition followed by intramolecular cyclization and dehydration.

  • Formation of Acyl Hydrazide: The synthesis begins with the conversion of a carboxylic acid or its corresponding ester into an acyl hydrazide via reaction with hydrazine hydrate. This step is often straightforward and high-yielding.[5]

  • Nucleophilic Attack: In the presence of KOH and ethanol, the acyl hydrazide reacts with carbon disulfide. The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbon of CS₂, forming a potassium dithiocarbazate salt intermediate.[10]

  • Cyclization and Dehydration: Upon heating (reflux), this intermediate undergoes an intramolecular cyclization. The oxygen atom of the carbonyl group attacks the thione carbon, leading to the formation of a five-membered ring. Subsequent elimination of a water molecule yields the aromatic 1,3,4-oxadiazole ring.[10]

  • Acidification: The reaction mixture, which contains the potassium thiolate salt of the product, is acidified. This protonates the sulfur atom, precipitating the final 5-substituted-1,3,4-oxadiazole-2-thiol product from the solution.[11]

G A Acyl Hydrazide R-C(=O)NHNH₂ C Potassium Dithiocarbazate Salt R-C(=O)NHNH-C(=S)S⁻K⁺ Formed in situ A->C + CS₂, KOH (Nucleophilic Attack) B Carbon Disulfide S=C=S B->C D Cyclized Intermediate Five-membered ring with -OH and =S groups C->D Heat (Reflux) (Intramolecular Cyclization) E Final Product (Thiolate Salt) 5-R-1,3,4-Oxadiazole-2-S⁻K⁺ D->E - H₂O (Dehydration) F Final Product (Thiol) 5-R-1,3,4-Oxadiazole-2-SH Precipitated solid E->F + H⁺ (Acidification) (Protonation)

Caption: Key mechanistic steps in the formation of 1,3,4-oxadiazole-2-thiols.

Field-Proven Experimental Protocol

This protocol describes the synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol, a common derivative.[5]

Step 1: Synthesis of 4-Nitrobenzohydrazide (Intermediate)

  • To a solution of methyl 4-nitrobenzoate (0.01 mol) in 20 mL of absolute ethanol, add hydrazine hydrate (99%, 0.02 mol).

  • Reflux the mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The solid hydrazide will precipitate.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Synthesis of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol

  • In a 100 mL round-bottom flask, dissolve 4-nitrobenzohydrazide (0.01 mol) and potassium hydroxide (0.015 mol) in 40 mL of absolute ethanol.

  • To this stirring solution, add carbon disulfide (0.015 mol) dropwise.

    • Causality Insight: The excess base and CS₂ ensure the complete conversion of the starting hydrazide. The reaction is exothermic; slow addition helps control the temperature.

  • After the addition is complete, reflux the mixture for 10-12 hours. The color of the solution will typically change.

  • Cool the flask in an ice bath and pour the contents into 100 mL of ice-cold water.

  • Acidify the solution by adding dilute hydrochloric acid (HCl) dropwise with constant stirring until the pH is ~2-3.

    • Trustworthiness Check: A solid precipitate should form upon acidification. The absence of a precipitate may indicate a failed reaction or incomplete cyclization.

  • Filter the resulting solid, wash thoroughly with cold water to remove any inorganic salts, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or an ethanol-water mixture) to obtain the pure compound.

Structural Verification and Characterization

Confirming the structure of the synthesized compound is a non-negotiable step for scientific integrity. A combination of spectroscopic methods provides a complete and validated structural assignment.[2][13]

Spectroscopic Data Analysis

The following table summarizes the expected spectroscopic data for a representative 5-aryl-1,3,4-oxadiazole-2-thiol.[5][10]

Technique Characteristic Signal / Peak Expected Value / Range Interpretation
FT-IR (KBr, cm⁻¹)S-H stretch2550 - 2600Confirms the presence of the thiol group. This peak can sometimes be weak or broad.
C=N stretch~1540Indicates the C=N bond within the oxadiazole ring.
C-O-C stretch~1010Corresponds to the ether linkage within the heterocyclic ring.
¹H NMR (DMSO-d₆, δ ppm)Ar-H7.50 - 8.50Protons of the aromatic substituent. The specific pattern depends on the substitution.
SH14.0 - 15.5A broad singlet, highly deshielded due to hydrogen bonding. Disappears on D₂O exchange.
¹³C NMR (DMSO-d₆, δ ppm)C=S (Thione Carbon)177 - 179The characteristic signal for the C-2 carbon of the oxadiazole ring in its thione tautomer.
C-O (Oxadiazole C-5)159 - 163The signal for the C-5 carbon attached to the aryl substituent.
Aromatic Carbons120 - 150Signals corresponding to the carbons of the aryl ring.
Mass Spec. (MS) Molecular Ion Peak (M⁺)Calculated m/zConfirms the molecular weight of the synthesized compound.
Characterization Workflow

G cluster_input Input cluster_analysis Spectroscopic Analysis cluster_output Output & Confirmation Input Purified Solid Product FTIR FT-IR Spectroscopy Input->FTIR NMR ¹H & ¹³C NMR Spectroscopy Input->NMR MS Mass Spectrometry Input->MS Data Spectral Data (Peaks, Shifts, m/z) FTIR->Data NMR->Data MS->Data Confirm Structure Confirmed Data->Confirm Data matches expected structure

Caption: A self-validating workflow for the characterization of oxadiazole thiols.

Conclusion and Future Directions

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols via the carbon disulfide method is a robust, versatile, and foundational technique in medicinal chemistry. The causality-driven protocol and rigorous characterization workflow presented in this guide provide researchers with a reliable system for producing these high-value heterocyclic scaffolds. The thiol moiety serves as a versatile synthetic handle, enabling further derivatization through S-alkylation or aminomethylation to generate diverse libraries of novel compounds for biological screening, paving the way for the discovery of next-generation therapeutic agents.[14][15]

References

  • Ajani, O. O., & Iyaye, K. T. (2020). Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities. Mediterranean Journal of Chemistry, 10(5), 418. [Link]

  • (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. The Open Medicinal Chemistry Journal. [Link]

  • Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]

  • (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. [Link]

  • (n.d.). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Open Access Journals. [Link]

  • (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. [Link]

  • (n.d.). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Bingol University. [Link]

  • (2023). Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. Bentham Science. [Link]

  • (n.d.). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology. [Link]

  • (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

  • Marzullo, P., Pace, A., Pibiri, I., Palumbo Piccionello, A., & Buscemi, S. (2021). RECENT ADVANCES ON 1,2,4-OXADIAZOLES: FROM SYNTHESIS TO REACTIVITY AND PHARMACEUTICAL APPLICATIONS. TARGETS in Heterocyclic Systems. [Link]

  • (n.d.). Synthesized 1,3,4-oxadiazole-2-thiol and its analogs with their minimum inhibitory concentration (MIC) values. ResearchGate. [Link]

  • (n.d.). Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. ResearchGate. [Link]

  • Al-Ghorbani, M., Cheah, C. Y., & Kumar, R. S. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(19), 6246. [Link]

  • (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ResearchGate. [Link]

  • (2022). Bioactive Oxadiazoles 2.0. MDPI. [Link]

  • Reed, M. A., et al. (2024). Synthesis of 1,2,4-Oxadiazole-5-thiones and Thioamides. ResearchGate. [Link]

  • Glomb, T., & Świątek, P. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2412. [Link]

  • Kaur, R., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Drug Development and Industrial Pharmacy, 48(8), 379-395. [Link]

  • (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. ResearchGate. [Link]

  • Sahu, N. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Preprints.org. [Link]

  • Gomaa, A. M., et al. (2021). Synthesis and Screening of New[4][5][12]Oxadiazole,[9][4][12]Triazole, and[9][4][12]Triazolo[4,3-b][9][4][12]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 291. [Link]

  • (n.d.). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. ResearchGate. [Link]

  • (2018). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

  • (n.d.). 1,3,4-OXADIAZOLE: Synthesis Derivatives &Biological Activities. A Review article. ResearchGate. [Link]

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preliminary screening of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preliminary Screening of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Authored by: A Senior Application Scientist

Foreword: The Scientific Imperative for Novel Heterocyclic Scaffolds

In the landscape of modern drug discovery, the 1,3,4-oxadiazole scaffold represents a cornerstone of medicinal chemistry. Its unique electronic and structural properties have rendered it a privileged structure, capable of engaging with a diverse array of biological targets. The subject of this guide, 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, is a compound of significant interest, marrying the established pharmacophoric features of the oxadiazole ring with the electronic influence of a methoxy-substituted phenyl group. This strategic combination suggests a high potential for multifaceted biological activity.

This document is not a mere recitation of protocols; it is a technical deep-dive designed for the discerning researcher. It is born from the understanding that robust, reproducible, and logically sound preliminary screening is the bedrock upon which successful drug development programs are built. Herein, we will not only detail the "how" but, more critically, the "why" behind each experimental decision, ensuring a self-validating and scientifically rigorous approach to the initial characterization of this promising molecule.

Part 1: Synthesis and Physicochemical Characterization

Before any biological evaluation can commence, the unequivocal synthesis and purification of the target compound are paramount. The integrity of all subsequent data hinges on the purity and confirmed identity of the starting material.

Synthetic Pathway: A Reliable and Scalable Approach

The synthesis of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol is typically achieved through a well-established, two-step reaction sequence. This method is favored for its high yields and the relative ease of purification of the intermediates and final product.

Synthesis_Workflow cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Hydrazinolysis cluster_step3 Step 3: Cyclization A 2-Methoxybenzoic Acid C Methyl 2-Methoxybenzoate (Ester Intermediate) A->C Esterification D Hydrazine Hydrate B Methanol (Solvent) Sulfuric Acid (Catalyst) B->A C_out C->C_out C_in E 2-Methoxybenzohydrazide D->E F Carbon Disulfide Potassium Hydroxide E_out E->E_out C_in->E Reflux E_in G 5-(2-methoxyphenyl)-1,3,4- oxadiazole-2-thiol F->G E_in->G Reflux & Acidification

Caption: Synthetic route to 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol.

Experimental Protocol

Step 1: Synthesis of Methyl 2-Methoxybenzoate

  • To a solution of 2-methoxybenzoic acid (10.0 g, 65.7 mmol) in methanol (100 mL) in a 250 mL round-bottom flask, add concentrated sulfuric acid (2 mL) dropwise with stirring.

  • Reflux the reaction mixture for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Pour the residue into ice-cold water (200 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 5% sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude ester.

Step 2: Synthesis of 2-Methoxybenzohydrazide

  • Dissolve the crude methyl 2-methoxybenzoate (assumed 65.7 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask.

  • Add hydrazine hydrate (4.0 mL, 82.1 mmol) to the solution.

  • Reflux the mixture for 12 hours.

  • Monitor the reaction by TLC (ethyl acetate:hexane, 1:1).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 2-methoxybenzohydrazide.

Step 3: Synthesis of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

  • Dissolve 2-methoxybenzohydrazide (5.0 g, 30.1 mmol) in absolute ethanol (50 mL) in a 250 mL round-bottom flask.

  • Add potassium hydroxide (1.8 g, 32.1 mmol) dissolved in water (10 mL) to the solution.

  • Add carbon disulfide (2.5 mL, 41.5 mmol) dropwise to the stirred solution.

  • Reflux the reaction mixture for 16 hours.[1]

  • Monitor the reaction by TLC (ethyl acetate:hexane, 4:6).

  • After completion, cool the mixture and pour it into ice-cold water (200 mL).

  • Acidify the solution to pH 2-3 with dilute hydrochloric acid to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and recrystallize from ethanol to afford pure 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol.

Physicochemical Characterization: Confirming Molecular Identity

The synthesized compound must be rigorously characterized to confirm its structure and assess its purity. A combination of spectroscopic techniques is employed for this purpose.

Technique Purpose Expected Observations for 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol
¹H NMR To determine the number and environment of protons.Aromatic protons of the methoxyphenyl group (multiplets, ~6.9-7.8 ppm), a singlet for the methoxy group (~3.9 ppm), and a broad singlet for the thiol proton (variable, may exchange with D₂O).
¹³C NMR To identify the carbon skeleton.Peaks corresponding to the aromatic carbons, the methoxy carbon (~56 ppm), and the C=N and C=S carbons of the oxadiazole ring (~160-180 ppm). The presence of the C=S carbon is indicative of the thione tautomer.[2][3]
FT-IR To identify functional groups.Characteristic absorption bands for N-H stretching (thione form, ~3100-3300 cm⁻¹), C=N stretching (~1600 cm⁻¹), C-O-C stretching (~1250 cm⁻¹), and C=S stretching (~1100 cm⁻¹).
Mass Spec. To determine the molecular weight and fragmentation pattern.A molecular ion peak (M+) corresponding to the calculated molecular weight of the compound (C₉H₈N₂O₂S).
Melting Point To assess purity.A sharp and defined melting point range.

Part 2: In Vitro Preliminary Screening: A Multi-pronged Approach

Based on the known biological activities of 1,3,4-oxadiazole derivatives, a preliminary screening panel should encompass antimicrobial, anticancer, and antioxidant assays. This approach provides a broad yet informative initial assessment of the compound's therapeutic potential.

Antimicrobial Activity Screening

The prevalence of drug-resistant microbial strains necessitates the discovery of novel antimicrobial agents. The 1,3,4-oxadiazole nucleus is a common feature in many compounds exhibiting antibacterial and antifungal properties.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is a standardized and quantitative approach to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation:

    • Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth overnight at 37°C and 30°C, respectively.

    • Dilute the cultures to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation:

    • Prepare a stock solution of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions in sterile broth in a 96-well microtiter plate to achieve a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Assay Procedure:

    • Add 100 µL of the microbial inoculum to each well containing 100 µL of the diluted compound.

    • Include positive controls (microorganism in broth without compound) and negative controls (broth only). Use a standard antibiotic (e.g., ciprofloxacin for bacteria) and antifungal (e.g., fluconazole for fungi) as reference compounds.

    • Incubate the plates at the appropriate temperature for 18-24 hours for bacteria and 48 hours for fungi.

  • Data Analysis:

    • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

    • To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.

Anticancer Activity Screening

The cytotoxic potential of the compound against cancer cell lines is a critical component of the preliminary screening process. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung)) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO and perform serial dilutions in culture medium.

    • Replace the medium in the cell plates with medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (DMSO treated) and a positive control (e.g., doxorubicin).

  • Assay Procedure:

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antioxidant Activity Screening

Oxidative stress is implicated in numerous diseases, making the identification of compounds with antioxidant properties a valuable endeavor. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a rapid and simple method to evaluate the antioxidant capacity of a compound.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of the test compound in methanol and perform serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the diluted compound to 100 µL of the DPPH solution.

    • Include a blank (methanol) and a positive control (e.g., ascorbic acid).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Part 3: Data Interpretation and Future Directions

The preliminary screening provides a foundational dataset to guide the subsequent stages of drug discovery.

Hit Identification and Prioritization

A "hit" is a compound that demonstrates a desired level of biological activity in a primary assay. The criteria for hit identification should be pre-defined.

Assay Hit Criteria (Example)
Antimicrobial MIC < 16 µg/mL
Anticancer IC₅₀ < 10 µM
Antioxidant EC₅₀ < 20 µM
Logical Workflow for Preliminary Screening

Screening_Workflow A Synthesis & Purification of 5-(2-methoxyphenyl)-1,3,4- oxadiazole-2-thiol B Physicochemical Characterization (NMR, MS, IR, MP) A->B C Primary Screening Panel B->C D Antimicrobial Assay (MIC) C->D E Anticancer Assay (MTT, IC50) C->E F Antioxidant Assay (DPPH, EC50) C->F G Data Analysis & Hit Identification D->G E->G F->G H Hit-to-Lead Optimization G->H I Further Mechanistic Studies G->I

Caption: Workflow for the preliminary screening of the target compound.

Future Perspectives

Should 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol emerge as a hit in any of the primary screens, the following steps are warranted:

  • Hit Confirmation and Validation: Re-synthesize and re-test the compound to ensure the observed activity is reproducible.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and screen a focused library of analogs to identify key structural features responsible for the biological activity.

  • Mechanism of Action (MoA) Studies: Investigate the molecular target and pathway through which the compound exerts its effect.

  • In Vivo Efficacy and Toxicity Studies: Evaluate the compound's performance and safety profile in animal models.

References

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022-06-12). Available at: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]

  • Synthesis and Screening of New[2][3][4]Oxadiazole,[3][4][5]Triazole, and[3][4][5]Triazolo[4,3-b][3][4][5]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021-01-07). Available at: [Link]

  • Synthesis and Screening of New[2][3][4]Oxadiazole,[3][4][5]Triazole, and[3][4][5]Triazolo[4,3-b][3][4][5]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021-01-07). Available at: [Link]

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science (RSC Publishing). Available at: [Link]

  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Available at: [Link]

  • Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate. (2000-08-15). MDPI. Available at: [Link]

  • Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate. Semantic Scholar. Available at: [Link]

  • Synthesis of potassium dithiocarbamate salts of formamidines... ResearchGate. Available at: [Link]

  • various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of the Potassium Salts of Benzhydrazine Dithiocarbamates. ResearchGate. Available at: [Link]

  • A kind of synthetic method of dithiocarbamate. Google Patents.
  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. Available at: [Link]

  • Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. Google Patents.

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tautomerism in 5-substituted-1,3,4-oxadiazole-2-thiols

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tautomerism in 5-Substituted-1,3,4-Oxadiazole-2-thiols

Foreword: The Dynamic Nature of a Privileged Scaffold

To the dedicated researcher, scientist, or drug development professional, the 1,3,4-oxadiazole ring is a familiar and valued scaffold. Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] However, when this heterocyclic core is functionalized at the 2-position with a mercapto group, it introduces a layer of chemical complexity that is crucial to its function: tautomerism. The 5-substituted-1,3,4-oxadiazole-2-thiol system exists in a dynamic equilibrium between two forms—the thione and the thiol.

This guide moves beyond a simple acknowledgment of this phenomenon. As a senior application scientist, my objective is to provide a comprehensive, field-proven manual on the core principles governing this tautomeric balance. We will dissect the underlying structural and environmental factors and detail the robust analytical methodologies required to characterize and quantify this equilibrium. Understanding and controlling this tautomerism is not merely an academic exercise; it is fundamental to predicting a molecule's interactions with biological targets, its pharmacokinetic properties, and ultimately, its therapeutic potential.

The Thione-Thiol Equilibrium: A Theoretical Framework

The prototropic involves the migration of a proton between a nitrogen atom of the heterocyclic ring and the exocyclic sulfur atom. This results in two distinct isomers in equilibrium: the amide-like thione form and the aromatic thiol form.[4]

Caption: The thione-thiol tautomeric equilibrium in 5-substituted-1,3,4-oxadiazole-2-thiols.

While both forms coexist, the equilibrium position is rarely equal. It is dictated by the relative thermodynamic stabilities of the two tautomers, which are, in turn, profoundly influenced by several interconnected factors.

The Influence of Solvent Environment

The choice of solvent is arguably the most critical factor in determining which tautomer predominates in solution. The underlying principle is that the solvent will preferentially stabilize the tautomer that shares similar polarity and hydrogen bonding characteristics.[5][6]

  • Polar Protic and Aprotic Solvents (e.g., Ethanol, DMSO, Water): These solvents effectively stabilize the thione tautomer.[7][8] The thione form is significantly more polar due to the C=S and N-H bonds, which act as strong hydrogen bond donors and acceptors. Polar solvents can engage in these interactions, lowering the energy of the thione state and shifting the equilibrium in its favor.[9]

  • Nonpolar Solvents (e.g., Cyclohexane, Dioxane): In dilute solutions of nonpolar solvents, the equilibrium often shifts towards the less polar thiol form.[9] In the absence of competing solvent interactions, intramolecular and intermolecular forces of the solute itself become more dominant.

  • Self-Association: At higher concentrations, even in less polar solvents, self-association through hydrogen bonding between molecules can favor the thione tautomer.[7] This dimerization effectively creates a more polar microenvironment that stabilizes the thione form.

The Role of the 5-Substituent (R-group)

The electronic nature of the substituent at the 5-position of the oxadiazole ring modulates the electron density within the heterocyclic system, thereby influencing the relative stability of the tautomers.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro or haloaryl groups decrease electron density in the ring. This can stabilize the thione form.

  • Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxyaryl groups increase electron density, which can provide some stabilization to the aromatic thiol form.

While these electronic effects are valid, their impact is often secondary to the more dominant solvent effects.

Core Methodologies for Tautomeric Analysis

A multi-faceted analytical approach is essential for a definitive characterization of the tautomeric equilibrium. No single technique provides a complete picture; instead, the convergence of data from spectroscopic and computational methods provides the highest degree of confidence.

UV-Visible Spectroscopy: A Primary Investigative Tool

Expertise & Causality: UV-Vis spectroscopy is an excellent first-line technique because the thione and thiol tautomers possess distinct chromophoric systems. The thione form contains a thiocarbonyl group (C=S), which typically exhibits a weak n→π* electronic transition at a longer wavelength (lower energy) compared to the π→π* transitions of the aromatic thiol form.[10] By observing the absorption spectrum in different solvents, one can qualitatively and quantitatively assess the shift in equilibrium.[8][11]

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10⁻³ M) of the 5-substituted-1,3,4-oxadiazole-2-thiol in a volatile solvent like dichloromethane or a solvent where solubility is high.

  • Solvent Series: Prepare a series of volumetric flasks containing a range of solvents with varying polarities (e.g., cyclohexane, dioxane, chloroform, acetonitrile, ethanol, water).

  • Dilution: Add a precise aliquot of the stock solution to each flask and dilute to the mark to achieve a final concentration in the range of 10⁻⁵ to 10⁻⁶ M. This ensures the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution from approximately 200 nm to 450 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.

  • Data Analysis:

    • Compare the spectra across the solvent series. A shift in the position and intensity of absorption maxima (λ_max) indicates a shift in the tautomeric equilibrium.[11]

    • Identify the characteristic absorption band of the thione form, which often appears as a distinct shoulder or peak at a longer wavelength in polar solvents.

    • For a quantitative analysis, the molar extinction coefficients of the pure tautomers are needed. Since these are often unobtainable, model compounds (S-methylated for the thiol form, N-methylated for the thione form) can be synthesized and their spectra used as approximations.[12]

Caption: Experimental workflow for UV-Vis spectroscopic analysis of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

Expertise & Causality: NMR spectroscopy provides direct structural information, allowing for the unambiguous identification of the predominant tautomer in a given solvent.[13][14] The key is that the chemical environments of the nuclei (¹H, ¹³C) are significantly different in the thione and thiol forms.

  • ¹H NMR: The most telling signal is that of the mobile proton. In the thione form, it appears as an N-H proton, typically a broad singlet at a downfield chemical shift (e.g., >10 ppm in DMSO-d₆). In the thiol form, it would be an S-H proton, usually appearing further upfield and often sharper.[15][16] The absence of one signal and the presence of the other is strong evidence for the predominance of one form.

  • ¹³C NMR: The carbon atom at the 2-position (C2) is highly diagnostic. In the thione form, this carbon is a thiocarbonyl (C=S) and resonates at a very downfield chemical shift (typically 160-180 ppm). In the thiol form, it is an sp² carbon attached to sulfur (C-S) and appears significantly further upfield.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (DMSO-d₆ is a common choice as it dissolves a wide range of compounds and its polarity favors the thione form).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the region between 10-15 ppm for the N-H proton signal. Note its integration and multiplicity.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A long relaxation delay may be necessary to observe the quaternary C2 carbon. Locate the signal for C2 and note its chemical shift.

  • Interpretation:

    • Thione Predominance: The presence of a broad N-H signal >10 ppm and a C2 signal >160 ppm confirms the thione structure.

    • Thiol Predominance: The presence of an S-H signal and a C2 signal significantly upfield from 160 ppm would indicate the thiol structure.

    • Trustworthiness: Comparing the obtained spectra with those of S-methylated and N-methylated model compounds can provide definitive proof of the signal assignments.[12]

Computational Chemistry: Theoretical Validation

Expertise & Causality: Density Functional Theory (DFT) calculations are a powerful predictive tool for assessing the relative thermodynamic stabilities of tautomers.[17] By modeling the molecules in the gas phase and in the presence of a solvent (using a Polarizable Continuum Model, PCM), we can calculate the Gibbs free energy (ΔG) of each tautomer. The tautomer with the lower ΔG is predicted to be the more stable and thus the more abundant form. This theoretical data provides a self-validating system when compared with experimental results.[18]

Protocol: DFT-Based Stability Calculation

  • Structure Building: Build the 3D structures of both the thione and thiol tautomers using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This is done first for the gas phase.[18]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (i.e., no imaginary frequencies). This also provides the thermal corrections needed to calculate the Gibbs free energy.

  • Solvation Modeling: Re-run the optimization and frequency calculations for each tautomer using a PCM to simulate a specific solvent (e.g., water, ethanol, chloroform).

  • Energy Comparison: Compare the calculated Gibbs free energies of the thione and thiol forms in each environment (gas phase and each solvent). The difference in energy (ΔΔG) can be used to predict the equilibrium constant (K_T).

Caption: Workflow for computational analysis of tautomeric stability using DFT.

Data Synthesis and Tabulation

For effective analysis, experimental and theoretical data should be systematically organized.

Table 1: Influence of Solvent on the Tautomeric Equilibrium of a Hypothetical 5-Aryl-1,3,4-oxadiazole-2-thiol

SolventDielectric Constant (ε)Predominant FormUV-Vis λ_max (nm)Key ¹H NMR Signal (ppm)
Cyclohexane2.0Thiol~285S-H signal observed
Chloroform4.8Mixture~288, ~320 (shoulder)Both S-H and N-H weak
Acetonitrile37.5Thione~325N-H @ ~13.5
DMSO46.7Thione~330N-H @ ~14.8
Water80.1Thione~328N-H signal observed

Table 2: Characteristic Spectroscopic Data for Tautomer Identification

FeatureThione TautomerThiol Tautomer
UV-Vis π→π* (~290-310 nm), n→π* (~320-350 nm)π→π* (~280-300 nm)
¹H NMR Broad N-H signal (>10 ppm)S-H signal (variable, often 3-7 ppm)
¹³C NMR C2 signal (C=S) @ 160-180 ppmC2 signal (C-S) @ 140-155 ppm
IR (cm⁻¹) C=S stretch (~1250-1270), N-H stretch (~3100-3300)S-H stretch (~2500-2600, often weak)

A Note on Stability: It is important to note that in some solvents, particularly polar ones, the thiol tautomer can be susceptible to oxidation over time, leading to the formation of a disulfide bridge between two molecules.[7][9] This transformation can be observed spectrophotometrically as a change in the absorption spectrum over time and should not be confused with tautomerization.[9]

Conclusion

The tautomerism of 5-substituted-1,3,4-oxadiazole-2-thiols is a fundamental property that dictates their chemical behavior and biological activity. The thione form is generally favored, especially in the solid state and in polar solvents, due to its higher polarity and capacity for hydrogen bonding.[7][9] A comprehensive investigation, however, is never reliant on a single piece of evidence. The robust and trustworthy characterization of this equilibrium is achieved through the logical synthesis of data from UV-Vis spectroscopy, NMR, and computational modeling. By understanding and applying the principles and protocols outlined in this guide, researchers can confidently define the structural nature of these valuable heterocyclic compounds, paving the way for more rational drug design and development.

References

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  • Gökçe, M., et al. (2020). Direct and Solvent-assisted Thione-thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study. DSpace Repository. [Link]

  • Al-amri, T. A. M., et al. (2015). Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 339-349. [Link]

  • Küçükgüzel, I., et al. (2005). 5-Furan-2yl[1][7][9]oxadiazole-2-thiol, 5-furan-2yl-4H[1][7][19] triazole-3-thiol and their thiol-thione tautomerism. Molecules, 10(2), 475-80. [Link]

  • N/A. Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry. [Link]

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  • Lv, H. S., et al. (2011). Synthesis, X-ray Crystal Structures and Optical Properties of Novel Substituted Pyrazoly 1,3,4-oxadiazole Derivatives. Molecules, 16(7), 5999-6011. [Link]

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  • Karpenko, Y., et al. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. ResearchGate. [Link]

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Sources

spectroscopic analysis of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Foreword: Beyond the Spectrum

In the landscape of modern drug discovery, heterocyclic scaffolds remain a cornerstone of innovation. Among these, the 1,3,4-oxadiazole moiety is a privileged structure, recognized for its wide array of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The introduction of a 2-thiol group and a substituted phenyl ring, as in 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol , creates a molecule of significant synthetic and pharmacological interest. However, its true potential can only be unlocked through rigorous and unambiguous structural characterization.

This guide is designed for researchers, medicinal chemists, and analytical scientists. It moves beyond a simple recitation of data to provide a holistic analytical strategy. We will explore not just what the spectral data shows, but why it appears that way, grounding our interpretations in the fundamental principles of spectroscopy and the unique structural nuances of the target molecule. Our central thesis is that a multi-technique, synergistic approach is not merely best practice—it is the only path to self-validating, trustworthy structural elucidation. A critical aspect we will address is the inherent thiol-thione tautomerism, a phenomenon that profoundly influences the spectroscopic fingerprint of this compound class.[3]

Molecular Structure and Thiol-Thione Tautomerism

The primary analytical challenge presented by 5-substituted-1,3,4-oxadiazole-2-thiols is the existence of a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form.

Caption: Thiol-Thione tautomeric equilibrium in the title compound.

This equilibrium is influenced by factors such as the solvent, temperature, and pH. In many cases, the thione form is the predominant species in the solid state and in polar solvents.[4] This guide will interpret the spectra with the understanding that signatures from both tautomers, or a time-averaged representation, may be present, though the thione form is expected to dominate.

Foundational Analysis: Synthesis and Mass Spectrometry

Logically, our analytical journey begins with the confirmation of the molecule's successful synthesis and its fundamental mass-to-charge ratio.

Overview of Synthetic Pathway

The compound is typically synthesized via a well-established multi-step procedure.[5] Understanding this pathway is crucial for anticipating potential impurities, such as unreacted starting materials or intermediates, which could interfere with spectroscopic analysis.

synthesis_workflow start_node 2-Methoxybenzoic Acid ester_node Methyl-2-methoxybenzoate (Esterification, H₂SO₄/MeOH) start_node->ester_node hydrazide_node 2-Methoxybenzohydrazide (Hydrazinolysis, N₂H₄·H₂O) ester_node->hydrazide_node final_product_node 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol (Cyclization, CS₂/KOH) hydrazide_node->final_product_node purify_node Purification (Recrystallization) final_product_node->purify_node nmr_workflow sample_prep Dissolve 5-10 mg in ~0.6 mL DMSO-d₆ shimming Shim Magnet for Field Homogeneity sample_prep->shimming proton_nmr Acquire ¹H NMR (Determine pulse width, set scans) shimming->proton_nmr carbon_nmr Acquire ¹³C NMR (Proton decoupled, longer acquisition) shimming->carbon_nmr data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) proton_nmr->data_proc carbon_nmr->data_proc interpretation Structure Interpretation (Chemical Shift, Integration, Multiplicity) data_proc->interpretation

Sources

Methodological & Application

analytical methods for 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Introduction

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous therapeutic agents with a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The derivative, 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, combines this potent heterocycle with a methoxy-substituted phenyl ring and a reactive thiol group, making it a compound of significant interest for drug discovery and development. The thiol group, in particular, enhances its biological activity profile and provides a handle for further chemical modification.[3]

Accurate and robust analytical methods are paramount for advancing this molecule from the laboratory to clinical applications. These methods are essential for confirming its chemical identity, determining its purity, and quantifying its presence in various matrices. This guide provides a comprehensive overview of the principal analytical techniques for the complete characterization of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, designed for researchers, quality control scientists, and drug development professionals. The protocols herein are built upon established methodologies for related 1,3,4-oxadiazole derivatives and are designed to be both authoritative and practical.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for method development.

PropertyValue
Molecular Formula C₉H₈N₂O₂S
Molecular Weight 208.24 g/mol [4]
IUPAC Name 5-(2-methoxyphenyl)-3H-1,3,4-oxadiazole-2-thione
CAS Number 23766-26-9[4]
Appearance Likely a solid at room temperature

Analytical Workflow for Structural Elucidation and Purity Assessment

A multi-technique approach is necessary for unambiguous characterization. Spectroscopic methods (NMR, IR, MS) are used for structural confirmation, while chromatographic techniques (HPLC) are employed for purity assessment.

Analytical_Workflow cluster_Synthesis Synthesis & Isolation cluster_Characterization Structural Characterization cluster_Purity Purity & Quantification cluster_Results Final Assessment Synthesized_Compound Synthesized Product 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Compound->NMR Sample Aliquots MS Mass Spectrometry (GC-MS or LC-MS) Synthesized_Compound->MS Sample Aliquots IR FTIR Spectroscopy Synthesized_Compound->IR Sample Aliquots UV_Vis UV-Vis Spectroscopy Synthesized_Compound->UV_Vis Sample Aliquots HPLC HPLC-UV Synthesized_Compound->HPLC Sample Aliquots Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed Purity_Determined Purity >95%? HPLC->Purity_Determined Structure_Confirmed->Purity_Determined Proceed Proceed to Biological Screening Purity_Determined->Proceed Yes Repurify Repurify Sample Purity_Determined->Repurify No

Caption: General analytical workflow for compound characterization.

I. Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable for assessing the purity of 1,3,4-oxadiazole derivatives and separating them from starting materials, byproducts, or degradants.[5]

High-Performance Liquid Chromatography (HPLC)

Application Note: Reverse-phase HPLC (RP-HPLC) is the gold standard for determining the purity of moderately polar organic molecules like 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. Its high resolution and sensitivity, coupled with UV detection, allow for accurate quantification of the main peak relative to any impurities. A C18 column is typically the stationary phase of choice, providing excellent separation for aromatic compounds. The mobile phase usually consists of an organic solvent (like acetonitrile or methanol) and an aqueous component, often with an acid modifier (e.g., formic or trifluoroacetic acid) to ensure sharp, symmetrical peaks by suppressing the ionization of the thiol group.[5]

Protocol: Purity Determination by RP-HPLC

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation & Conditions:

ParameterRecommended Setting
Instrument HPLC system with a UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength Set to the λmax determined by UV-Vis (e.g., ~280-320 nm)
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percentage method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow Sample Prepare Sample (1 mg/mL in ACN/H₂O) Filter Filter Sample (0.45 µm) Sample->Filter Inject Inject 10 µL into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at λmax Separate->Detect Analyze Integrate Peaks & Calculate Purity Detect->Analyze

Caption: Workflow for HPLC purity analysis.

II. Spectroscopic Methods for Structural Elucidation

Spectroscopy provides direct evidence of a molecule's structure by probing how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR is the most powerful technique for unambiguous structural confirmation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. For 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, key diagnostic signals will include the aromatic protons of the methoxy-phenyl ring, the methoxy protons, and the labile thiol proton.[3][6] Using a solvent like DMSO-d₆ is often advantageous as it can help in observing exchangeable protons like the S-H proton.[3]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[7]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.[8][9]

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Data Interpretation: Analyze chemical shifts (δ), coupling constants (J), and multiplicities.

Expected NMR Spectral Data (in DMSO-d₆):

¹H NMR δ (ppm)MultiplicityAssignment
Thiol~14.0 - 15.0broad singletS-H
Aromatic~7.2 - 8.0multiplet4H, Phenyl ring
Methoxy~3.9singlet3H, -OCH₃
¹³C NMR δ (ppm)Assignment
Oxadiazole~178C=S (Thione)
Oxadiazole~160C-O
Aromatic~110 - 1586 carbons of the phenyl ring
Methoxy~56-OCH₃

Note: These are predicted values based on similar structures; actual values may vary slightly.[3]

Infrared (IR) Spectroscopy

Application Note: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. For this molecule, the spectrum should prominently feature absorptions corresponding to the thiol (S-H), the oxadiazole ring (C=N, C-O-C), and the aromatic ring.[5][10] The S-H stretch is often weak but provides direct evidence of this group.[3]

Protocol: FTIR Analysis

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Scan the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupIntensity
~3100Aromatic C-H StretchMedium
~2550S-H StretchWeak-Medium
~1620C=N Stretch (Oxadiazole)Strong
~1500-1600C=C Aromatic StretchMedium-Strong
~1250C-O-C Asymmetric Stretch (Aryl Ether)Strong
~1100C-O-C Symmetric Stretch (Oxadiazole)Strong

Reference data from related oxadiazole-thiols.[3][11]

Mass Spectrometry (MS)

Application Note: Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, serving as a final confirmation of its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this purpose, though the thiol group might necessitate derivatization to enhance volatility.[5][12] Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion analysis can be used. Electron Ionization (EI) will provide valuable fragmentation data, while soft ionization techniques like Electrospray Ionization (ESI) will confirm the molecular ion.

Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate.

  • Instrumentation & Conditions:

ParameterRecommended Setting
Instrument GC-MS System
GC Column DB-5ms or similar non-polar capillary column[5]
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 m/z
  • Data Analysis:

    • Identify the molecular ion peak (M⁺) at m/z = 208.

    • Analyze the fragmentation pattern to confirm structural motifs (e.g., loss of the methoxy group, fragmentation of the oxadiazole ring).

GCMS_Workflow Sample Dissolve Sample in Volatile Solvent Inject Inject into GC Sample->Inject Separate Separation by Temperature Program Inject->Separate Ionize Ionization (EI, 70 eV) Separate->Ionize Detect Mass Analyzer (Quadrupole) Ionize->Detect Spectrum Obtain Mass Spectrum Detect->Spectrum Analyze Identify Molecular Ion & Fragmentation Pattern Spectrum->Analyze

Caption: Workflow for GC-MS structural analysis.

UV-Visible Spectrophotometry

Application Note: Due to its conjugated aromatic and heterocyclic system, the compound is expected to absorb strongly in the UV region. This technique is primarily used to determine the wavelength of maximum absorbance (λmax), which is crucial for setting the optimal detection wavelength in HPLC analysis to achieve maximum sensitivity.[10][13]

Protocol: Determination of λmax

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a UV-transparent solvent such as methanol or ethanol.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from 200 to 400 nm against a solvent blank.

  • Data Analysis: Identify the wavelength(s) at which maximum absorbance occurs. The λmax is expected to be in the 280-320 nm range.

References

  • GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applic
  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. ResearchGate. Available at: [Link]

  • GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). RJPT. Available at: [Link]

  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Available at: [Link]

  • Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia Journal. Available at: [Link]

  • 1H NMR spectrum of compound 4. ResearchGate. Available at: [Link]

  • Physical properties and UV-Visible analysis of synthesized 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. PubChem. Available at: [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Hindawi. Available at: [Link]

  • Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. AL-Nahrain University, College of Science.
  • Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Al-Mustansiriyah Journal of Science.
  • UV-Vis spectrum of Oxa-4-Py. ResearchGate. Available at: [Link]

  • Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. Available at: [Link]

  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol.
  • Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. National Institutes of Health. Available at: [Link]

  • Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences.
  • Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights. National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

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Application Notes and Protocols for Determining the In Vitro Antimicrobial Activity of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1] Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have emerged as a promising class of therapeutic agents, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[2][3][4] The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, enhancing biological activity through hydrogen bond interactions.[2] Specifically, 5-substituted-1,3,4-oxadiazole-2-thiol derivatives have garnered significant attention due to the reactive thiol group, which can be crucial for their mechanism of action and as a handle for further chemical modification.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to evaluate the in vitro antimicrobial activity of a specific compound, 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol . We will detail the established and standardized protocols for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as a qualitative assessment using the agar disk diffusion method. The causality behind experimental choices and the integration of self-validating systems are emphasized to ensure scientific integrity and reproducibility.

Compound Profile: 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

  • Structure: The presence of the 2-methoxyphenyl group at the 5-position and a thiol group at the 2-position of the 1,3,4-oxadiazole ring are key structural features. The methoxy group can influence the electronic properties and lipophilicity of the molecule, potentially affecting its ability to penetrate microbial cell membranes.

  • Potential Mechanism of Action: While the exact mechanism for this specific compound requires empirical validation, 1,3,4-oxadiazole derivatives have been reported to target various microbial pathways. These include the inhibition of enzymes essential for cell wall synthesis, protein synthesis, and nucleic acid replication.[1] In fungi, they may disrupt the ergosterol biosynthesis pathway.[1] The thiol group could potentially interact with metallic ions crucial for enzymatic activity or form disulfide bonds with cysteine residues in key microbial proteins, leading to their inactivation.

PART 1: Experimental Protocols

Materials and Reagents
  • Test Compound: 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol (purity ≥95%)

  • Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Media:

    • Mueller-Hinton Broth (MHB), Cation-Adjusted (CAMHB) for bacteria.[7]

    • Mueller-Hinton Agar (MHA) for bacteria.[7]

    • RPMI-1640 with L-glutamine, buffered with MOPS for fungi.

    • Sabouraud Dextrose Agar (SDA) for fungi.

  • Test Organisms (ATCC Strains Recommended):

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungi (Yeast): Candida albicans (e.g., ATCC 90028)

  • Standard Antibiotics (for quality control):

    • Ciprofloxacin or Gentamicin for bacteria

    • Fluconazole or Amphotericin B for fungi

  • Reagents for Inoculum Preparation:

    • Sterile saline (0.85% NaCl)

    • 0.5 McFarland turbidity standard

  • Equipment and Consumables:

    • Sterile 96-well microtiter plates[8]

    • Sterile test tubes

    • Micropipettes and sterile tips

    • Spectrophotometer or turbidity meter

    • Incubator (35°C ± 2°C for bacteria, 35°C for C. albicans)[9]

    • Sterile petri dishes

    • Sterile swabs

    • Forceps

    • Sterile filter paper disks (6 mm diameter)

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative measurement of antimicrobial susceptibility.[10][11] It determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10]

1.2.1. Preparation of Stock Solution:

  • Rationale: A high-concentration stock solution is prepared in a solvent that ensures complete dissolution of the test compound. DMSO is a common choice for poorly water-soluble compounds.

  • Procedure:

    • Accurately weigh 5 mg of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol and dissolve it in 1 mL of sterile DMSO to obtain a stock concentration of 5000 µg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Prepare the stock solution fresh on the day of the experiment.

1.2.2. Inoculum Preparation:

  • Rationale: A standardized inoculum is critical for reproducibility. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[9]

  • Procedure:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more colonies or sterile saline.[9]

    • Dilute this standardized suspension in the appropriate sterile broth (MHB for bacteria, RPMI for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11][12] This typically requires a 1:150 dilution followed by a 1:2 dilution in the plate.[11]

1.2.3. Microtiter Plate Setup and Serial Dilution:

  • Rationale: A two-fold serial dilution series is created to test a range of compound concentrations.

  • Procedure:

    • Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the test compound stock solution (appropriately diluted from the 5000 µg/mL stock to achieve the highest desired starting concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (inoculum and broth, no compound).[8]

    • Well 12 will serve as the sterility control (broth only).[8]

    • Add 100 µL of the prepared inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the compound concentrations will be halved.

1.2.4. Incubation and Interpretation:

  • Procedure:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria[9] and 24-48 hours for C. albicans.

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8][11]

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Test

This is a qualitative method to assess the susceptibility of bacteria to the test compound.[13][14] It is based on the diffusion of the compound from a disk into the agar, creating a concentration gradient.[15]

1.3.1. Preparation of Test Disks:

  • Procedure:

    • Sterilize blank filter paper disks (6 mm).

    • Prepare a solution of the test compound in a volatile solvent (e.g., DMSO or ethanol) at a desired concentration (e.g., 1000 µg/mL).

    • Impregnate each sterile disk with a specific volume (e.g., 10 µL) of the compound solution to achieve a known amount per disk (e.g., 10 µ g/disk ).

    • Allow the disks to dry completely in a sterile environment.

1.3.2. Inoculation and Disk Placement:

  • Procedure:

    • Using a sterile swab, inoculate a Mueller-Hinton Agar plate with the standardized bacterial suspension (0.5 McFarland) to create a uniform lawn of growth.[16]

    • Allow the plate to dry for 3-5 minutes.

    • Using sterile forceps, place the prepared disks onto the agar surface, ensuring firm contact.[14]

    • Also place a standard antibiotic disk and a blank disk (with solvent only) as positive and negative controls, respectively.

1.3.3. Incubation and Interpretation:

  • Procedure:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[15]

    • The size of the inhibition zone is proportional to the susceptibility of the organism to the compound.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[17][18]

  • Rationale: This test distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is a crucial follow-up to the MIC test.

  • Procedure:

    • Following the determination of the MIC from the broth microdilution assay, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

    • Spot-inoculate the aliquots onto separate, labeled sections of a fresh MHA plate.

    • Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in no growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[18][19]

PART 2: Data Presentation and Visualization

Tabulated Data

Summarize the quantitative results in a clear and concise table.

Table 1: Hypothetical Antimicrobial Activity of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Test OrganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretationZone of Inhibition (mm) (10 µ g/disk )
S. aureusATCC 2921316322Bactericidal18
E. coliATCC 2592232>128>4Bacteriostatic14
P. aeruginosaATCC 2785364>128>2Bacteriostatic10
C. albicansATCC 900288162FungicidalN/A

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[18][19]

Visualizations (Graphviz)

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_disk Disk Diffusion Assay Compound_Prep Prepare Compound Stock Solution (DMSO) Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Lawn_Culture Create Bacterial Lawn on MHA Plate Inoculum_Prep->Lawn_Culture Serial_Dilution->Inoculation Incubation_MIC Incubate (16-20h, 35°C) Inoculation->Incubation_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells onto MHA Plate Read_MIC->Subculture Incubation_MBC Incubate (18-24h, 35°C) Subculture->Incubation_MBC Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubation_MBC->Read_MBC Place_Disks Place Impregnated Disks Lawn_Culture->Place_Disks Incubation_Disk Incubate (16-18h, 35°C) Place_Disks->Incubation_Disk Measure_Zones Measure Zones of Inhibition (mm) Incubation_Disk->Measure_Zones

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Proposed Mechanism of Action Pathway

MOA Compound 5-(2-methoxyphenyl)- 1,3,4-oxadiazole-2-thiol Membrane Microbial Cell Membrane/Wall Compound->Membrane Penetration Target Intracellular Target (e.g., Enzyme, DNA) Membrane->Target Access Inhibition Inhibition of Essential Cellular Process (e.g., Synthesis, Respiration) Target->Inhibition Binding/Interaction (Thiol Group Involvement) Death Bacteriostatic Effect or Cell Death Inhibition->Death

Caption: Hypothesized mechanism of action for the test compound.

References

  • Bhatia, R., et al. (2022). 1,3,4-oxadiazole derivatives as potential antimicrobial agents. PubMed. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. Available at: [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. Available at: [Link]

  • Leber, A. L. (Ed.). (2016). Clinical microbiology procedures handbook. John Wiley & Sons. Available at: [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. Available at: [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Available at: [Link]

  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. Available at: [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. Grokipedia. Available at: [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Wikipedia. Available at: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. BMG Labtech. Available at: [Link]

  • Contract Laboratory. (2024). The Kirby-Bauer Test: Method, Importance, and Applications. Contract Laboratory. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

  • da Silva, P. B., et al. (2017). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future microbiology, 12, 1395–1406. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Regulations.gov. Available at: [Link]

  • Gontova, T. M., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(22), 6979. Available at: [Link]

  • Kaplancikli, Z. A., et al. (2016). Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 163-168. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). 1, 3, 4-Oxadiazole as antimicrobial agents: An overview. JOCPR. Available at: [Link]

  • Galge, R., et al. (2014). Synthesis and In Vitro Antimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. Journal of Heterocyclic Chemistry, 52(2), 352-357. Available at: [Link]

  • Galge, R., et al. (2014). Synthesis and In VitroAntimicrobial Activity of 1,3,4‐Oxadiazole‐2‐thiol and its Analogs. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Kumar, H. V., et al. (2013). Synthesis and in vitro antimicrobial evaluation of new 1,3,4-oxadiazoles bearing 5-chloro-2-methoxyphenyl moiety. International journal of medicinal chemistry. Available at: [Link]

  • Kumar, H. V., et al. (2013). Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety. International Journal of Medicinal Chemistry. Available at: [Link]

  • Galge, R., et al. (2014). Synthesis and In VitroAntimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. Journal of Heterocyclic Chemistry, 52(2), 352-357. Available at: [Link]

  • Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Available at: [Link]

  • Abbas, S. A., et al. (2024). Synthesis and in vitro evaluation of new oxadiazole thioethers as antibacterials. Pharmacia, 71, 1-8. Available at: [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. Available at: [Link]

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Application Notes and Protocols for the Anticancer Evaluation of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol as a Potential Anticancer Agent

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic nucleus in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties.[1][2] Derivatives of this scaffold have been reported to exhibit significant cytotoxic effects against a range of cancer cell lines through various mechanisms, such as enzyme inhibition and induction of apoptosis.[2][3] The 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol molecule, the subject of this guide, combines the established 1,3,4-oxadiazole core with a 2-methoxyphenyl substituent and a thiol group. The methoxy group can influence the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets, while the thiol group offers a reactive site for potential covalent interactions or coordination with metal ions in metalloenzymes, a known mechanism for some anticancer drugs.

These structural features warrant a systematic investigation into its anticancer potential. This document provides a comprehensive set of protocols for the initial in vitro characterization of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, designed to assess its cytotoxic and apoptotic effects on representative cancer cell lines. The methodologies are grounded in established and validated assays to ensure reliable and reproducible results for researchers in drug discovery and development.

Synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols

A common synthetic route to 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an appropriate acid hydrazide with carbon disulfide in an alkaline medium.[4] The acid hydrazide, in turn, is typically synthesized from the corresponding ester and hydrazine hydrate.[4]

Part 1: In Vitro Cytotoxicity Screening

The initial step in evaluating a novel compound for anticancer activity is to determine its cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose, as it measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

  • Human cancer cell lines (e.g., MCF-7 - breast adenocarcinoma, A549 - lung carcinoma, HepG2 - hepatocellular carcinoma)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and prepare a cell suspension of 1 x 10^5 cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.

    • Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity
CompoundCell LineIncubation Time (h)IC50 (µM)
5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiolMCF-748Experimental Value
5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiolA54948Experimental Value
5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiolHepG248Experimental Value
Doxorubicin (Positive Control)MCF-748Reference Value

Part 2: Mechanistic Studies - Apoptosis and Cell Cycle Analysis

Once cytotoxicity is established, the next logical step is to investigate the mechanism by which the compound induces cell death. Apoptosis (programmed cell death) is a common mechanism for many anticancer agents. Flow cytometry is a powerful technique to analyze apoptosis and cell cycle distribution.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cancer cells (e.g., MCF-7)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The cell population will be distributed into four quadrants:

      • Q1 (Annexin V-/PI+): Necrotic cells

      • Q2 (Annexin V+/PI+): Late apoptotic cells

      • Q3 (Annexin V-/PI-): Live cells

      • Q4 (Annexin V+/PI-): Early apoptotic cells

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the analysis of cell distribution in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% cold ethanol

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells as described in the apoptosis assay protocol.

    • Harvest the cells and wash with PBS.

  • Cell Fixation:

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cells using a flow cytometer. The DNA content will be used to generate a histogram representing the cell cycle phases.

Data Presentation: Apoptosis and Cell Cycle

Table 2: Apoptosis Analysis

Treatment % Live Cells (Q3) % Early Apoptotic (Q4) % Late Apoptotic (Q2) % Necrotic (Q1)
Control Value Value Value Value
Compound (IC50) Value Value Value Value

| Compound (2x IC50) | Value | Value | Value | Value |

Table 3: Cell Cycle Analysis

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Control Value Value Value
Compound (IC50) Value Value Value

| Compound (2x IC50) | Value | Value | Value |

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation synthesis Synthesis of 5-(2-methoxyphenyl)- 1,3,4-oxadiazole-2-thiol cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanistic Mechanistic Studies ic50->mechanistic apoptosis Apoptosis Assay (Annexin V/PI) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanistic->cell_cycle G cluster_pathway Intrinsic Apoptosis Pathway compound 5-(2-methoxyphenyl)- 1,3,4-oxadiazole-2-thiol bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation mito Mitochondrial Membrane Potential (ΔΨm) Disruption bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential intrinsic apoptotic pathway induced by the compound.

References

  • Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (2020). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization and Pharmacological Screening of 1,3,4-Oxadiazoles. (2024). Asian Journal of Chemistry. Retrieved January 21, 2026, from [Link]

  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2021). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis and Screening of NewO[6][7][8]xadiazole,T[6][8][9]riazole, andT[6][8][9]riazolo[4,3-b]t[6][8][9]riazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. (2022). TÜBİTAK Academic Journals. Retrieved January 21, 2026, from [Link]

  • Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

Application Notes & Protocols: Evaluating 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol as a Novel Fungicide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of the 1,3,4-Oxadiazole Scaffold in Mycology

The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold that has garnered significant attention in medicinal and agricultural chemistry.[1][2][3] Derivatives containing this moiety exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, anticonvulsant, and anticancer properties.[4][5] In the realm of mycology, these compounds are particularly promising. The inclusion of a thiol group at the 2-position of the 1,3,4-oxadiazole ring often enhances its biological potency, making 5-substituted-1,3,4-oxadiazole-2-thiols a focal point for the development of new antifungal agents.[6]

This document provides a comprehensive guide to the synthesis and fungicidal evaluation of a specific derivative, 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol . The protocols herein are designed to be self-validating, providing researchers with the necessary tools to assess its efficacy from foundational in vitro assays to more complex in vivo greenhouse studies. We emphasize the causality behind experimental choices to empower researchers to not only execute the protocols but also to interpret the results with confidence and troubleshoot effectively.

Synthesis Pathway and Protocol

The synthesis of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol is a well-established multi-step process. It begins with the conversion of 2-methoxybenzoic acid into its corresponding acid hydrazide, which is then cyclized using carbon disulfide in an alkaline medium.[6][7][8] This method is robust and widely applicable for generating various 5-substituted-1,3,4-oxadiazole-2-thiols.

cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Cyclization A 2-Methoxybenzoic Acid B Methyl 2-Methoxybenzoate A->B CH3OH, H2SO4 (cat.) Reflux C 2-Methoxybenzohydrazide B->C NH2NH2·H2O Ethanol, Reflux D 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol C->D 1. CS2, KOH 2. Acidification (HCl)

Caption: Generalized workflow for the synthesis of the target compound.

Protocol S1: Synthesis of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

  • Esterification: Reflux a mixture of 2-methoxybenzoic acid (1 eq.), methanol (10 vol.), and a catalytic amount of concentrated sulfuric acid for 4-6 hours. Monitor the reaction's completion via Thin Layer Chromatography (TLC). Distill the excess methanol and neutralize the residue with a sodium bicarbonate solution. Extract the resulting ester, methyl 2-methoxybenzoate, using a suitable organic solvent (e.g., dichloromethane), wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[7]

  • Hydrazinolysis: Dissolve the crude ester (1 eq.) in absolute ethanol (8 vol.) and add hydrazine hydrate (80%, 3-4 eq.). Reflux the mixture for 8-10 hours.[7] Upon completion, distill the excess solvent and hydrazine. Wash the resulting solid, 2-methoxybenzohydrazide, with cold water and recrystallize from aqueous ethanol to purify.

  • Cyclization: Dissolve the purified 2-methoxybenzohydrazide (1 eq.) in ethanol, and add potassium hydroxide (1.2 eq.) followed by carbon disulfide (1.5 eq.). Reflux the mixture for 10-12 hours until the evolution of H₂S gas ceases. Cool the reaction mixture, pour it into ice-cold water, and acidify with dilute hydrochloric acid. The precipitated solid is the target compound, 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. Filter, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.[6]

Proposed Mechanism of Action: Ergosterol Biosynthesis Inhibition

Many heterocyclic fungicides, particularly azole derivatives, function by disrupting the fungal cell membrane.[9] A primary target is the biosynthesis of ergosterol, a sterol unique to fungi that is essential for maintaining membrane fluidity, integrity, and function.[10][11] The inhibition of enzymes in this pathway, such as lanosterol 14α-demethylase (encoded by the ERG11 gene), leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately causing cell lysis and death.[10][12] Given its structure, it is hypothesized that 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol may act as an ergosterol biosynthesis inhibitor.

Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51/ERG11) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps Fungal Cell Membrane\n(Integrity & Fluidity) Fungal Cell Membrane (Integrity & Fluidity) Ergosterol->Fungal Cell Membrane\n(Integrity & Fluidity) Inhibitor 5-(2-methoxyphenyl)- 1,3,4-oxadiazole-2-thiol Lanosterol 14α-demethylase\n(CYP51/ERG11) Lanosterol 14α-demethylase (CYP51/ERG11) Inhibitor->Lanosterol 14α-demethylase\n(CYP51/ERG11) Inhibition

Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway.

Part A: In Vitro Antifungal Efficacy Assessment

In vitro assays are the cornerstone of preliminary fungicide screening. They provide rapid, quantifiable data on a compound's intrinsic activity against target pathogens under controlled laboratory conditions.

cluster_mic Protocol A1: MIC Assay cluster_mfc Protocol A2: MFC Assay A Prepare Fungal Inoculum C Inoculate Plate A->C B Serially Dilute Compound in 96-well plate B->C D Incubate (24-48h) C->D E Read MIC (Lowest concentration with no visible growth) D->E F Aliquot from 'clear' wells (from MIC plate) E->F Input for MFC G Plate on Agar F->G H Incubate (24-48h) G->H I Read MFC (Lowest concentration with ≥99.9% killing) H->I

Caption: Workflow for determining MIC and MFC values.

Protocol A1: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[13] The broth microdilution method, compliant with Clinical and Laboratory Standards Institute (CLSI) guidelines, is recommended.[14][15]

  • Media Preparation: Prepare RPMI-1640 medium (with L-glutamine, without sodium bicarbonate) buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Stock Solution: Prepare a 10 mg/mL stock solution of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol in dimethyl sulfoxide (DMSO).

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar - PDA). Prepare a cell suspension in sterile saline, and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5–2.5 × 10³ CFU/mL.

  • Plate Setup: Dispense 100 µL of RPMI medium into wells of a 96-well microtiter plate. Add 100 µL of the stock solution to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well. Include a positive control (fungus + medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the growth rate of the fungus.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth.[13] For some fungus-drug combinations, a significant reduction in growth (e.g., ≥50%) is used as the endpoint.[14][16]

Protocol A2: Minimum Fungicidal Concentration (MFC) Determination

The MFC assay distinguishes between fungistatic (growth-inhibiting) and fungicidal (killing) activity by determining the lowest compound concentration that results in a ≥99.9% reduction of the initial inoculum.[13][17]

  • Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.[18]

  • Plating: Spot the aliquot onto a fresh, drug-free agar plate (e.g., PDA).

  • Incubation: Incubate the plate at 35°C for 24-48 hours, or until growth is clearly visible in the positive control spot.

  • Reading the MFC: The MFC is the lowest concentration from the MIC plate that results in no colony formation (or fewer than three colonies) on the agar plate.[17][18]

Table 1: Hypothetical In Vitro Activity Data

Fungal PathogenTypeMIC (µg/mL)MFC (µg/mL)MFC/MIC Ratio
Aspergillus nigerFilamentous Fungi16322
Fusarium oxysporumFilamentous Fungi8162
Candida albicansYeast32>64>2
Rhizoctonia solaniFilamentous Fungi482
Positive Control (Fluconazole)-8>64>8

Note: An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.

Part B: In Vivo Antifungal Efficacy Assessment (Greenhouse Protocol)

Greenhouse trials are essential for evaluating a fungicide's performance under conditions that more closely mimic agricultural settings.[19] This protocol outlines a general method for assessing preventative and curative activity against a foliar pathogen.

cluster_prevent Preventative Treatment cluster_curative Curative Treatment A Propagate Host Plants (e.g., Cucumber) C Group Plants (Control, Preventative, Curative) A->C B Prepare Fungicide Formulation (Compound + Adjuvants) D Apply Fungicide B->D G Apply Fungicide (24h post-inoculation) B->G C->D F Inoculate with Pathogen C->F E Inoculate with Pathogen (24h post-treatment) H Incubate in Controlled Environment (7-14 days) E->H G->H I Assess Disease Severity (% Leaf Area Infected) H->I J Analyze Data I->J

Caption: General workflow for a greenhouse fungicide efficacy trial.

Protocol B1: Greenhouse Evaluation Against Powdery Mildew
  • Plant Propagation: Grow susceptible cucumber (Cucumis sativus) plants from seed in pots containing sterile potting mix. Maintain them in a pathogen-free greenhouse until they reach the 3-4 true leaf stage.

  • Formulation Preparation: Prepare a spray formulation of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol at various concentrations (e.g., 50, 100, 200 ppm). The formulation should include a solvent (e.g., acetone) and a surfactant (e.g., Tween 80 at 0.05%) to ensure solubility and leaf coverage. A vehicle control (solvent + surfactant) and a water-only control must be included.

  • Treatment Application:

    • Preventative: Spray plants with the fungicide formulations until runoff. Allow the foliage to dry for 24 hours before inoculation.

    • Curative: Inoculate the plants first. After 24 hours, allowing for infection to establish, apply the fungicide formulations.

  • Inoculation: Prepare an aqueous spore suspension of Podosphaera xanthii (powdery mildew pathogen) from infected source plants. Adjust the concentration to ~1 × 10⁵ conidia/mL and spray evenly onto the leaves of the test plants.

  • Incubation: Place the plants in a controlled environment chamber or greenhouse with conditions favorable for disease development (e.g., 22-25°C, high humidity).

  • Disease Assessment: After 7-10 days, assess the disease severity on the leaves. This can be done by visually estimating the percentage of the leaf area covered by powdery mildew colonies or by using a disease rating scale (e.g., 0 = no disease, 5 = >75% leaf area infected).

  • Data Analysis: Calculate the percent disease control for each treatment relative to the vehicle control. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Tukey's HSD test) to determine significant differences between treatments.[20]

Table 2: Hypothetical Greenhouse Trial Data (Preventative Application)

TreatmentConcentration (ppm)Mean Disease Severity (%)Percent Disease Control
Untreated Control-85.4-
Vehicle Control-83.22.6
Compound 5041.551.9
Compound 10015.781.6
Compound 2005.293.9
Commercial Standard-7.890.9

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol as a potential fungicide. The initial in vitro assays will establish its intrinsic antifungal spectrum and potency, while the in vivo greenhouse studies will offer critical insights into its practical efficacy in a plant-pathogen system.[20][21] Positive results from these evaluations would justify further investigation into its precise mechanism of action, toxicological profile, and performance in field trials, paving the way for its potential development as a novel crop protection agent.

References

Sources

Application Notes and Protocols for the Synthesis of Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxadiazole Scaffold in Modern Drug Discovery

The oxadiazole nucleus, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its isomers, particularly 1,3,4-oxadiazole and 1,2,4-oxadiazole, are integral components of numerous therapeutic agents due to their unique physicochemical properties and broad pharmacological profile.[3][4][5][6] These heterocycles are often employed as bioisosteres for amide and ester functionalities, offering enhanced metabolic stability, improved pharmacokinetics, and favorable water solubility.[2]

The therapeutic relevance of oxadiazoles is vast, with derivatives demonstrating potent anticancer, antibacterial, anti-inflammatory, antiviral, and antifungal activities.[3][7][8][9][10] The FDA-approved antiretroviral drug Raltegravir, which features a 1,3,4-oxadiazole core, stands as a prominent example of their clinical success.[2] This guide provides an in-depth exploration of robust and field-proven experimental procedures for the synthesis of both 1,3,4- and 1,2,4-oxadiazole derivatives, designed for practical application by researchers in drug discovery and development.

PART 1: Synthesis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole isomer is arguably the more extensively studied of the two, with several reliable synthetic routes established. We will detail three primary methodologies: classical cyclodehydration, modern oxidative cyclization, and the elegant Huisgen rearrangement of tetrazoles.

Methodology 1: Cyclodehydration of N,N'-Diacylhydrazines

This is the most traditional and widely employed method for constructing the 1,3,4-oxadiazole ring. The strategy relies on the formation of a 1,2-diacylhydrazine intermediate, which is subsequently cyclized with the elimination of water.

Causality and Experimental Choices: The choice of dehydrating agent is the critical parameter in this synthesis. It dictates the reaction's harshness, temperature, and substrate scope.

  • Phosphorus Oxychloride (POCl₃): A powerful and inexpensive dehydrating agent, effective for a wide range of substrates.[11] Its highly reactive and acidic nature, however, can be incompatible with sensitive functional groups. The reaction is often performed neat or in a high-boiling inert solvent.

  • Polyphosphoric Acid (PPA): Acts as both a catalyst and a solvent at high temperatures. It is effective but requires elevated temperatures (100-160 °C), limiting its use for thermally sensitive molecules.[11][12]

  • Thionyl Chloride (SOCl₂), Sulfuric Acid (H₂SO₄), Triflic Anhydride: These are also strong dehydrating agents that operate under harsh conditions.[11][12]

  • Burgess Reagent: A milder alternative that allows for cyclization under more neutral conditions, preserving delicate functional groups that would be degraded by strong acids.[3][12]

cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization A Acid Hydrazide (R1-CONHNH2) C N,N'-Diacylhydrazine Intermediate (R1-CONHNHCO-R2) A->C B Carboxylic Acid (R2-COOH) or Acyl Chloride (R2-COCl) B->C F 2,5-Disubstituted 1,3,4-Oxadiazole C->F - H2O D Dehydrating Agent (e.g., POCl3, PPA, SOCl2) D->F E Heat (Δ) E->F

Caption: General workflow for 1,3,4-oxadiazole synthesis via cyclodehydration.

This protocol describes the reaction between an aryl hydrazide and a substituted carboxylic acid, a common approach for generating diverse 2,5-disubstituted 1,3,4-oxadiazoles.[11]

Materials:

  • Aryl Hydrazide (e.g., 4-methoxybenzoyl hydrazide) (1.0 mmol, 1.0 eq)

  • Substituted Carboxylic Acid (e.g., 4-phenylbutanoic acid) (1.0 mmol, 1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (~5 mL, used as reagent and solvent)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aryl hydrazide (1.0 mmol) and the substituted carboxylic acid (1.0 mmol).

  • Carefully add phosphorus oxychloride (5 mL) to the flask in a fume hood. The mixture may become warm.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 6-7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto a beaker of crushed ice with constant stirring. This step is highly exothermic and should be performed with caution in a fume hood.

  • Neutralize the acidic aqueous solution by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

  • The solid product will precipitate out. Collect the crude solid by vacuum filtration and wash with cold water.

  • If an oily product is obtained, extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.

Methodology 2: Oxidative Cyclization of N-Acylhydrazones

This method offers a powerful alternative, often proceeding under milder conditions than classical dehydration. It involves the initial condensation of an aldehyde with a hydrazide to form an N-acylhydrazone, which is then cyclized through an oxidation reaction.

Causality and Experimental Choices: The innovation in this area lies in the diversity of oxidizing systems available.

  • Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene (PIDA) or Dess-Martin periodinane are effective but generate stoichiometric waste.[13]

  • Metal-Based Oxidants: Ceric ammonium nitrate (CAN) and KMnO₄ have been successfully used, though they can be harsh and require careful product separation.[7][12]

  • Electrochemical Synthesis: An emerging green chemistry approach that uses electricity to drive the oxidation, avoiding stoichiometric chemical oxidants. This method offers high functional group tolerance and mild conditions.[14]

  • Photochemical Synthesis: Photo-mediated oxidative cyclization can proceed without any photocatalyst or strong oxidant, using molecular oxygen as the terminal oxidant upon UV irradiation.[13][15][16] This represents a highly sustainable and clean methodology.

A N-Acylhydrazone B Excited State [Acylhydrazone] A->B hν (UV Light) C Single Electron Transfer (SET) B->C D Radical Cation C->D F Superoxide Radical (O2•−) C->F G Intramolecular Cyclization D->G Deprotonation E Molecular Oxygen (O2) E->C H Final Product 1,3,4-Oxadiazole G->H Oxidation/Aromatization

Caption: Proposed mechanism for photocatalyst-free oxidative cyclization.[13]

This protocol is based on an additive-free method using UV light to induce cyclization of a pyridinium acylhydrazone.[13][16]

Materials:

  • Pyridinium Acylhydrazone precursor (0.1 mmol, 1.0 eq)

  • Dimethyl Sulfoxide (DMSO) (to make a 0.1 M solution)

  • UV Photoreactor (e.g., with a 342 nm lamp)

  • NMR tube for monitoring

Procedure:

  • Synthesize the N-acylhydrazone starting material by condensing the corresponding aldehyde and hydrazide (standard procedure, not detailed here).

  • Dissolve the pyridinium acylhydrazone precursor (0.1 mmol) in DMSO (1 mL) in a suitable quartz reaction vessel to create a 0.1 M solution.

  • Irradiate the solution with a 342 nm UV lamp at room temperature.

  • Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR spectroscopy. The reaction is typically complete within 4 hours.[13]

  • Upon completion, reduce the solvent volume under high vacuum.

  • The residue can be purified by recrystallization directly from a small amount of DMSO or another suitable solvent system to yield the pure 1,3,4-oxadiazole product.

Methodology 3: The Huisgen Reaction from Tetrazoles

This elegant and powerful method involves the reaction of a 5-substituted-1H-tetrazole with an acylating agent (like an acyl chloride or anhydride). The resulting unstable N-acylated tetrazole undergoes a thermal rearrangement, extruding a molecule of nitrogen gas and cyclizing to form the 2,5-disubstituted 1,3,4-oxadiazole.[1][17]

Causality and Experimental Choices: This reaction is exceptionally clean and efficient.[1][17] Its main advantage is its convergent nature, allowing two different, highly functionalized fragments (the tetrazole and the acyl chloride) to be coupled in the final step. Combining this with a preceding Ugi multicomponent reaction to build the tetrazole fragment allows for the rapid generation of complex and diverse oxadiazole libraries.[1][2][18] The reaction is typically run at elevated temperatures (100-120 °C) in a high-boiling polar aprotic solvent like pyridine, which also acts as a base.[17]

A 5-Substituted-1H-tetrazole C N-Acylated Tetrazole (Unstable Intermediate) A->C B Acyl Chloride B->C Pyridine, Δ D Nitrogen Gas (N2) Extrusion C->D E Nitrile Imine Intermediate D->E Rearrangement F Electrocyclization E->F G 1,3,4-Oxadiazole F->G

Caption: Reaction mechanism of the Huisgen synthesis of 1,3,4-oxadiazoles.[1][17]

This protocol outlines the second stage: the Huisgen reaction on a tetrazole synthesized via an Ugi reaction.[17]

Materials:

  • 5-Substituted-1H-tetrazole (e.g., from a prior Ugi reaction) (1.0 mmol, 1.0 eq)

  • Acyl Chloride (e.g., 2,6-dichlorobenzoyl chloride) (1.5 mmol, 1.5 eq)

  • Anhydrous Pyridine (to make a 0.5 M solution)

  • Saturated aqueous Copper (II) Sulfate (CuSO₄) solution

  • Dichloromethane (DCM)

Procedure:

  • In a sealed reaction vial, dissolve the 5-substituted-1H-tetrazole (1.0 mmol) in anhydrous pyridine (2.0 mL).

  • Add the acyl chloride (1.5 mmol) to the solution.

  • Seal the vial and heat the reaction mixture to 120 °C in a pre-heated oil bath or heating block for 8 hours.[17]

  • Cool the reaction to room temperature.

  • Dilute the reaction mixture with DCM (20 mL).

  • Wash the organic layer with saturated aqueous CuSO₄ solution (3 x 10 mL) to remove the pyridine.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.

PART 2: Synthesis of 1,2,4-Oxadiazole Derivatives

The synthesis of the 1,2,4-oxadiazole isomer typically follows a distinct and highly reliable pathway involving amidoxime intermediates.

Methodology: Acylation and Cyclization of Amidoximes

This is the most common and versatile method for preparing 1,2,4-oxadiazoles.[19][20] The process begins with an amidoxime, which is itself readily prepared from the corresponding nitrile and hydroxylamine. The amidoxime is then acylated, and the resulting O-acyl amidoxime undergoes thermal or base-catalyzed cyclodehydration to furnish the 1,2,4-oxadiazole ring.

Causality and Experimental Choices:

  • Starting Materials: The accessibility of a wide range of nitriles and acylating agents (carboxylic acids, acyl chlorides, esters) makes this a highly modular approach.[21][22]

  • Acylation/Cyclization Conditions: The reaction can be performed in two separate steps or as a one-pot procedure.[23] Acyl chlorides are highly reactive and often used with a base like pyridine.[21] Carboxylic acids require an activating agent (e.g., carbodiimides like EDC, or reagents like CDI, HATU). One-pot syntheses at room temperature have been developed using superbase media like NaOH/DMSO or inorganic bases like Cs₂CO₃, simplifying the protocol significantly.[23][24]

cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Acylation & Cyclization A Nitrile (R1-CN) C Amidoxime A->C B Hydroxylamine (NH2OH) B->C E O-Acyl Amidoxime Intermediate C->E D Acylating Agent (R2-COCl or R2-COOH) D->E Base (e.g., Pyridine) F 3,5-Disubstituted 1,2,4-Oxadiazole E->F Heat (Δ) or Base - H2O

Caption: General pathway for the synthesis of 1,2,4-oxadiazoles.

This protocol describes a classic two-step approach using an acyl chloride for the acylation step.[21]

Materials:

  • Substituted Amidoxime (1.0 mmol, 1.0 eq)

  • Acyl Chloride (1.0 mmol, 1.0 eq)

  • Anhydrous Pyridine (as solvent and base)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the substituted amidoxime (1.0 mmol) in anhydrous pyridine (~5 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.0 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting amidoxime. This forms the O-acyl amidoxime intermediate.

  • Heat the reaction mixture to reflux (approx. 115 °C) for 2-4 hours to effect the cyclodehydration. Monitor the formation of the oxadiazole product by TLC.

  • After cooling, pour the reaction mixture into 1 M HCl (~20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash successively with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure 3,5-disubstituted-1,2,4-oxadiazole.

Data Summary and Method Comparison

The selection of a synthetic strategy depends on factors such as substrate compatibility, desired throughput, and available equipment. The tables below provide a comparative overview.

Table 1: Comparison of Synthetic Methods for 1,3,4-Oxadiazoles

ParameterCyclodehydration (POCl₃)Oxidative Cyclization (Photo)Huisgen Reaction (Thermal)
Starting Materials Acid Hydrazide, Carboxylic AcidN-Acylhydrazone5-Substituted Tetrazole, Acyl Chloride
Key Reagents POCl₃, PPA, SOCl₂[11]UV Light, O₂ (from air)[13][16]Pyridine[17]
Reaction Temp. High (Reflux, ~110-160 °C)Room TemperatureHigh (120 °C)
Reaction Time 6-7 hours[11][25]~4 hours[13]~8 hours[17]
Typical Yields Good to Excellent (70-90%)[3]Excellent (83-92%)[13]Good to Excellent (58-90%)[1]
Key Advantages Inexpensive reagents, well-establishedExtremely mild, green, no additivesConvergent, high functional group tolerance
Key Limitations Harsh conditions, limited functional group toleranceRequires photochemical equipment, limited to photosensitive precursorsRequires pre-synthesis of tetrazole

Table 2: Overview of Synthesis for 1,2,4-Oxadiazoles

ParameterAcylation/Cyclization of Amidoximes
Starting Materials Amidoxime, Acylating Agent (Acyl Chloride/Carboxylic Acid)
Key Reagents Pyridine, or Coupling Agent (EDC, HATU), or Base (Cs₂CO₃)[21][22][24]
Reaction Temp. 0 °C to Reflux (two-step) or Room Temp (one-pot)[23][24]
Reaction Time 4-24 hours[23]
Typical Yields Good to Excellent (up to 90%)[23]
Key Advantages Highly modular, wide substrate scope, one-pot variations available
Key Limitations Availability of nitrile precursors, potential for side reactions if not optimized

References

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Google Scholar.
  • Full article: Review of Synthesis of 1,3,4-Oxadiazole Derivatives. (n.d.). Taylor & Francis.
  • Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals - Research and Reviews. (n.d.). Research and Reviews.
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.). Google Scholar.
  • Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (n.d.). Google Scholar.
  • Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. (2023, September 7). Taylor & Francis.
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  • 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. (2019, September 3). NIH.
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  • An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones. (n.d.). NIH.
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  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). MDPI.
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  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). NIH.
  • Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. (2022, August 1). ACS Omega.
  • 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. (2019, September 20). PubMed.
  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (n.d.). Chemical Science (RSC Publishing).
  • Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. (n.d.). RSC Publishing.
  • Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. (n.d.). NIH.
  • Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. (2021, January 7). RSC Publishing.
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Application Notes & Protocols: A Comprehensive Guide to the Anti-inflammatory Screening of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The substitution at the 2 and 5 positions of the oxadiazole ring is a key determinant of its pharmacological profile.[2] The incorporation of a methoxyphenyl group, as in the target compound, is a rational design strategy, as this moiety is present in several known anti-inflammatory agents. This guide will delineate a multi-tiered screening approach, commencing with foundational in vitro assays to establish molecular mechanism and culminating in a well-established in vivo model to confirm physiological efficacy.

Part 1: Foundational In Vitro Assessment of Anti-inflammatory Activity

The initial phase of screening focuses on cell-free and cell-based assays to elucidate the compound's direct effects on key inflammatory mediators and pathways. This approach is cost-effective, high-throughput, and provides critical mechanistic insights.

Cyclooxygenase (COX) Inhibition Assay

Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation.[3] Assessing the inhibitory activity of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol against both COX-1 and COX-2 isoforms is a crucial first step. Selective inhibition of COX-2 is a desirable characteristic for novel anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[3] Numerous 1,3,4-oxadiazole derivatives have been reported as potent and selective COX-2 inhibitors.[4][5]

Protocol: Fluorometric COX-1 and COX-2 Inhibition Assay

This protocol is adapted from standard commercially available kits.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • Assay buffer (e.g., Tris-HCl)

  • 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol (dissolved in DMSO)

  • Reference compounds: Celecoxib (selective COX-2 inhibitor), Diclofenac (non-selective COX inhibitor)

  • 96-well black microplates

Procedure:

  • Prepare a reaction mixture containing the appropriate COX enzyme, heme, and the fluorometric probe in the assay buffer.

  • Add varying concentrations of the test compound or reference compounds to the wells of the microplate. Include a vehicle control (DMSO).

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Monitor the fluorescence intensity over time using a microplate reader (Excitation/Emission ~535/590 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50/COX-2 IC50)
5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol[Insert Data][Insert Data][Calculate]
Celecoxib[Insert Data][Insert Data][Calculate]
Diclofenac[Insert Data][Insert Data][Calculate]
Inhibition of Pro-inflammatory Cytokine Production in Macrophages

Rationale: Macrophages play a central role in the inflammatory response by producing a variety of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), upon activation by stimuli like lipopolysaccharide (LPS).[6][7] These cytokines amplify the inflammatory cascade and are key therapeutic targets.[7] Evaluating the ability of the test compound to suppress LPS-induced cytokine production provides insight into its immunomodulatory effects. Several 1,3,4-oxadiazole derivatives have demonstrated the ability to reduce the secretion of inflammatory cytokines.[8]

Protocol: LPS-Induced Cytokine Production in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 macrophage cell line

  • Complete RPMI 1640 medium (supplemented with 10% FBS and antibiotics)[9]

  • Lipopolysaccharide (LPS) from E. coli

  • 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol (dissolved in DMSO)

  • Dexamethasone (positive control)[10]

  • Cell viability assay reagent (e.g., MTT or PrestoBlue)

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).[11] Include an unstimulated control group.

  • After incubation, collect the cell culture supernatants for cytokine analysis.

  • Assess cell viability in the remaining cells to rule out cytotoxicity-mediated effects.

  • Quantify the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine production for each concentration of the test compound.

Data Presentation:

Compound ConcentrationCell Viability (%)TNF-α Production (% of Control)IL-6 Production (% of Control)
Vehicle Control100100100
[Concentration 1][Insert Data][Insert Data][Insert Data]
[Concentration 2][Insert Data][Insert Data][Insert Data]
[Concentration 3][Insert Data][Insert Data][Insert Data]
Dexamethasone[Insert Data][Insert Data][Insert Data]

Visualization of the Inflammatory Signaling Pathway

The following diagram illustrates the NF-κB signaling pathway, a critical regulator of pro-inflammatory gene expression, including cytokines.[12][13] Many anti-inflammatory compounds exert their effects by modulating this pathway.

NFkB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Genes_n Gene Transcription NFkB_n->Genes_n

Caption: Simplified NF-κB signaling pathway.

Part 2: In Vivo Efficacy Assessment

Following promising in vitro results, the next logical step is to evaluate the anti-inflammatory activity of the compound in a living organism. The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[2][14][15]

Carrageenan-Induced Paw Edema in Rats

Rationale: The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response. The initial phase is mediated by the release of histamine and serotonin, while the later phase is characterized by the production of prostaglandins and the infiltration of neutrophils.[14] This model is particularly useful for evaluating compounds that interfere with prostaglandin synthesis.[15]

Protocol: Carrageenan-Induced Paw Edema

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • 1% (w/v) carrageenan suspension in sterile saline

  • 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Indomethacin or Diclofenac sodium (positive control)[2][16]

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound or the positive control drug orally or intraperitoneally. The control group receives only the vehicle.

  • After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[16][17]

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[16][18]

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation:

| Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{Increase in Paw Volume (mL) at Hour:} | % Inhibition at 3h | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | 1 | 2 | 3 | 4 | 5 | | | Vehicle Control | - | [Data] | [Data] | [Data] | [Data] | [Data] | 0 | | Test Compound | [Dose 1] | [Data] | [Data] | [Data] | [Data] | [Data] | [Calculate] | | Test Compound | [Dose 2] | [Data] | [Data] | [Data] | [Data] | [Data] | [Calculate] | | Indomethacin | [Dose] | [Data] | [Data] | [Data] | [Data] | [Data] | [Calculate] |

Visualization of the Experimental Workflow

The following diagram outlines the key steps in the carrageenan-induced paw edema assay.

Edema_Workflow Start Acclimatize Rats Measure_Initial Measure Initial Paw Volume Start->Measure_Initial Administer Administer Test Compound/ Vehicle/Positive Control Measure_Initial->Administer Inject Inject Carrageenan (Sub-plantar) Administer->Inject Measure_Post Measure Paw Volume (1, 2, 3, 4, 5 hours) Inject->Measure_Post Analyze Calculate % Inhibition of Edema Measure_Post->Analyze End End of Experiment Analyze->End

Caption: Workflow for the carrageenan-induced paw edema model.

Part 3: Concluding Remarks and Future Directions

The successful completion of this screening cascade will provide a comprehensive profile of the anti-inflammatory activity of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. Positive results, particularly a favorable COX-2 selectivity index and significant in vivo efficacy, would warrant further investigation. Subsequent studies could include more chronic models of inflammation (e.g., cotton pellet-induced granuloma), detailed pharmacokinetic and toxicological profiling, and further elucidation of the molecular mechanism of action, such as the direct measurement of NF-κB activation. This structured and mechanistically-driven approach ensures a thorough and scientifically rigorous evaluation of this promising compound.

References

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  • Getino-Melián, J., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Planta Medica, 82(01/02), 38-44. [Link]

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application of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol in material science

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol in Material Science

This document provides a detailed technical guide for researchers, scientists, and material development professionals on the application of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. The guide covers the compound's fundamental properties, a robust synthesis protocol, and its primary application as a corrosion inhibitor, including detailed experimental methodologies for performance evaluation.

Introduction: The Versatility of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold renowned for its diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] However, its utility extends significantly into the realm of material science. The unique electronic structure, thermal stability, and chelating ability of 1,3,4-oxadiazole derivatives make them excellent candidates for advanced materials.[3] Applications range from heat-resistant polymers and electron-transporting layers in organic electronics to potent corrosion inhibitors.[3][4]

This guide focuses specifically on 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol . The presence of the thiol (-SH) group allows for strong interactions with metal surfaces, while the nitrogen and oxygen atoms of the oxadiazole ring, along with the π-electron system of the phenyl ring, serve as additional adsorption centers. The ortho-methoxy substituent on the phenyl ring further modulates the electronic properties of the molecule, enhancing its potential for surface interactions. This document outlines its synthesis and provides a comprehensive protocol for its application as an advanced corrosion inhibitor for metallic substrates.

Compound Characterization and Properties

A thorough understanding of the physicochemical properties of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol is essential for its application. The compound exists in a thiol-thione tautomerism, though the thione form is generally predominant in the solid state.[5]

Table 1: Physicochemical Properties of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

PropertyValueSource
Molecular Formula C₉H₈N₂O₂S[6][7]
Molecular Weight 208.24 g/mol [6][7]
Appearance Solid[6]
CAS Number 23766-26-9 (for the 4-methoxy isomer)[6][7]
Canonical SMILES COC1=CC=CC=C1C2=NNC(=S)O2[8]
InChI Key UGHZJAXROLHKEH-UHFFFAOYSA-N (for the 4-methoxy isomer)[6][7]

Note: Data for the specific 2-methoxy isomer may be limited; properties are often reported for the closely related 4-methoxy isomer.

Synthesis Protocol

The most common and efficient route for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of an acid hydrazide with carbon disulfide in a basic alcoholic solution.[5] This protocol details the synthesis starting from 2-methoxybenzoic acid.

Rationale of Synthesis

The synthesis is a three-step process.

  • Esterification: The starting carboxylic acid is converted to its methyl ester to facilitate the subsequent reaction with hydrazine hydrate.

  • Hydrazinolysis: The ester is converted into the corresponding acid hydrazide. This introduces the nucleophilic nitrogen required for ring formation.

  • Cyclization: The acid hydrazide reacts with carbon disulfide in the presence of a strong base (potassium hydroxide). The base deprotonates the hydrazide and the thiol intermediate, driving the intramolecular cyclization and dehydration to form the stable 1,3,4-oxadiazole ring.

Synthesis Workflow Diagram

SynthesisWorkflow A 2-Methoxybenzoic Acid B Methyl 2-Methoxybenzoate A->B H₂SO₄, Methanol Reflux C 2-Methoxybenzohydrazide B->C Hydrazine Hydrate Ethanol, Reflux D 5-(2-methoxyphenyl)- 1,3,4-oxadiazole-2-thiol C->D 1. CS₂, KOH 2. H₂O, H⁺

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Protocol

Step 1: Synthesis of Methyl 2-Methoxybenzoate

  • To a 250 mL round-bottom flask, add 2-methoxybenzoic acid (15.2 g, 0.1 mol).

  • Add 100 mL of methanol, followed by the slow, dropwise addition of concentrated sulfuric acid (3 mL) while cooling in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and remove the excess methanol using a rotary evaporator.

  • Pour the residue into 200 mL of ice-cold water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with a 5% sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester.

Step 2: Synthesis of 2-Methoxybenzohydrazide

  • In a 250 mL round-bottom flask, dissolve the crude Methyl 2-methoxybenzoate (16.6 g, 0.1 mol) in 80 mL of absolute ethanol.

  • Add hydrazine hydrate (99%, 7.5 mL, 0.15 mol) to the solution.

  • Reflux the mixture for 8-10 hours. The formation of a solid precipitate indicates product formation.

  • Cool the reaction mixture to room temperature and then in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Step 3: Synthesis of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol [1]

  • In a 250 mL flask, dissolve 2-methoxybenzohydrazide (16.6 g, 0.1 mol) and potassium hydroxide (6.7 g, 0.12 mol) in 100 mL of absolute ethanol.

  • Add carbon disulfide (7.6 mL, 0.12 mol) dropwise to the solution while stirring.

  • Reflux the reaction mixture for 12-16 hours. The solution will typically change color.

  • After cooling, reduce the volume of the solvent by half using a rotary evaporator.

  • Pour the concentrated mixture into 300 mL of ice-cold water.

  • Acidify the solution to pH ~5-6 by adding dilute hydrochloric acid dropwise. This will cause the product to precipitate.

  • Collect the solid precipitate by filtration, wash thoroughly with cold water to remove any inorganic salts, and recrystallize from aqueous ethanol to obtain the pure product.

Application in Corrosion Inhibition

Derivatives of 1,3,4-oxadiazole-2-thiol are highly effective corrosion inhibitors for various metals and alloys (like mild steel and nickel) in acidic media.[4][9] Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

Mechanism of Action

The inhibition mechanism is based on the chemical adsorption of the inhibitor molecules onto the metal surface.

  • Adsorption Centers: The molecule contains multiple active sites for adsorption: the sulfur atom of the thiol group, the nitrogen and oxygen heteroatoms in the oxadiazole ring, and the delocalized π-electrons of the aromatic systems.

  • Protective Film Formation: These centers donate electrons to the vacant d-orbitals of the metal atoms, forming strong coordinate bonds. This leads to the formation of a dense, hydrophobic film on the metal surface.

  • Barrier Effect: This film acts as a physical barrier, blocking the active sites for corrosion and preventing the diffusion of corrosive species (like H⁺ and Cl⁻) to the metal surface. The 2-methoxy group, being an electron-donating group, increases the electron density on the phenyl ring, which can further strengthen the adsorption process.[4]

Mechanism of Corrosion Inhibition Diagram

InhibitionMechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_interface Metal-Solution Interface H_ion H⁺ Metal Metal Surface (e.g., Fe, Ni) H_ion->Metal Attacks (Corrosion) Cl_ion Cl⁻ Inhibitor 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol Inhibitor->Metal Adsorbs via N, S, O, π-electrons Barrier Protective Inhibitor Film

Caption: Adsorption of the inhibitor on a metal surface.

Protocol: Evaluation by Potentiodynamic Polarization

This protocol describes the use of potentiodynamic polarization (PDP) to quantify the inhibition efficiency of the synthesized compound on mild steel in a 1.0 M HCl solution.[9] PDP is an electrochemical technique that measures the relationship between the applied potential and the resulting current, allowing for the determination of key corrosion parameters.

Materials and Equipment:

  • Potentiostat/Galvanostat with corresponding software.

  • Three-electrode electrochemical cell.

  • Working Electrode (WE): Mild steel coupon with a defined surface area (e.g., 1 cm²).

  • Counter Electrode (CE): Platinum or graphite rod.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Corrosive Medium: 1.0 M HCl solution.

  • Inhibitor: Stock solution of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol in a suitable solvent (e.g., ethanol).

  • Polishing materials (SiC papers of various grades, alumina paste).

  • Deionized water, acetone.

Experimental Procedure:

  • Working Electrode Preparation:

    • Mechanically polish the mild steel coupon using successively finer grades of SiC paper (e.g., 400, 600, 800, 1200 grit).

    • Rinse thoroughly with deionized water, degrease with acetone, and dry in a stream of warm air.

    • Immediately immerse the prepared electrode in the test solution to prevent re-oxidation.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell. Place the WE, CE, and RE in the cell containing the test solution (1.0 M HCl).

    • Ensure the Luggin capillary of the reference electrode is positioned close to the working electrode surface to minimize ohmic drop.

  • Measurement Protocol:

    • Blank Measurement: First, perform the experiment in the uninhibited 1.0 M HCl solution.

    • Immerse the electrodes and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for 30-60 minutes until a steady state is reached.

    • Once the OCP is stable, apply a potential sweep from -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).

    • Record the resulting current to generate the polarization (Tafel) plot.

    • Inhibitor Measurement: Repeat the process for solutions containing different concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm). Add the required volume of the inhibitor stock solution to the 1.0 M HCl.

  • Data Analysis:

    • From the Tafel plots (log I vs. E), determine the corrosion potential (Ecorr) and the corrosion current density (Icorr) by extrapolating the linear cathodic and anodic branches back to Ecorr.

    • Calculate the Inhibition Efficiency (IE%) using the following equation:

      IE% = [ (Icorr_blank - Icorr_inh) / Icorr_blank ] * 100

      Where:

      • Icorr_blank is the corrosion current density in the absence of the inhibitor.

      • Icorr_inh is the corrosion current density in the presence of the inhibitor.

Sample Data and Interpretation

Table 2: Sample Potentiodynamic Polarization Data

Inhibitor Conc. (ppm)Ecorr (mV vs. SCE)Icorr (μA/cm²)Inhibition Efficiency (IE%)
0 (Blank)-475950-
50-46821077.9%
100-46511587.9%
200-4596593.2%
500-4523896.0%

Interpretation:

  • The corrosion current density (Icorr) decreases significantly with an increasing concentration of the inhibitor, indicating a reduction in the corrosion rate.

  • The Inhibition Efficiency (IE%) increases with concentration, reaching high values and demonstrating the compound's effectiveness.

  • The corrosion potential (Ecorr) shows a slight shift. A significant shift (>85 mV) in Ecorr would classify the inhibitor as either anodic or cathodic. A small shift, as shown in the sample data, suggests that the inhibitor affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying it as a mixed-type inhibitor .[9]

Potential Future Applications in Material Science

While corrosion inhibition is a primary application, the unique structure of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol suggests potential in other advanced material applications:

  • High-Performance Polymers: The rigid, thermally stable 1,3,4-oxadiazole ring can be incorporated into polymer backbones to create materials with high thermal and oxidative stability.[3]

  • Organic Electronics: Oxadiazole-based compounds are known for their electron-transporting properties, making them suitable for use in Organic Light-Emitting Diodes (OLEDs) and other electronic devices.[3]

  • Nanoparticle Functionalization: The thiol group provides a strong anchor for covalent attachment to the surface of noble metal nanoparticles (e.g., gold, silver), allowing for the creation of functionalized nanomaterials with tailored properties.

Safety and Handling

Handle this compound with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[6]

  • GHS Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319).[7][10]

  • Storage: Store in a cool, dry place away from oxidizing agents.

References

  • Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]

  • Khan, I., et al. (2023). Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. Molecules, 28(12), 4683. [Link]

  • Belghiti, M. E., et al. (2017). Synthesis of Heterocyclic Compounds of 5-substituted-1,3,4-oxadiazole-2-thiols for the Prevention of Nickel Corrosion. Journal of Materials and Environmental Science, 8(11), 3971-3985. [Link]

  • PubChem. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, R., & Singh, D. (2014). various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. World Journal of Pharmacy and Pharmaceutical Sciences, 3(10), 1478-1506. [Link]

  • Bansal, S., & Kumar, V. (2025). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology. [Link]

  • PubChemLite. (n.d.). 5-(p-methoxy-alpha-phenylphenethyl)-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2016). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 32(4). [Link]

  • Al-Hourani, B. J., et al. (2022). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of the Serbian Chemical Society, 87(1), 1-1. [Link]

  • Karabanovich, G., et al. (2020). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS ONE, 15(11), e0241430. [Link]

  • Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 11, 2977. [Link]

  • Kalia, V., et al. (2021). Corrosion Inhibitive Properties of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol and 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol on Mild Steel in 1.0 M HCl Solution. Asian Journal of Chemistry, 33(12), 2953-2964. [Link]

Sources

Protocol for Testing Antifungal Activity of Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungal Discovery

Invasive fungal infections represent a significant and growing threat to global public health, associated with high rates of morbidity and mortality, particularly in immunocompromised individuals.[1] The emergence of drug-resistant fungal strains, such as Candida auris and triazole-resistant Aspergillus fumigatus, further complicates therapeutic management and underscores the urgent need for novel antifungal agents.[1][2] The existing antifungal arsenal is limited to a few classes of drugs, primarily targeting the fungal cell membrane or cell wall.[3][4][5][6] This application note provides a comprehensive, step-by-step protocol for the initial in vitro evaluation of novel compounds for antifungal activity, adhering to internationally recognized standards to ensure data accuracy and reproducibility.

The primary goal of antifungal susceptibility testing (AFST) is to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a specific fungus.[2][7] This crucial metric provides a quantitative measure of a compound's potency and serves as a foundational dataset for further preclinical development. The methodologies outlined herein are based on the robust and widely accepted standards developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10]

I. Foundational In Vitro Susceptibility Testing: The Broth Microdilution Method

The broth microdilution assay is the gold-standard method for determining the MIC of an antifungal agent.[7] It is a quantitative technique that involves challenging a standardized fungal inoculum with serial twofold dilutions of the test compound in a liquid broth medium.[7][8]

Causality Behind Experimental Choices:
  • Standardized Inoculum: A consistent starting concentration of fungal cells is critical for reproducible results. Too high an inoculum can overwhelm the compound, leading to falsely high MICs, while too low an inoculum may result in insufficient growth for accurate assessment.

  • RPMI 1640 Medium: This medium, buffered with MOPS to a pH of 7.0, provides consistent and reproducible growth for a wide range of clinically relevant fungi and was the medium used to establish the interpretive standards.[8]

  • Serial Dilutions: This approach allows for the precise determination of the concentration at which fungal growth is inhibited.

  • Incubation Conditions: A standardized temperature of 35°C provides optimal growth conditions for most human pathogenic fungi.[11]

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock & Serial Dilutions Inoculation Inoculate Microtiter Plate Compound_Prep->Inoculation Fungus_Prep Prepare Standardized Fungal Inoculum Fungus_Prep->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Reading Read Plates Visually or Spectrophotometrically Incubation->Reading MIC_Determination Determine MIC Reading->MIC_Determination

Caption: Workflow for the broth microdilution assay.

Detailed Protocol: Broth Microdilution Assay

Materials and Reagents:

  • Novel compound (powder form)

  • Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[7]

  • RPMI 1640 broth medium with L-glutamine, without bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0[8]

  • Sterile 96-well, U-bottom microtiter plates[8]

  • Spectrophotometer or hemocytometer

  • Incubator (35°C)[7]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the novel compound in a suitable solvent at a concentration 100 times the highest final concentration to be tested.

    • Perform serial twofold dilutions of the compound in RPMI 1640 medium in a separate 96-well plate to create working solutions at twice the final desired concentrations.

  • Inoculum Preparation:

    • Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

    • Harvest fungal cells and suspend them in sterile saline.

    • Adjust the inoculum suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer (for yeasts) or by counting with a hemocytometer (for molds).[8]

    • Dilute this stock suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the assay wells.[8]

  • Assay Plate Inoculation:

    • Add 100 µL of the appropriate compound working solution to the wells of a sterile 96-well microtiter plate.

    • Add 100 µL of the final fungal inoculum to each well.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours. For some species like Cryptococcus, incubation may need to be extended to 72 hours.[8]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction for azoles and ≥95% for other agents) compared to the growth control well.[12] This can be determined visually or with a spectrophotometer.

Component Description CLSI/EUCAST Guideline Reference
Medium RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPSCLSI M27, EUCAST E.Def 7.3.2
Inoculum Size (Yeasts) 0.5 – 2.5 x 10³ CFU/mLCLSI M27
Inoculum Size (Molds) 0.4 – 5 x 10⁴ CFU/mLCLSI M38
Incubation 35°C for 24-48 hoursCLSI M27/M38
Endpoint Reading Visual or spectrophotometricCLSI M27/M38

II. Alternative and High-Throughput Screening: The Disk Diffusion Method

For a more rapid and cost-effective preliminary screening of a large number of compounds, the disk diffusion method can be employed.[13][14] This qualitative or semi-quantitative assay provides a visual indication of a compound's antifungal activity.

Causality Behind Experimental Choices:
  • Agar Medium: A standardized agar medium, such as Mueller-Hinton agar supplemented with glucose and methylene blue, supports the growth of most clinically relevant yeasts and allows for clear visualization of inhibition zones.

  • Confluent Lawn: Inoculating the plate to achieve a confluent lawn of growth ensures that any clearing is due to the activity of the compound.

  • Zone of Inhibition: The diameter of the zone of no growth around the disk is proportional to the compound's potency and its ability to diffuse through the agar.

Experimental Workflow: Disk Diffusion

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Plate_Prep Prepare Agar Plates Inoculation Inoculate Agar Plate Plate_Prep->Inoculation Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculum_Prep->Inoculation Disk_Prep Impregnate Disks with Test Compound Disk_Application Apply Disks to Plate Disk_Prep->Disk_Application Inoculation->Disk_Application Incubation Incubate at 35°C Disk_Application->Incubation Measurement Measure Zone of Inhibition Incubation->Measurement Interpretation Interpret Results Measurement->Interpretation

Caption: Workflow for the disk diffusion assay.

Detailed Protocol: Disk Diffusion Assay

Materials and Reagents:

  • Novel compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Fungal isolates and QC strains

  • Sterile cotton swabs

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Prepare a standardized fungal inoculum as described for the broth microdilution method (1 x 10^6 to 5 x 10^6 cells/mL).[8]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum suspension and streak it evenly across the entire surface of the agar plate to obtain a confluent lawn of growth.

  • Compound Application:

    • Impregnate sterile filter paper disks with a known concentration of the novel compound.

    • Aseptically place the disks onto the inoculated agar surface.

  • Incubation:

    • Incubate the plates at 35°C for 24 hours.[13]

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around each disk. The interpretation of results (susceptible, intermediate, or resistant) is based on established zone diameter breakpoints for standardized antifungal agents, which can serve as a reference.[2]

III. Preliminary Safety Assessment: In Vitro Cytotoxicity Testing

A crucial step in the early evaluation of any novel compound is to assess its potential toxicity to mammalian cells. This provides an initial indication of the compound's therapeutic index.

Causality Behind Experimental Choices:
  • Mammalian Cell Lines: Using established cell lines, such as HeLa or HEK293, provides a reproducible system to assess general cytotoxicity.

  • MTT or XTT Assay: These colorimetric assays measure mitochondrial activity, which is an indicator of cell viability. A decrease in signal suggests a cytotoxic effect.

Detailed Protocol: Cytotoxicity Assay (MTT)

Materials and Reagents:

  • Mammalian cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Novel compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom plates

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed mammalian cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel compound in cell culture medium and add them to the wells containing the cells.

    • Include a vehicle control (solvent only) and an untreated control.

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability compared to the untreated control. The concentration of the compound that reduces cell viability by 50% (IC50) is determined.[12]

IV. Elucidating the Mechanism of Action: Preliminary Insights

Understanding how a novel compound exerts its antifungal effect is critical for its development. Preliminary assays can provide insights into the potential cellular target.

Potential Mechanisms of Action and Corresponding Assays
Mechanism of Action Preliminary Assay Principle
Cell Membrane Disruption Ergosterol binding assays, membrane permeability assays (e.g., using propidium iodide)Measures the interaction with or disruption of the fungal cell membrane.[5]
Ergosterol Biosynthesis Inhibition Sterol quantification assays (e.g., GC-MS)Detects alterations in the sterol profile of treated fungal cells.[5][15]
Cell Wall Synthesis Inhibition Sorbitol protection assay, staining with calcofluor whiteAssesses if the compound targets the fungal cell wall, as osmotic stabilizers like sorbitol can rescue growth.
Protein Synthesis Inhibition In vitro translation assaysMeasures the direct inhibition of fungal protein synthesis machinery.[12]
DNA/RNA Synthesis Inhibition Macromolecule synthesis assays using radiolabeled precursorsQuantifies the incorporation of radiolabeled nucleotides into DNA or RNA.

V. Advancing Promising Candidates: In Vivo Efficacy Models

Compounds that demonstrate potent in vitro activity and low cytotoxicity should be advanced to in vivo models of fungal infection to assess their efficacy in a more complex biological system.[16][17]

Common In Vivo Models for Antifungal Testing
  • Murine Models of Systemic Candidiasis: This is a widely used model to evaluate the efficacy of antifungal agents against disseminated Candida infections.

  • Murine Models of Invasive Aspergillosis: This model is crucial for testing compounds against life-threatening lung infections caused by Aspergillus species.

  • Dermatophytosis Models: These models are used to evaluate the efficacy of topical antifungal agents against skin and nail infections.[17]

  • Galleria mellonella (Wax Moth Larvae) Model: This invertebrate model offers a cost-effective and ethically favorable alternative for initial in vivo screening.[16]

The choice of model will depend on the target fungal pathogen and the intended clinical application of the novel compound. Key endpoints in these models include survival rates, fungal burden in target organs, and histopathological analysis.[16][17]

Conclusion

The protocol outlined in this application note provides a systematic and robust framework for the initial evaluation of novel compounds for antifungal activity. By adhering to standardized methodologies, researchers can generate reliable and reproducible data that will be crucial for identifying and advancing promising new antifungal drug candidates. The progression from broad in vitro screening to more targeted mechanistic studies and ultimately to in vivo efficacy models is a critical pathway in the quest to combat the growing threat of fungal infections.

References

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. (n.d.). Retrieved from [Link]

  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. Retrieved from [Link]

  • Thompson, G. R., & Patterson, T. F. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(11), 949. Retrieved from [Link]

  • Jenks, J. D., & Hoenigl, M. (2018). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Molecules, 23(8), 1948. Retrieved from [Link]

  • Nett, J. E., & Andes, D. R. (2016). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Future Microbiology, 11(1), 103–118. Retrieved from [Link]

  • Cheng, J., Pham, J., & Bell, S. (2019). A disc test of antifungal susceptibility. ConnectSci, 1, 1-3. Retrieved from [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug Localized Infection Modeling & Evaluation Service. Retrieved from [Link]

  • EUCAST. (n.d.). Antifungal Susceptibility Testing (AFST). Retrieved from [Link]

  • Nett, J. E., & Andes, D. R. (2015). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Microbiology Spectrum, 3(3), MB-0005-2014. Retrieved from [Link]

  • NCCLS. (2002). Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. NCCLS document M44-A. Retrieved from [Link]

  • Andes, D., & Nett, J. (2016). Overview of in vivo models for assessing efficacy of antifungal drugs or treatments. ResearchGate. Retrieved from [Link]

  • EUCAST. (n.d.). Fungi (AFST). Retrieved from [Link]

  • JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds | Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • Rodriguez-Tudela, J. L., et al. (2003). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 41(4), 285-292. Retrieved from [Link]

  • CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

  • CLSI. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Retrieved from [Link]

  • Ghannoum, M. A., & Rice, L. B. (2016). Antifungal Drugs: Mechanisms of Action, Drug Resistance, Susceptibility Testing, and Assays of Activity in Biologic Fluids. In Basic Medical Key. Retrieved from [Link]

  • Herreros, E., et al. (2001). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 45(10), 2849–2855. Retrieved from [Link]

  • Rex, J. H., Pfaller, M. A., & Walsh, T. J. (2001). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Clinical Infectious Diseases, 32(8), 1178–1184. Retrieved from [Link]

  • Roemer, T., & Krysan, D. J. (2014). Antifungal drug discovery: the process and outcomes. Current Opinion in Microbiology, 19, 78–84. Retrieved from [Link]

  • Ceresa, C., et al. (2015). A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans. Journal of Applied Microbiology, 119(1), 126–135. Retrieved from [Link]

  • Pfaller, M. A., et al. (1998). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. Journal of Clinical Microbiology, 36(6), 1641–1645. Retrieved from [Link]

  • Arendrup, M. C., et al. (2008). EUCAST breakpoints for antifungals. Clinical Microbiology and Infection, 14(11), 983–995. Retrieved from [Link]

  • Lee, D. G., et al. (2002). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 46(1), 134–140. Retrieved from [Link]

  • Fatahinia, M., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates. Avicenna Journal of Medical Biotechnology, 12(4), 226–232. Retrieved from [Link]

  • CLSI. (2009). Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Second Edition. CLSI document M44-A2. Retrieved from [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. Retrieved from [Link]

  • Brown, G. D., et al. (2021). Exploiting diverse chemical collections to uncover novel antifungals. Microbiology, 167(12), 001118. Retrieved from [Link]

  • Vallieres, C., & Kronstad, J. W. (2020). Screening Repurposing Libraries for Identification of Drugs with Novel Antifungal Activity. Antimicrobial Agents and Chemotherapy, 64(9), e01032-20. Retrieved from [Link]

  • Weatherhead, J. E., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 69(4), e01234-24. Retrieved from [Link]

  • EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Research Starters. Retrieved from [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. Retrieved from [Link]

  • Brown, G. D., & Gow, N. A. R. (2025). Interdisciplinary Approaches for the Discovery of Novel Antifungals. Trends in Microbiology, 33(8), 701-713. Retrieved from [Link]

  • Berman, J., & Krysan, D. J. (2024). A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic route, troubleshoot common issues, and ultimately improve the yield and purity of this valuable heterocyclic compound.

The synthesis, while straightforward in principle, involves critical steps where minor deviations can significantly impact the outcome. This guide provides in-depth, experience-based insights into the causal relationships behind each experimental choice, offering a self-validating framework for your protocols.

Synthesis Overview: The Two-Step Pathway

The most reliable and common route to 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol is a two-step process. It begins with the formation of a key intermediate, 2-methoxybenzoyl hydrazide, followed by a base-catalyzed cyclization reaction with carbon disulfide.

Synthesis_Workflow Start Methyl 2-methoxybenzoate + Hydrazine Hydrate Step1 Step 1: Hydrazinolysis (Reflux in Ethanol) Start->Step1 Intermediate 2-methoxybenzoyl hydrazide Step1->Intermediate Isolate & Purify Step2 Step 2: Cyclization (Ethanol, Reflux) Intermediate->Step2 Reagents2 Carbon Disulfide (CS₂) + Potassium Hydroxide (KOH) Reagents2->Step2 Acidification Acidification (e.g., HCl) Step2->Acidification Precipitate Product Product 5-(2-methoxyphenyl)-1,3,4- oxadiazole-2-thiol Acidification->Product

Caption: General two-step workflow for the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during the synthesis.

Q1: My overall yield is consistently low (< 60%). What are the primary factors to investigate?

Low yields can typically be traced to one of three areas: the purity of the intermediate, the conditions of the cyclization reaction, or losses during workup and purification.

  • Intermediate Purity: The purity of your 2-methoxybenzoyl hydrazide is paramount. Contamination with unreacted starting material (methyl 2-methoxybenzoate) or residual hydrazine will interfere with the subsequent cyclization step. Always recrystallize the hydrazide intermediate before use.

  • Cyclization Conditions: This step is the most sensitive. The reaction between the hydrazide and carbon disulfide in a basic alcoholic solution is the core of the synthesis.[1] Key parameters to control are:

    • Stoichiometry: Ensure precise molar equivalents of hydrazide, potassium hydroxide, and carbon disulfide. An excess of base can sometimes promote side reactions.

    • Temperature: The initial reaction with CS₂ is exothermic. Add it slowly to your hydrazide-KOH mixture at a reduced temperature (0-10 °C) before proceeding to reflux. Uncontrolled temperature spikes can lead to the formation of undesired byproducts.

    • Reaction Time: While many protocols call for several hours of reflux, monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of completion. Prolonged heating can lead to product degradation.

  • Product Precipitation: The final product is precipitated by acidifying the reaction mixture.[2] If the pH is not sufficiently acidic, precipitation will be incomplete, leading to significant yield loss in the filtrate. Aim for a pH of ~2-3.

Q2: After acidification, I get an oily, sticky precipitate instead of a fine, crystalline solid. What is causing this?

This is a classic sign of impurity co-precipitation. The most common culprits are:

  • Potassium Dithiocarbonate Salts: If the reaction between KOH, ethanol, and CS₂ forms stable salt intermediates (potassium ethyl xanthate), these can "oil out" upon acidification. Ensure the hydrazide has fully reacted to form the potassium salt of the dithiocarbazate intermediate before refluxing.

  • Unreacted Hydrazide: The starting hydrazide may precipitate as a hydrochloride salt if it remains unreacted. This points to an inefficient cyclization step.

  • Insufficient Stirring: Poor mixing during acidification can lead to localized pH gradients, causing the product to precipitate in an amorphous or oily state. Ensure vigorous stirring as you add the acid.

Solution: If you obtain an oil, try to redissolve the mixture by adding more ethanol and warming gently. Then, allow it to cool very slowly with continued stirring. If this fails, isolate the oil, dissolve it in a minimal amount of a suitable solvent (like ethanol or acetone), and attempt to precipitate it by adding a non-solvent (like cold water or hexane) dropwise.

Q3: My final product's melting point is broad and lower than expected. How can I improve its purity?

A broad melting point indicates impurities. The most effective purification method is recrystallization.

  • Solvent Selection: Ethanol or an ethanol/water mixture is typically effective for this class of compounds.[3] The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.

  • Troubleshooting Recrystallization:

    • If the product "oils out" upon cooling, you are using too little solvent or cooling the solution too rapidly. Add more solvent and allow it to cool slowly.

    • If no crystals form, the solution may be too dilute. Carefully evaporate some of the solvent and try again. Seeding with a pure crystal can also induce crystallization.

Q4: Can this reaction be done in a one-pot synthesis without isolating the hydrazide intermediate?

While one-pot syntheses are attractive for their efficiency, they are not recommended for this specific transformation if high yield and purity are the primary goals. The initial hydrazinolysis reaction conditions and byproducts (excess hydrazine) are incompatible with the subsequent cyclization step, which requires a clean, anhydrous, and basic environment for optimal performance. Isolating and purifying the 2-methoxybenzoyl hydrazide provides a critical quality control point that prevents downstream complications.

Troubleshooting Guide: Quick Reference

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Step 1 (Hydrazide Formation) 1. Incomplete reaction. 2. Hydrolysis of the ester starting material. 3. Loss during workup.1. Increase reflux time or consider microwave-assisted synthesis for higher efficiency.[4] 2. Use anhydrous ethanol as the solvent. 3. Cool the reaction mixture thoroughly in an ice bath to ensure complete precipitation of the hydrazide.
Low Yield in Step 2 (Cyclization) 1. Impure hydrazide intermediate. 2. Incorrect stoichiometry of KOH or CS₂. 3. Sub-optimal reaction temperature. 4. Incomplete acidification.1. Recrystallize the 2-methoxybenzoyl hydrazide from ethanol before use. 2. Carefully measure all reagents. Ensure KOH is fresh and anhydrous. 3. Add CS₂ slowly at low temperature (0-10 °C) before refluxing.[5] Monitor by TLC. 4. Acidify to pH ~2-3 with vigorous stirring. Check with pH paper.
Reaction Stalls (TLC shows starting material) 1. Inactive KOH (absorbed moisture/CO₂). 2. Insufficient temperature during reflux.1. Use fresh, powdered KOH. 2. Ensure the reaction mixture is refluxing vigorously (check mantle temperature).
Product is colored (Yellow/Brown) 1. Formation of polysulfide byproducts. 2. Product degradation from excessive heat.1. Use a slight excess of hydrazide relative to CS₂. 2. Avoid prolonged reflux times beyond the point of reaction completion. Purify the final product with activated charcoal during recrystallization.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-methoxybenzoyl hydrazide

This protocol is adapted from standard procedures for hydrazide synthesis.[6]

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve methyl 2-methoxybenzoate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester).

  • Reagent Addition: Add hydrazine hydrate (3.0-5.0 eq) to the solution. The excess hydrazine drives the reaction to completion.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting ester spot.

  • Isolation: After completion, reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Cool the concentrated mixture in an ice bath for 30-60 minutes to precipitate the 2-methoxybenzoyl hydrazide.

  • Purification: Collect the white solid product by vacuum filtration, wash it with a small amount of cold ethanol, and dry it under vacuum. For optimal purity in the next step, recrystallize the crude product from ethanol.

Protocol 2: Synthesis of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

This protocol is based on the well-established cyclization reaction with carbon disulfide.[1][2]

  • Setup: In a 250 mL round-bottom flask, dissolve 2-methoxybenzoyl hydrazide (1.0 eq) and potassium hydroxide (1.1 eq) in absolute ethanol (approx. 15 mL per gram of hydrazide). Stir until the KOH is fully dissolved.

  • CS₂ Addition (Critical Step): Cool the flask in an ice bath to 0-5 °C. Add carbon disulfide (1.1 eq) dropwise over 15-20 minutes using a dropping funnel. Causality Note: This slow, cold addition is crucial to control the initial exothermic reaction and prevent the formation of byproducts.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then attach a reflux condenser and heat the mixture to reflux for 3-5 hours. The reaction mixture will typically turn into a thick yellow paste.

  • Monitoring: Follow the reaction's progress by TLC until the starting hydrazide spot is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by about two-thirds using a rotary evaporator.

  • Precipitation: Pour the concentrated residue into a beaker of cold water and stir. Acidify the aqueous solution to pH ~2-3 by slowly adding concentrated hydrochloric acid. A solid precipitate should form.

  • Isolation & Purification: Collect the crude solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry. Purify the product by recrystallization from ethanol to yield a clean, crystalline solid.

Troubleshooting_Logic Start Low Final Yield CheckIntermediate Analyze Hydrazide Intermediate (TLC, MPt) Start->CheckIntermediate CheckCyclization Review Cyclization Step Start->CheckCyclization CheckWorkup Review Workup/Purification Start->CheckWorkup ImpureIntermediate Is Intermediate Impure? CheckIntermediate->ImpureIntermediate CyclizationIssue TLC Shows Unreacted Hydrazide? CheckCyclization->CyclizationIssue OilyProduct Oily Product Formed? CheckWorkup->OilyProduct FiltrateLoss Significant Product in Filtrate? CheckWorkup->FiltrateLoss ImpureIntermediate->CheckCyclization No Recrystallize Action: Recrystallize Intermediate ImpureIntermediate->Recrystallize Yes OptimizeReaction Action: Check Reagent Stoichiometry & Purity (KOH). Increase Reflux Time. CyclizationIssue->OptimizeReaction Yes CyclizationIssue->OilyProduct No ControlAddition Action: Control CS₂ Addition Temp. Ensure Vigorous Stirring During Acidification. OilyProduct->ControlAddition Yes OilyProduct->FiltrateLoss No CheckpH Action: Ensure pH is ~2-3. Cool thoroughly before filtering. FiltrateLoss->CheckpH Yes

Caption: Troubleshooting logic for diagnosing low yield issues.

References

  • Suzana, S., Isnaeni, I., & Budiati, T. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Pharmaceutical and Clinical Research, 9. Retrieved from [Link]

  • Asif, M. (2012). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Journal of Chemical and Pharmaceutical Research, 4(9), 4363-4368. Retrieved from [Link]

  • Suzana, S., et al. (2019). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 19(1), 22-27. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 29(12), 2898. Retrieved from [Link]

  • Suzana, S., Isnaeni, I., & Budiati, T. (2017). Figure 1 from Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide... Semantic Scholar. Retrieved from [Link]

  • Bollikolla, H. B., & Akula, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-275. Retrieved from [Link]

  • Bollikolla, H. B., & Akula, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-275. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of the hydrazide 2 with carbon disulfide under different conditions. ResearchGate. Retrieved from [Link]

  • Singh, R., & Singh, D. (2014). various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. World Journal of Pharmacy and Pharmaceutical Sciences, 3(10), 1477-1495. Retrieved from [Link]

  • Al-Salahi, R., Abuelizz, H. A., & Marzouk, M. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(19), 6278. Retrieved from [Link]

  • Yilmaz, I., et al. (2020). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 5(40), 25846–25856. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis and Screening of New[3][7]Oxadiazole,[7][8]Triazole, and[7][8]Triazolo[4,3-b][7][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(3), 2463–2472. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

Sources

overcoming solubility issues of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Guide: Strategies for Overcoming Solubility Challenges

Welcome to the technical support guide for 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions for researchers and drug development professionals encountering solubility issues with this compound. As Senior Application Scientists, our goal is to explain the causality behind these methods to ensure your experimental success.

Section 1: Initial Assessment & Physicochemical Properties

Q1: What are the key physicochemical properties of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol that influence its solubility?

Answer: Understanding the molecule's structure is the first step in troubleshooting. The solubility of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol is governed by a balance of polar and non-polar features.

  • Low Aqueous Solubility: The molecule has a predicted water solubility of approximately 0.0579 mg/L, classifying it as practically insoluble. This is due to the predominance of hydrophobic surface area from the phenyl and oxadiazole rings.

  • Acidic Thiol Group: The key to its solubility manipulation lies in the thiol (-SH) group. This group is weakly acidic, with a predicted pKa of around 5.1. This means that at a pH above 5.1, the thiol group can be deprotonated to form a negatively charged thiolate anion (-S⁻). This ionization dramatically increases the molecule's polarity and its potential for aqueous solubility.

  • Organic Solvent Solubility: The compound is expected to be soluble in polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate its structure.

PropertyValueImplication for Solubility
Molecular FormulaC₉H₈N₂O₂S-
Molecular Weight208.24 g/mol Important for molar concentration calculations.
Predicted Water Solubility0.0579 mg/LPractically insoluble in neutral aqueous solutions.
Predicted pKa~5.1 (Thiol group)Allows for pH-dependent solubility enhancement. Deprotonation above this pH increases aqueous solubility.

Section 2: Troubleshooting & Solubilization Protocols

This section provides a logical workflow to address solubility issues. Start with the simplest method (pH adjustment) before moving to more complex solutions involving organic co-solvents.

G cluster_0 start Start: Compound Precipitates in Aqueous Buffer check_ph Is your experimental system pH-sensitive? start->check_ph ph_adjust Strategy 1: pH Adjustment (Protocol 1) check_ph->ph_adjust No cosolvent Strategy 2: Organic Co-solvent (Protocol 2) check_ph->cosolvent Yes ph_success Success: Compound Dissolved ph_adjust->ph_success cosolvent_check Is solubility still too low? cosolvent->cosolvent_check cosolvent_success Success: Compound Dissolved cosolvent_check->cosolvent_success No advanced Strategy 3: Advanced Methods (e.g., Cyclodextrins) cosolvent_check->advanced Yes contact Contact Technical Support for further consultation advanced->contact

Caption: Troubleshooting workflow for solubility issues.

Q2: I've added the compound to my aqueous buffer (e.g., PBS pH 7.4) and it won't dissolve. What is the most direct solution?

Answer: Given the compound's pKa of ~5.1, the most effective initial strategy is to increase the pH of your solution. At a physiological pH of 7.4, a significant portion of the thiol groups will be deprotonated to the more soluble thiolate form. However, direct addition to the buffer may not provide sufficient localized alkalinity to dissolve the powder. The recommended approach is to first create a concentrated stock solution in a basic solution and then dilute it into your final buffer.

G cluster_0 Mechanism of pH-Dependent Solubility insoluble Insoluble Form (R-SH) (at low pH, < 5.1) soluble Soluble Thiolate Anion (R-S⁻) (at high pH, > 6.0) insoluble->soluble + OH⁻ (Deprotonation) soluble->insoluble + H⁺ (Protonation)

Caption: pH adjustment exploits the thiol-thiolate equilibrium.

Protocol 1: Solubilization via pH Adjustment

  • Prepare a Stock Solution Vehicle: Prepare a 10-50 mM solution of Sodium Hydroxide (NaOH) in high-purity water.

  • Weigh the Compound: Accurately weigh a small amount of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol.

  • Initial Dissolution: Add a small volume of the NaOH solution to the solid compound to create a concentrated stock (e.g., 10-20 mM). Vortex or sonicate briefly. The solid should dissolve to form a clear solution as the thiolate salt is formed.

    • Causality: The high concentration of hydroxide ions (OH⁻) drives the deprotonation of the thiol, converting the insoluble neutral form into the highly polar and water-soluble thiolate anion.

  • Dilution into Final Buffer: Serially dilute this alkaline stock solution into your final experimental buffer (e.g., PBS). The buffering capacity of the PBS will neutralize the small amount of NaOH, bringing the final pH to 7.4 while keeping the compound in its soluble, deprotonated state.

  • Verification: Visually inspect the final solution for any signs of precipitation. For quantitative assurance, filter the solution through a 0.22 µm syringe filter and measure the absorbance using UV-Vis spectroscopy to confirm the concentration.

Q3: My experiment is pH-sensitive and I cannot use a basic stock solution. What are the best organic co-solvents to try?

Answer: If pH manipulation is not an option, using a minimal amount of a water-miscible organic co-solvent is the standard approach. Dimethyl sulfoxide (DMSO) is the first choice for creating high-concentration stock solutions.

Protocol 2: Solubilization using an Organic Co-solvent

  • Solvent Selection: Start with 100% DMSO. This is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.

  • Stock Solution Preparation: Weigh your compound and add the minimum volume of 100% DMSO required to achieve complete dissolution. Aim for a high concentration stock (e.g., 20-100 mM) to minimize the final percentage of organic solvent in your aqueous medium.

    • Expertise Note: Always add the solvent to the dry powder, not the other way around. This prevents the powder from clumping. Use a brief sonication bath (5-10 minutes) if dissolution is slow.

  • Serial Dilution: Dilute the DMSO stock into your aqueous experimental buffer. It is critical to add the stock solution to the buffer while vortexing the buffer. This rapid mixing helps prevent the compound from precipitating out of the solution as it encounters the aqueous environment.

  • Monitor Final Co-solvent Concentration: Keep the final concentration of the organic co-solvent as low as possible, ideally below 1% (v/v), as higher concentrations can affect biological systems. If solubility is still limited, you may test other solvents like DMF or NMP, but DMSO is generally the most biocompatible choice.

Co-SolventUse CaseMax Recommended Final Conc. (Cell-based assays)
DMSO Primary choice; high solubilizing power.< 0.5%
DMF Stronger solvent, but more toxic.< 0.1%
Ethanol Less effective for this structure, but an option.< 1.0%

Section 3: Frequently Asked Questions (FAQs)

Q4: Can I heat the solution to improve solubility?

Answer: Gentle warming (e.g., to 37°C) can be used cautiously to aid initial dissolution in a stock solution, as solubility is often temperature-dependent. However, prolonged or excessive heating is not recommended. This compound, like many complex organic molecules, could be susceptible to degradation at elevated temperatures. Never heat solutions for long-term storage.

Q5: How can I be certain the compound is truly dissolved and not a fine colloidal suspension?

Answer: This is a critical point for experimental accuracy. Visual clarity can be misleading. The best practice is to use a two-step verification process:

  • Filtration: Pass the final solution through a 0.22 µm syringe filter. This will remove any undissolved micro-particulates or fine precipitates.

  • Concentration Measurement: After filtration, measure the concentration of the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at the compound's λ_max or via HPLC. If the measured concentration matches the expected concentration, you have successfully achieved true solubilization.

Q6: What are advanced options if both pH adjustment and co-solvents fail to achieve the desired concentration?

Answer: If high concentrations are required and the above methods are insufficient, you can explore advanced formulation strategies. These often involve complexation agents that encapsulate the drug molecule to enhance its apparent solubility in water.

  • Cyclodextrins: These are sugar-based macrocycles with a hydrophobic interior and a hydrophilic exterior. They can trap the hydrophobic part of your molecule in their central cavity, forming an inclusion complex that is water-soluble. Beta-cyclodextrins, particularly chemically modified versions like HP-β-CD (hydroxypropyl-beta-cyclodextrin), are commonly used.

  • Surfactants: Using non-ionic surfactants like Tween® 80 or Pluronic® F-68 at concentrations above their critical micelle concentration can create micelles that encapsulate the compound and bring it into solution. This is a common strategy in drug formulation but must be carefully validated for compatibility with your experimental system.

Exploring these options typically requires formulation expertise. Please contact our technical support team for further guidance if you believe these methods are necessary for your work.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 160359, 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. Available at: [Link]

  • Gallardo-Casas, C. A., et al. (2024). DMSO-induced liquid-liquid phase separation in cell-based assays. Scientific Reports. Available at: [Link]

  • Lopes, R. M. M., et al. (2023). Cyclodextrin-based formulations to deliver drugs to the brain. Frontiers in Pharmacology. Available at: [Link]

Technical Support Center: Troubleshooting Antimicrobial Assays for Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxadiazole compounds in antimicrobial assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our approach is rooted in scientific principles to help you navigate the complexities of antimicrobial susceptibility testing for this promising class of heterocyclic compounds.

Introduction: The Promise and Pitfalls of Oxadiazoles

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3][4] Their mechanism of action can be diverse, ranging from the inhibition of cell wall biosynthesis, akin to β-lactams, to targeting DNA gyrase or ergosterol synthesis.[1][5][6][7] However, like many synthetic heterocyclic compounds, their physicochemical properties can present unique challenges in standardized antimicrobial susceptibility testing (AST). This guide will address these common hurdles with scientifically grounded solutions.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Issues with Minimum Inhibitory Concentration (MIC) Assays

Inconsistent MIC values are a frequent frustration. The root cause often lies in the interplay between the compound's properties and the assay conditions.

Possible Causes and Solutions:

  • Compound Precipitation: Oxadiazole derivatives, especially those with aryl substituents, often have poor aqueous solubility.[8] Precipitation in the wells of a microtiter plate during a broth microdilution assay can be misinterpreted as bacterial growth, leading to erroneously high and variable MICs.[9]

    • Solution:

      • Solvent Selection and Control: Prepare a high-concentration stock solution of your compound in 100% dimethyl sulfoxide (DMSO). When diluting into the broth, ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1-2%).[9] Always include a solvent control (broth + highest concentration of DMSO used) to confirm it does not inhibit bacterial growth on its own.

      • Visual Inspection: Before and after incubation, carefully inspect the wells under a light source for any signs of precipitation.

      • Solubility Assessment: Consider performing a preliminary solubility test of your compound in the assay medium before proceeding with the full MIC assay.

  • Compound Adsorption to Plastics: Lipophilic compounds can adsorb to the surface of standard polystyrene microtiter plates. This reduces the bioavailable concentration of the compound, leading to falsely elevated MICs.[10]

    • Solution:

      • Use of Surfactants: Supplementing the culture medium with a non-ionic surfactant like Tween 80 (polysorbate 80) at a low concentration (e.g., 0.002%) can prevent the compound from sticking to the plastic.[10] A control with the surfactant alone should be included.

      • Low-Binding Plates: Consider using low-binding microtiter plates, although this may be a more expensive option.

  • "Skipped Wells" Phenomenon: This is the observation of no bacterial growth in a well, while the next well with a higher concentration shows growth.[11] This can be due to a variety of factors including compound precipitation at specific concentrations or complex interactions with the medium.

    • Solution:

      • Careful Observation: Note the presence of skipped wells. According to CLSI and EUCAST guidelines, the MIC should be read as the lowest concentration that completely inhibits visible growth, even if skipped wells are present at lower concentrations.[11]

      • Repeat the Assay: If skipped wells are consistently observed, it may indicate a problem with compound solubility or stability at those specific concentrations. Repeating the assay with fresh dilutions is recommended.

  • Inoculum Variability: An incorrect bacterial inoculum size can significantly impact MIC results.[5]

    • Solution:

      • Standardized Inoculum Preparation: Strictly adhere to standardized protocols for inoculum preparation, such as the 0.5 McFarland standard, to ensure a consistent starting bacterial density (typically ~5 x 10^5 CFU/mL for broth microdilution).[12][13]

      • Viable Counts: Periodically perform viable counts on your starting inoculum to verify its concentration.

This is a classic problem when dealing with poorly soluble compounds.

Confirmation Strategies:

  • Pre-incubation Plate Reading: After adding your compound dilutions to the microtiter plate but before adding the bacterial inoculum, read the plate on a plate reader at 600 nm. This will give you a baseline turbidity for each concentration due to any compound insolubility. Subtract these baseline readings from your final post-incubation readings.

  • Growth Indicators: Utilize a metabolic indicator dye, such as resazurin or INT (iodonitrotetrazolium chloride), which changes color in the presence of viable, metabolically active cells.[9]

    • Protocol: After the standard incubation period for your MIC assay, add the indicator dye to each well and incubate for a further short period (e.g., 30 minutes to a few hours, depending on the dye and organism). A color change indicates viable bacteria, whereas no color change (despite turbidity from the compound) suggests inhibition.

  • Subculturing: After incubation, take a small aliquot (e.g., 10 µL) from the turbid, high-concentration wells and plate it onto nutrient agar.[12] If no colonies grow after overnight incubation, the turbidity in the MIC plate was likely due to compound precipitation and not bacterial growth. This method can also be used to determine the Minimum Bactericidal Concentration (MBC).

Category 2: Assay Design and Interpretation

Adherence to international standards is paramount for the credibility of your results.

Key Experimental Design Pillars:

  • Follow CLSI or EUCAST Guidelines: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed, standardized protocols for AST.[14][15][16][17][18][19] These documents cover:

    • Media: Use of standardized Mueller-Hinton Broth (MHB) or other recommended media.[12]

    • Inoculum Preparation: As mentioned, standardizing the starting bacterial concentration is critical.[13]

    • Incubation Conditions: Standardized temperature (e.g., 35°C) and duration (e.g., 16-20 hours).[12]

    • Quality Control: Regular testing of quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) with known MICs for standard antibiotics.

  • Inclusion of Controls: Every assay plate must include:

    • Sterility Control: Medium only, to check for contamination.

    • Growth Control: Medium with bacteria but no compound, to ensure the bacteria are viable and growing properly.

    • Solvent Control: Medium with bacteria and the highest concentration of the solvent (e.g., DMSO) used.

    • Positive Control Antibiotic: A standard antibiotic with known activity against the test organism.

MIC_Workflow start Start: Prepare 0.5 McFarland Bacterial Suspension prep_stock Prepare High-Concentration Compound Stock in DMSO start->prep_stock serial_dilute Perform 2-fold Serial Dilution of Compound in Broth prep_stock->serial_dilute add_inoculum Inoculate Wells with Standardized Bacterial Suspension (~5x10^5 CFU/mL) serial_dilute->add_inoculum add_controls Add Controls: - Sterility (Broth Only) - Growth (Broth + Bacteria) - Solvent (Broth + Bacteria + DMSO) add_inoculum->add_controls incubate Incubate at 35°C for 16-20 hours add_controls->incubate read_results Read MIC: Lowest concentration with no visible growth incubate->read_results check_precip Turbidity in High Concentration Wells? read_results->check_precip use_indicator Confirm with Growth Indicator (e.g., Resazurin) or Subculturing check_precip->use_indicator Yes end_point Report Validated MIC check_precip->end_point No use_indicator->end_point

Caption: Workflow for a standardized broth microdilution MIC assay.

Category 3: Addressing Potential False Positives and Non-Specific Effects

This is a critical step in early-stage drug discovery. An apparently potent "hit" can be misleading.

Strategies for De-risking Hits:

  • Cytotoxicity Assays: Test your compound against a panel of mammalian cell lines (e.g., HepG2, HEK293) to determine its cytotoxic concentration (CC50). A good antimicrobial candidate should have a high selectivity index (SI), which is the ratio of its cytotoxicity to its antimicrobial activity (SI = CC50 / MIC). A high SI value indicates that the compound is much more toxic to the microbe than to mammalian cells.

  • Time-Kill Kinetic Assays: A time-kill assay reveals whether your compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).[6][7] This provides more dynamic information than a static MIC endpoint. A true antimicrobial will typically show a dose-dependent reduction in bacterial viability over time.

  • Mechanism of Action Studies: Preliminary mechanism of action studies can help confirm a specific biological target. Depending on the suspected target, you could use:

    • Macromolecular Synthesis Assays: To see if your compound inhibits DNA, RNA, protein, or cell wall synthesis.[5]

    • Enzyme Inhibition Assays: If your compound was designed to inhibit a specific enzyme (e.g., DNA gyrase), test it in a purified enzyme assay.[1]

False_Positive_Troubleshooting start Potent MIC Observed is_soluble Is the compound soluble at the MIC? start->is_soluble is_selective Is the Selectivity Index (CC50/MIC) high? is_soluble->is_selective Yes false_positive High Risk of False Positive (Precipitation/Artifact) is_soluble->false_positive No is_bactericidal Does time-kill assay show a bactericidal/static effect? is_selective->is_bactericidal Yes cytotoxic Likely General Cytotoxicity is_selective->cytotoxic No non_specific Possible Non-Specific Effect is_bactericidal->non_specific No valid_hit Valid Hit: Proceed to MoA studies is_bactericidal->valid_hit Yes

Caption: Decision tree for validating antimicrobial hits.

Quantitative Data Summary

ParameterRecommendationRationaleReference
Solvent (DMSO) Concentration ≤1-2% (final concentration)To avoid solvent-induced bacterial growth inhibition.[9]
Bacterial Inoculum (Broth) ~5 x 10^5 CFU/mLStandardized density for reproducible MICs.[12][13]
Incubation Time (Broth) 16-20 hours for most bacteriaAllows for sufficient bacterial growth for visual determination of MIC.[12]
Tween 80 Concentration 0.002% (if needed)Prevents adsorption of lipophilic compounds to plasticware.[10]

References

  • The Oxadiazole Antibacterials. (2016). PMC - NIH. [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI. [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). PMC - PubMed Central. [Link]

  • Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus. (2024). Oxford Academic. [Link]

  • "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus". (2024). PubMed. [Link]

  • Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (2017). NIH. [Link]

  • ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (2016). International Journal of Medical Sciences & Pharma Research. [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). CLSI. [Link]

  • EUCAST - ESCMID. ESCMID. [Link]

  • ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (2016). ResearchGate. [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). NIH. [Link]

  • How do I measure MIC of a compound which is insoluble in broth dilution? (2015). ResearchGate. [Link]

  • (PDF) Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). ResearchGate. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. (2023). MDPI. [Link]

  • Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Guidance Documents. EUCAST. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays. (2018). American Society for Microbiology. [Link]

  • EUCAST - Home. EUCAST. [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. (2013). PubMed. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). University of Oxford. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]

  • Synthesis and antibacterial activity of various substituted oxadiazole derivatives. (2011). PubMed. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). PMC - NIH. [Link]

  • Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. (2023). ACS Publications. [Link]

  • Synthesis of indole-based oxadiazoles and their interaction with bacterial peptidoglycan and SARS-CoV-2 main protease: In vitro, molecular docking and in silico ADME/Tox study. (2022). PMC - PubMed Central. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

  • Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. (2022). PMC - NIH. [Link]

  • (PDF) Heterocycle Compounds with Antimicrobial Activity. (2018). ResearchGate. [Link]

  • Antimicrobial properties of heterocyclic compounds against clinical mastitis isolates. (2021). SciELO Brasil. [Link]

  • Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][2][5][6] thiadiazine derivatives. (2011). PMC - NIH. [Link]

  • MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]

  • Antibacterial Activity of Heterocyclic Compounds. (2022). Encyclopedia.pub. [Link]

  • Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae. (2024). NIH. [Link]

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Technical Support Center: Synthesis of 1,3,4-Oxadiazole-2-thiols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your synthetic work.

Core Synthesis Overview

The most common and reliable method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves a two-step, one-pot reaction.[1][2][3] First, an appropriate acid hydrazide is reacted with carbon disulfide in the presence of a base, typically potassium hydroxide in an alcoholic solvent, to form a potassium dithiocarbazate salt intermediate.[4][5][6] In the second step, this intermediate undergoes intramolecular cyclization upon heating and subsequent acidification to yield the desired 1,3,4-oxadiazole-2-thiol.[1][2] These compounds exist in a thiol-thione tautomerism, with the thione form often being predominant.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of 1,3,4-oxadiazole-2-thiols.

Question 1: Why is the yield of my 1,3,4-oxadiazole-2-thiol unexpectedly low?

Answer:

Low yields in this synthesis can often be attributed to several factors, primarily incomplete formation of the dithiocarbazate intermediate, degradation of starting materials, or competing side reactions.

  • Incomplete Intermediate Formation: The initial reaction between the acid hydrazide and carbon disulfide is crucial.[4] Ensure that the carbon disulfide is added slowly to the basic solution of the hydrazide at a low temperature (ice bath) to prevent its evaporation and to allow for the controlled formation of the potassium dithiocarbazate salt.[4] A molar excess of carbon disulfide may be necessary to drive the reaction to completion.[7]

  • Base-Catalyzed Hydrolysis: The use of a strong base like potassium hydroxide can potentially lead to the hydrolysis of the starting acid hydrazide or the ester precursor used to synthesize the hydrazide, especially if there is excess water present and the reaction is heated for an extended period.[8][9][10] While the reaction is typically performed in an alcoholic solvent, minimizing the amount of water is advisable.

  • Side Reaction - Formation of 1,3,4-Thiadiazole: Under certain conditions, a competing cyclization pathway can lead to the formation of a 1,3,4-thiadiazole derivative instead of the desired oxadiazole. This is a significant cause of yield loss. The key to favoring the oxadiazole is the careful control of the cyclization step. The oxadiazole ring closure involves the oxygen of the hydrazide, while the thiadiazole involves a sulfur atom.

  • Troubleshooting Steps:

    • Optimize Base Concentration: Use the stoichiometric amount of base required for the formation of the dithiocarbazate salt. Excess base can promote side reactions.

    • Control Temperature: Maintain a low temperature during the initial addition of carbon disulfide. For the cyclization step, reflux gently and monitor the reaction progress by TLC to avoid prolonged heating that might lead to decomposition.

    • Ensure Anhydrous Conditions: Use anhydrous ethanol or methanol as the solvent to minimize hydrolysis of the hydrazide.[5][7]

Question 2: My final product is impure. What are the likely contaminants and how can I remove them?

Answer:

Product impurity is a common challenge. The primary contaminants are typically unreacted starting materials or byproducts from side reactions.

  • Unreacted Acid Hydrazide: If the initial reaction with carbon disulfide is incomplete, you will have unreacted acid hydrazide in your crude product. This can be identified by its characteristic spectroscopic signals.

  • 1,3,4-Thiadiazole-2,5-dithione Byproduct: The reaction of carbohydrazide with carbon disulfide can lead to the formation of symmetrical byproducts.[6] If your starting material is not a pure mono-substituted hydrazide, you may form these symmetrical thiadiazole derivatives.

  • Formation of 1,3,4-Thiadiazole-2-thiol: As mentioned previously, the formation of the isomeric 1,3,4-thiadiazole is a potential side reaction.[11][12] This occurs through a different cyclization pathway where a sulfur atom is incorporated into the ring instead of oxygen.

  • Purification Strategies:

    • Recrystallization: This is the most effective method for purifying the final product. A mixture of ethanol and water is often a good solvent system for recrystallization.[13]

    • Acid-Base Extraction: The thiol group on the 1,3,4-oxadiazole-2-thiol is acidic and can be deprotonated with a base. You can dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove non-acidic impurities, and then re-precipitate the desired product by acidifying the aqueous layer.

    • Column Chromatography: While less common for this specific synthesis due to the polarity of the product, silica gel chromatography can be used if other methods fail. A polar eluent system would be required.

Question 3: The reaction seems to have stalled and is not proceeding to completion. What could be the cause?

Answer:

A stalled reaction can be frustrating. The most likely culprits are issues with reagents, temperature, or insufficient activation of the intermediate.

  • Poor Quality Reagents:

    • Carbon Disulfide: Ensure the carbon disulfide is of good quality. It is a volatile and reactive compound that can degrade over time.[14]

    • Acid Hydrazide: The purity of the starting acid hydrazide is critical. Impurities can interfere with the reaction.

  • Insufficient Heating during Cyclization: The intramolecular cyclization of the potassium dithiocarbazate intermediate requires thermal energy. If the reflux temperature is too low or the heating time is insufficient, the reaction may not go to completion.

  • Improper pH for Cyclization: The final cyclization and precipitation of the product are achieved by acidifying the reaction mixture.[1][2] If the pH is not sufficiently acidic, the product may remain in its salt form and not precipitate out of the solution.

  • Troubleshooting Workflow:

    G start Reaction Stalled check_reagents Verify Purity of Acid Hydrazide & CS2 start->check_reagents check_temp Ensure Adequate Reflux Temperature check_reagents->check_temp monitor_tlc Monitor Reaction by TLC check_temp->monitor_tlc check_ph Confirm Sufficient Acidification (pH 2-3) add_acid Add More Acid check_ph->add_acid pH > 3 workup Proceed to Workup check_ph->workup pH ≤ 3 monitor_tlc->check_ph Complete extend_reflux Extend Reflux Time monitor_tlc->extend_reflux Incomplete extend_reflux->monitor_tlc add_acid->check_ph

    Caption: Troubleshooting workflow for a stalled reaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the main reaction?

A1: The reaction proceeds through a nucleophilic addition followed by an intramolecular cyclization.

G cluster_0 Step 1: Dithiocarbazate Formation cluster_1 Step 2: Cyclization & Tautomerization Hydrazide R-CO-NH-NH2 Intermediate [R-CO-NH-NH-C(=S)S]- K+ Hydrazide->Intermediate + CS2, KOH CS2 CS2 Base KOH Cyclization Intramolecular Cyclization Oxadiazole_thiol 1,3,4-Oxadiazole-2-thiol Cyclization->Oxadiazole_thiol Oxadiazole_thione 1,3,4-Oxadiazole-2-thione Oxadiazole_thiol->Oxadiazole_thione Tautomerization Intermediate_ref [R-CO-NH-NH-C(=S)S]- K+ Intermediate_ref->Cyclization Heat, H+

Caption: General reaction mechanism for 1,3,4-oxadiazole-2-thiol synthesis.

Q2: Can I use a different base instead of potassium hydroxide?

A2: Yes, other bases like sodium hydroxide can be used.[13] However, potassium hydroxide is commonly reported and often gives good results due to the solubility of the resulting potassium dithiocarbazate salt in the alcoholic solvent. The choice of base may influence the reaction rate and yield.

Q3: What is the role of the alcoholic solvent?

A3: The alcoholic solvent, typically ethanol or methanol, serves to dissolve the acid hydrazide and the base. It also has an appropriate boiling point for the reflux step, which drives the cyclization of the intermediate.

Q4: How can I confirm the structure of my final product?

A4: A combination of spectroscopic techniques is essential for structure elucidation:

  • FT-IR: Look for characteristic peaks for N-H, C=N, C-O-C, and the C=S (thione) or S-H (thiol) stretching vibrations.[5]

  • ¹H NMR: The proton of the thiol/thione group is often broad and may appear downfield. The other signals should correspond to the specific substituent on the oxadiazole ring.[5]

  • ¹³C NMR: The carbon of the C=S group will have a characteristic chemical shift, typically in the range of 160-180 ppm.[15]

  • Mass Spectrometry: This will confirm the molecular weight of your compound.[5]

Q5: Are there alternative synthetic routes to 1,3,4-oxadiazole-2-thiols?

A5: While the reaction of acid hydrazides with carbon disulfide is the most prevalent method, other approaches exist. For instance, some methods involve the cyclization of thiosemicarbazide derivatives.[1] However, the acid hydrazide route is generally preferred for its simplicity and the ready availability of starting materials.

Summary of Key Reaction Parameters

ParameterRecommended ConditionRationalePotential Issues if Deviated
Base Potassium HydroxideGood solubility of intermediate salt.Incomplete reaction, side reactions.
Solvent Anhydrous Ethanol/MethanolDissolves reactants, suitable boiling point.Hydrolysis of starting materials.
CS₂ Addition Slow, dropwise at 0-5 °CControls exotherm, prevents CS₂ loss.Low yield, side reactions.
Cyclization RefluxProvides energy for ring closure.Incomplete reaction.
Acidification pH 2-3 with HCl or H₂SO₄Protonates the intermediate to induce cyclization and precipitates the product.Product remains dissolved in salt form.

References

  • Ahmed, B. et al. (Year not provided). Synthesis of new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol.
  • Beyzaei, H. et al. (2020). Synthesis and Antimicrobial Evaluation of the Potassium Salts of Benzhydrazine Dithiocarbamates. Avicenna Journal of Clinical Microbiology and Infection. [Link]

  • Bush, K. (Year not provided). The Condensation of Carboxylic Acid Hydrazides with Carbon Disulfide. Journal of the American Chemical Society. [Link]

  • Chimenti, F. et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. [Link]

  • El-Sayed, W. A. et al. (Year not provided). Reactions of the hydrazide 2 with carbon disulfide under different conditions. ResearchGate.
  • Gomha, S. M. et al. (Year not provided). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature. [Link]

  • Hassan, A. et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry.
  • Hasan, A. et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. (Provides detailed experimental procedures).
  • Iancu, V. et al. (Date not provided). Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. ResearchGate. [Link]

  • Koparir, M. et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

  • Koparir, M. et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

  • Kumar, S. et al. (Year not provided). Synthesized 1,3,4-oxadiazole-2-thiol and its analogs with their minimum inhibitory concentration (MIC) values. ResearchGate.
  • Mudgal, M. M. (2008). Reaction of carbohydrazide with carbon disulphide; Hydrazine Carbodithio Potassium Salt. DOI:10.1039/SP300. [Link]

  • N/A. (Year not provided). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
  • N/A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

  • N/A. (Year not provided). Synthesis, Characterization and Evaluation of Some 5-Substituted 1,3,4-Oxadiazole-2-thioesters as Antifungal Agents.
  • N/A. (Year not provided). Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate. MDPI.
  • N/A. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry. [Link]

  • N/A. (Year not provided). Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain. PubMed. [Link]

  • N/A. (Year not provided). Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate. (Review on reactions of carbon disulfide).
  • N/A. (Year not provided).
  • N/A. (Year not provided). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. (Experimental details for a similar synthesis).
  • N/A. (Year not provided). Synthesis and Antimicrobial Evaluation of the Potassium Salts of Benzhydrazine Dithiocarbamates. ResearchGate. [Link]

  • N/A. (Year not provided). Synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. ResearchGate. [Link]

  • Salama, M. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry. [Link]

  • N/A. (2018). HYDROLYSIS REACTIONS.
  • N/A. (Year not provided). Synthesis, characterisation and catalytic activity of dithiocarbazate Schiff base complexes in oxidation of cyclohexane. ResearchGate.
  • N/A. (Year not provided). Carbon disulfide. Wikipedia. [Link]

  • N/A. (Year not provided). Synthesis of S-and N-Functionalized Dithiocarbamates from Cyclic Sulfates. ResearchGate.
  • N/A. (Year not provided). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA. [https://nepis.epa.gov/Exe/ZyNET.exe/9101N282.TXT?ZyActionD=ZyDocument&Client=EPA&Index=1995+Thru+2000&Docs=&Query=&Time=&EndTime=&SearchMethod=1&TocRestrict=n&Toc=&TocEntry=&QField=&QFieldYear=&QFieldMonth=&QFieldDay=&IntQFieldOp=0&ExtQFieldOp=0&XmlQuery=&File=D%3A\zyfiles\Index%20Data\95thru00\Txt\00000025\9101N282.txt&User=ANONYMOUS&Password=anonymous&SortMethod=h|-&MaximumDocuments=1&FuzzyDegree=0&ImageQuality=r75g8/r75g8/x150y150g16/i425&Display=hpfr&DefSeekPage=x&SearchBack=ZyActionL&Back=ZyActionS&BackDesc=Results page&MaximumPages=1&ZyEntry=1&SeekPage=x&ZyPURL]([Link] page&MaximumPages=1&ZyEntry=1&SeekPage=x&ZyPURL)

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  • N/A. (2025). Carbon disulfide (CS2): chemistry and reaction pathways. PubMed. [Link]

  • N/A. (Year not provided). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

  • N/A. (2014). Synthesis and In Vitro Antimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. Medicinal Chemistry. [Link]

  • N/A. (2022). Dithiocarbazate Ligand-Based Cu(II), Ni(II), and Zn(II) Complexes: Synthesis, Structural Investigations, Cytotoxicity, DNA Binding, and Molecular Docking Studies. Molecules. [Link]

  • N/A. (Year not provided). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]

  • N/A. (Year not provided). Synthesis, characterization and bioactivity studies of new dithiocarbazate complexes.
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  • N/A. (Year not provided). Synthesis, Identification, and Antibacterial Activity of Thioglycoside Derivatives of 1,3,4-Oxadiazole-2-thiols. ProQuest. (Experimental details on a similar synthesis).

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Technical Support Center: A Researcher's Guide to Enhancing the Biological Activity of Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxadiazole derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, optimization, and biological evaluation of this important class of heterocyclic compounds. Drawing from established scientific principles and field-proven insights, this resource aims to empower you to overcome experimental hurdles and unlock the full therapeutic potential of your oxadiazole-based molecules.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions that often arise when initiating a project involving oxadiazole derivatives. Understanding these core concepts is crucial for making informed decisions throughout the drug discovery process.

Q1: My lead compound has an ester/amide functional group with metabolic stability issues. Is an oxadiazole ring a suitable bioisosteric replacement?

A1: Absolutely. The oxadiazole ring is a classic and highly effective bioisostere for both ester and amide functionalities.[1][2][3] The primary advantage is its inherent metabolic stability. Unlike esters and amides, which are susceptible to hydrolysis by common metabolic enzymes (e.g., esterases, amidases), the aromatic oxadiazole ring is significantly more resistant to cleavage, potentially leading to an improved pharmacokinetic profile and a longer half-life in vivo.[3][4][5]

From a physicochemical standpoint, the oxadiazole ring mimics the key electronic and steric properties of esters and amides. It possesses hydrogen bond accepting capabilities through its nitrogen and oxygen atoms, which can preserve crucial interactions with the biological target.[6][7]

Q2: Which oxadiazole isomer should I choose for my design: 1,3,4-oxadiazole or 1,2,4-oxadiazole?

A2: The choice between the 1,3,4- and 1,2,4-oxadiazole isomers is a critical design decision that can significantly impact a compound's biological activity, physicochemical properties, and synthetic accessibility. There is no universal "better" isomer; the optimal choice depends on the specific therapeutic target and desired molecular properties.

Recent studies suggest that bioisosteric replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole can lead to increased polarity, which may enhance aqueous solubility and reduce metabolic degradation by human liver microsomes.[8][9] However, this switch can sometimes result in reduced binding affinity for the target. For instance, in a series of cannabinoid receptor 2 (CB2) ligands, the 1,3,4-oxadiazole derivatives showed a 10- to 50-fold reduction in CB2 affinity compared to their 1,2,4-oxadiazole counterparts.[8]

Conversely, both isomers have demonstrated potent and diverse biological activities, including anticancer and antimicrobial effects.[10][11][12] Therefore, it is often advisable to synthesize and test derivatives of both isomers to empirically determine which scaffold is superior for your specific application.

Feature1,3,4-Oxadiazole1,2,4-OxadiazoleKey Considerations
Symmetry SymmetricalAsymmetricalSymmetry can influence crystal packing and solubility.
Polarity Generally more polarGenerally less polarHigher polarity can improve solubility but may reduce permeability.[8][9]
Synthetic Access Commonly synthesized from dicarbonyl compounds or via oxidative cyclization of acylhydrazones.[13][14]Often prepared from amidoximes and acylating agents.[7]The availability of starting materials may favor one route over the other.
Biological Activity Widely reported across numerous therapeutic areas.[13][15][16]Also exhibits a broad range of biological activities.[4][6][17]The optimal isomer is target-dependent.
Q3: What are the general principles of the structure-activity relationship (SAR) for oxadiazole derivatives?

A3: The structure-activity relationship (SAR) for oxadiazole derivatives is highly dependent on the biological target. However, some general principles have emerged from numerous studies:

  • Substitution Position: The C2 and C5 positions of the 1,3,4-oxadiazole ring (and the corresponding C3 and C5 positions of the 1,2,4-isomer) are the primary points for substitution and are essential for modulating biological activity.[18]

  • Aromatic Substituents: Attaching aryl or heteroaryl groups directly to the oxadiazole ring is a common strategy. The nature and position of substituents on these aromatic rings are critical.[15] Electron-withdrawing groups (e.g., -Cl, -F, -CF3) on a terminal phenyl ring often enhance potency, possibly by improving target interactions or increasing cell permeability.[17][18][19]

  • Linker Groups: The introduction of flexible or rigid linkers between the oxadiazole core and other pharmacophoric groups can optimize the spatial arrangement of the molecule for better target engagement.

  • Hybrid Molecules: Combining the oxadiazole scaffold with other known pharmacophores (e.g., pyrazole, triazole, benzothiazole) can lead to synergistic effects and enhanced activity.[11][15]

A systematic exploration of these modifications is key to developing a robust SAR and optimizing the potency of your lead compound.

Section 2: Troubleshooting Guide - Synthesis and Purification

This section provides solutions to common problems encountered during the chemical synthesis and purification of oxadiazole derivatives.

Problem 1: Low yield during the cyclization step to form the 1,3,4-oxadiazole ring.

Q: I am attempting to synthesize a 2,5-disubstituted 1,3,4-oxadiazole from an acylhydrazide and a carboxylic acid using a dehydrating agent like POCl₃, but my yields are consistently low. What could be the issue?

A: Low yields in this classic cyclodehydration reaction can stem from several factors. Here is a systematic troubleshooting approach:

  • Purity of Starting Materials: Ensure your acylhydrazide and carboxylic acid are pure and dry. Moisture can quench dehydrating agents like phosphorus oxychloride (POCl₃).

  • Reaction Temperature and Time: These reactions often require heating. If the temperature is too low, the reaction may be too slow. If it's too high, you risk decomposition of starting materials or the product. Try optimizing the temperature in small increments (e.g., from 80 °C to 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Choice of Dehydrating Agent: While POCl₃ is common, it may not be optimal for all substrates.[13] Consider alternative cyclization agents. For example, tosyl chloride in pyridine can be effective for cyclizing thiosemicarbazides.[13] Microwave-assisted synthesis using reagents like chloramine-T for oxidative cyclization of N-acylhydrazones can also dramatically improve yields and reduce reaction times.[13]

  • Side Reactions: Undesired side reactions can compete with the desired cyclization. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to oxidation.

  • Alternative Synthetic Routes: If optimization fails, consider a different synthetic strategy. For example, the oxidative cyclization of N-acylhydrazones using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or iodine can be a high-yielding alternative.[13]

Workflow for Optimizing 1,3,4-Oxadiazole Synthesis

G cluster_conditions Reaction Condition Optimization cluster_strategy Strategy Re-evaluation start Low Yield in Cyclization purity Verify Purity of Starting Materials (Dry) start->purity temp_time Optimize Reaction Temperature & Time purity->temp_time If pure reagent Screen Alternative Dehydrating Agents (e.g., TsCl, SOCl₂, Burgess Reagent) temp_time->reagent If yield still low route Explore Different Synthetic Routes (e.g., Oxidative Cyclization) reagent->route If still suboptimal success Improved Yield route->success

Caption: Decision workflow for troubleshooting low-yield oxadiazole synthesis.

Problem 2: Difficulty in purifying the final oxadiazole compound.

Q: My crude product shows multiple spots on TLC, and I'm struggling to isolate the pure compound using column chromatography. What can I do?

A: Purification challenges are common, especially with heterocyclic compounds.

  • Solvent System Optimization for Chromatography: Systematically screen different solvent systems for your column. A good starting point is a hexane/ethyl acetate gradient. If your compound is more polar, consider dichloromethane/methanol. The key is to achieve a good separation (ΔRf > 0.2) between your product and the major impurities on the analytical TLC plate.

  • Recrystallization: If your compound is a solid, recrystallization can be a highly effective purification method. Test a variety of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, or mixtures with water) to find one in which your compound is soluble when hot but sparingly soluble when cold.

  • Acid-Base Extraction: If your compound or impurities have acidic or basic functional groups, a liquid-liquid extraction workup can remove a significant portion of the impurities before chromatography. For example, washing the organic layer with a mild base (like saturated sodium bicarbonate solution) can remove acidic byproducts.

  • Characterize the Impurities: If possible, try to identify the major impurities using techniques like LC-MS or ¹H NMR of the crude mixture. Knowing what the impurities are (e.g., unreacted starting material, side products) can help you devise a more targeted purification strategy.

Section 3: Troubleshooting Guide - Biological Assay Challenges

This section focuses on issues that arise during the in vitro and in vivo evaluation of oxadiazole derivatives.

Problem 1: My compound is highly potent in an enzymatic assay but shows no activity in a cell-based assay.

Q: I have a 1,2,4-oxadiazole derivative with a sub-micromolar IC₅₀ against its target enzyme, but it's completely inactive (IC₅₀ > 50 µM) in a cell-based assay measuring the same pathway. What's the likely cause?

A: This is a classic and frequent challenge in drug discovery, often pointing to issues with the compound's ability to reach its intracellular target.

  • Poor Cell Permeability: The most common culprit is low membrane permeability. The oxadiazole core and its substituents may render the molecule too polar or too large to passively diffuse across the cell membrane.

    • Solution: Assess the compound's physicochemical properties. Calculate its lipophilicity (cLogP) and polar surface area (PSA). If cLogP is too low (<1) or PSA is too high (>140 Ų), permeability is likely an issue. Consider modifying the structure to be more lipophilic, for example, by adding small alkyl or halogen substituents to peripheral rings.[19]

  • Efflux by Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove foreign substances from the cell.

    • Solution: Run a P-gp substrate assay. If your compound is being effluxed, structural modifications may be necessary to reduce its recognition by the transporter.

  • Compound Instability: The compound could be unstable in the cell culture medium or rapidly metabolized by the cells.

    • Solution: Assess the compound's stability in cell culture medium over the time course of your assay. Analyze the medium for the presence of the parent compound and any potential metabolites using LC-MS.

  • Poor Solubility in Assay Medium: The compound may be precipitating out of the aqueous assay buffer, drastically reducing its effective concentration.[20]

    • Solution: Visually inspect the wells for precipitation. Measure the compound's kinetic solubility in the final assay buffer. If solubility is low, you may need to reduce the final DMSO concentration or use formulation techniques.[20][21][22]

Diagnostic Workflow for Enzyme vs. Cell-Based Activity Discrepancy

G start Potent in Enzyme Assay, Inactive in Cell Assay solubility Check Aqueous Solubility in Assay Medium start->solubility permeability Assess Cell Permeability (e.g., PAMPA, Caco-2) solubility->permeability If Soluble sol_issue Low Solubility solubility->sol_issue Precipitation Observed efflux Test for Efflux (e.g., P-gp Substrate Assay) permeability->efflux If Permeable perm_issue Low Permeability permeability->perm_issue Low Papp stability Evaluate Stability in Culture Medium (LC-MS) efflux->stability Not a Substrate efflux_issue Efflux Substrate efflux->efflux_issue High Efflux Ratio stab_issue Instability stability->stab_issue Degradation Observed sol_fix Reformulate / Modify for Solubility sol_issue->sol_fix perm_fix Increase Lipophilicity / Reduce PSA perm_issue->perm_fix efflux_fix Structural Modification to Avoid Efflux efflux_issue->efflux_fix stab_fix Structural Modification to Block Metabolism stab_issue->stab_fix

Caption: A systematic approach to diagnosing discrepancies in bioactivity.

Problem 2: My lead compound has poor aqueous solubility, hindering in vivo studies.

Q: My most promising oxadiazole derivative has excellent in vitro potency but is very difficult to formulate for animal studies due to its low water solubility (<1 µg/mL). How can I improve this?

A: This is a critical hurdle in translating in vitro success to in vivo efficacy.[21] Improving solubility can be approached through both formulation and medicinal chemistry strategies.

  • Formulation Strategies:

    • Co-solvents: For initial studies, formulations using co-solvents like PEG400, Solutol HS 15, or Tween 80 in combination with saline or PBS can be effective.

    • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and significantly enhance aqueous solubility and dissolution rate.[21]

    • Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[21]

  • Medicinal Chemistry Strategies (Prodrug Approach):

    • A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[23][24][25] This is a powerful strategy for overcoming poor solubility.

    • How it Works: You can append a highly polar, water-solubilizing group (e.g., a phosphate, an amino acid, or a polyethylene glycol chain) to your parent molecule via a metabolically labile linker (like an ester). This prodrug will have high aqueous solubility, allowing for easier formulation. Once administered, metabolic enzymes will cleave the linker, releasing the active, less soluble parent drug at the site of action.[24]

    • Example: If your oxadiazole derivative has a free hydroxyl (-OH) or amine (-NH₂) group, it can be converted into a phosphate ester or an amino acid conjugate, respectively. These modifications dramatically increase water solubility.

Protocol: Kinetic Solubility Assay

This protocol provides a method to assess the solubility of your compound in an aqueous buffer, mimicking assay conditions.

  • Prepare a high-concentration stock solution of your test compound (e.g., 10 mM in 100% DMSO).

  • Dispense the aqueous buffer (e.g., PBS, pH 7.4) into a 96-well microplate.

  • Add the DMSO stock solution to the buffer in a series of dilutions to achieve a range of final compound concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

  • Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for equilibration.

  • Measure the turbidity of each well using a plate reader at a wavelength like 620 nm. An increase in absorbance indicates precipitation.

  • Alternatively, filter the samples using a 96-well filter plate and analyze the concentration of the soluble compound in the filtrate by LC-MS/UV.

  • Determine the kinetic solubility limit as the highest concentration at which no significant precipitation is observed.

This guide provides a starting point for addressing common challenges. The principles of systematic, evidence-based troubleshooting are paramount. By combining careful experimental design with a deep understanding of the underlying chemical and biological principles, you can effectively navigate the complexities of drug discovery and enhance the biological activity of your oxadiazole derivatives.

References

  • Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. ACS Infectious Diseases.
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  • Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Publishing.
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  • Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. PubMed.
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  • Review article on 1, 3, 4-oxadiazole derivaties and it's pharmacological activities. World Journal of Pharmacy and Pharmaceutical Sciences.
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Validation & Comparative

A Comparative Analysis of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol and 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol: Unraveling the Influence of Isomeric Substitution on Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 1,3,4-oxadiazole scaffold is a cornerstone for the development of novel therapeutic agents, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The introduction of various substituents onto this privileged core allows for the fine-tuning of its biological profile. This guide provides a comparative analysis of two closely related isomers: 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol and 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. The seemingly subtle shift of a methoxy group from the ortho to the para position on the pendant phenyl ring can significantly impact the molecule's physicochemical properties and, consequently, its interaction with biological targets.

While direct, head-to-head comparative studies of these two specific isomers are not extensively documented in the current literature, this guide will synthesize available data for each compound and related analogues to draw informed comparisons. We will delve into their potential biological activities, with a particular focus on antifungal properties, and discuss the underlying structure-activity relationships.

The Significance of the 1,3,4-Oxadiazole-2-thiol Core and Methoxy Substitution

The 1,3,4-oxadiazole-2-thiol moiety is a versatile pharmacophore. The thiol group can exist in tautomeric equilibrium with the thione form, providing opportunities for diverse intermolecular interactions.[5] This functional group is known to enhance the biological activities of the oxadiazole ring system.[5]

The methoxy substituent (-OCH3) on the phenyl ring is a well-studied modulator of biological activity. Its electronic effect (electron-donating through resonance, electron-withdrawing through induction) and its influence on lipophilicity and metabolic stability can drastically alter a molecule's pharmacokinetic and pharmacodynamic profile. The positional isomerism of the methoxy group is a critical determinant of these effects. An ortho-substitution can introduce steric hindrance and the potential for intramolecular hydrogen bonding, which is absent in the para-isomer. These differences can lead to distinct biological outcomes.

Comparative Biological Activity

Based on the available literature for the target compounds and closely related analogues, a comparative overview of their potential biological activities is presented below. It is crucial to note that the data for the two title compounds have not been generated in the same studies, and therefore, this comparison is inferential.

Antifungal Activity

A study investigating the antifungal activity of a series of 5-substituted 1,3,4-oxadiazole-2-thiols provides valuable insight into the potential of the para-isomer.[5] While the exact 5-(4-methoxyphenyl) analogue was not tested, the closely related 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol was evaluated.[5] This provides the most relevant available data point for comparison.

Table 1: Antifungal Activity of a 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol Analogue [5]

Fungal StrainZone of Inhibition (mm) at 200 µg/mL
Aspergillus flavus15
Mucor species12
Aspergillus niger18
Aspergillus fumigatus14

Standard drug (Terbinafine) data was not provided in a comparable format in the source.

Other Potential Biological Activities

The broader family of methoxyphenyl-substituted 1,3,4-oxadiazoles has been explored for a range of other biological activities:

  • Anticancer Activity: Derivatives of 1,3,4-thiadiazoles (a related sulfur-containing heterocycle) bearing a 4-methoxyphenyl group have demonstrated activity against breast cancer cell lines.[6] This suggests that the 4-methoxyphenyl moiety can be a favorable substituent for antiproliferative compounds.

  • Anti-inflammatory Activity: The presence of methoxy groups on the phenyl ring of 1,3,4-oxadiazole derivatives has been associated with anti-inflammatory effects.[1]

  • Antioxidant Activity: Various 2,5-disubstituted-1,3,4-oxadiazole compounds have been reported to possess antioxidant properties.[7] The electron-donating nature of the methoxy group could contribute to this activity.

Structure-Activity Relationship Insights

The position of the methoxy group is a key determinant of the overall electronic and steric profile of the molecule.

  • 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol (para-isomer): The methoxy group at the para position exerts a strong electron-donating effect through resonance, which can influence the electron density of the entire molecule. This can enhance interactions with biological targets that favor electron-rich moieties. The lack of steric hindrance around the phenyl-oxadiazole linkage allows for greater conformational flexibility.

  • 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol (ortho-isomer): The ortho-methoxy group introduces significant steric bulk near the point of attachment to the oxadiazole ring. This can restrict the rotation of the phenyl ring and may influence the preferred conformation of the molecule. This steric hindrance could either be detrimental, by preventing optimal binding to a target, or beneficial, by locking the molecule into a bioactive conformation. Furthermore, the proximity of the methoxy group to the oxadiazole ring could lead to intramolecular interactions that are not possible in the para-isomer.

Experimental Protocols

To facilitate further research and direct comparative studies, detailed experimental protocols for the synthesis of the title compounds and a representative antifungal assay are provided below.

Synthesis of 5-(substituted-phenyl)-1,3,4-oxadiazole-2-thiols

This is a general two-step procedure for the synthesis of the title compounds, starting from the corresponding methoxybenzoic acid.

Step 1: Synthesis of Methoxybenzoyl Hydrazide

  • To a solution of the respective methoxybenzoic acid (1 equivalent) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • After cooling, evaporate the solvent under reduced pressure.

  • To the resulting ester, add hydrazine hydrate (1.2 equivalents) and reflux for 6-8 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated methoxybenzoyl hydrazide, wash with cold water, and dry.

Step 2: Synthesis of 5-(substituted-phenyl)-1,3,4-oxadiazole-2-thiol

  • Dissolve the methoxybenzoyl hydrazide (1 equivalent) and potassium hydroxide (1.5 equivalents) in absolute ethanol.

  • Add carbon disulfide (1.5 equivalents) dropwise to the cooled solution.

  • Reflux the mixture for 8-12 hours until the evolution of hydrogen sulfide gas ceases.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 5-(substituted-phenyl)-1,3,4-oxadiazole-2-thiol.

Diagram of the Synthetic Pathway

Synthesis_of_5-substituted-phenyl-1,3,4-oxadiazole-2-thiols cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Oxadiazole Ring Formation start_acid Methoxybenzoic Acid ester Methyl Methoxybenzoate start_acid->ester EtOH, H₂SO₄ Reflux hydrazide Methoxybenzoyl Hydrazide ester->hydrazide NH₂NH₂·H₂O Reflux hydrazide_step2 Methoxybenzoyl Hydrazide oxadiazole 5-(substituted-phenyl)-1,3,4-oxadiazole-2-thiol hydrazide_step2->oxadiazole 1. CS₂, KOH, EtOH, Reflux 2. HCl caption General synthetic route.

Caption: General synthetic route.

In Vitro Antifungal Activity Assay (Agar Well Diffusion Method)

This protocol is a standard method for assessing the antifungal activity of chemical compounds.

  • Prepare Sabouraud Dextrose Agar (SDA) plates.

  • Inoculate the sterile SDA plates with a standardized suspension of the test fungi (Aspergillus spp., Candida albicans, etc.).

  • Allow the inoculum to dry.

  • Create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Prepare stock solutions of the test compounds (e.g., 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol and 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Add a fixed volume (e.g., 100 µL) of each test compound solution into separate wells.

  • Use a standard antifungal drug (e.g., fluconazole or terbinafine) as a positive control and the solvent (DMSO) as a negative control.

  • Incubate the plates at an appropriate temperature (e.g., 28-30 °C) for 48-72 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antifungal activity.

Diagram of the Antifungal Assay Workflow

Antifungal_Assay_Workflow cluster_prep Plate Preparation cluster_testing Compound Testing cluster_analysis Incubation & Analysis prep_agar Prepare Sabouraud Dextrose Agar (SDA) Plates inoculate Inoculate with Fungal Suspension prep_agar->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Test Compounds, Positive & Negative Controls create_wells->add_compounds incubate Incubate Plates (48-72h) add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones caption Agar well diffusion method.

Caption: Agar well diffusion method.

Conclusion and Future Directions

The comparative analysis of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol and 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol highlights the critical role of isomeric substitution in defining the biological activity of this class of compounds. While direct comparative data is sparse, the available information on related analogues suggests that both isomers are promising scaffolds for the development of new therapeutic agents. The para-substituted analogue shows potential as an antifungal agent.

To definitively elucidate the comparative activities of these two isomers, a head-to-head study is imperative. Future research should focus on:

  • The synthesis and characterization of both 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol and 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol.

  • Direct comparative screening of their antifungal, antibacterial, anticancer, and anti-inflammatory activities under identical experimental conditions.

  • Quantitative structure-activity relationship (QSAR) and molecular docking studies to understand the molecular basis for any observed differences in activity.

Such studies will provide a clearer understanding of the influence of the methoxy group's position and enable the rational design of more potent and selective 1,3,4-oxadiazole-based therapeutic agents.

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  • Yan, S., et al. (2025). Design, synthesis, and biological evaluation of 2-(Benzylsulfonyl)-5-(2-Methoxypyridin-4-yl)-1,3,4-Oxadiazole derivatives as novel herbicides. Chinese Chemical Letters.

Sources

The Methoxyphenyl Oxadiazole Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel pharmacophores that can serve as versatile platforms for drug discovery is perpetual. Among the privileged heterocyclic structures, the 1,3,4-oxadiazole ring has emerged as a cornerstone in the design of new therapeutic agents, owing to its metabolic stability, favorable pharmacokinetic profile, and ability to engage in various biological interactions.[1][2][3] When coupled with a methoxyphenyl moiety—a common substituent in numerous bioactive compounds—the resulting scaffold presents a fascinating subject for structure-activity relationship (SAR) studies.

This guide provides a comparative analysis of methoxyphenyl oxadiazole derivatives, synthesizing data from various studies to elucidate the intricate relationship between their chemical structure and biological efficacy. We will explore their synthesis, compare their performance as antimicrobial and anticancer agents, and provide the detailed experimental frameworks necessary for their evaluation.

I. Synthetic Pathways to Methoxyphenyl Oxadiazoles

The predominant route to synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. A widely employed and reliable method is the reaction of an aromatic acid hydrazide with a carboxylic acid (or its derivative, like an acid chloride) followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl₃).[1][4]

Below is a generalized workflow for the synthesis of a 2-(methoxyphenyl)-5-substituted-1,3,4-oxadiazole.

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Acylhydrazone/Diacylhydrazine Formation cluster_2 Step 3: Oxidative Cyclization / Cyclodehydration A Methoxybenzoic Acid B Esterification (e.g., SOCl₂/EtOH) A->B C Methoxybenzoate Ester B->C D Hydrazinolysis (N₂H₄·H₂O) C->D E Methoxybenzohydrazide D->E G Condensation E->G F Aromatic Aldehyde or Carboxylic Acid (R-COOH) F->G H Intermediate G->H J Cyclization Reaction H->J I Cyclizing Agent (e.g., POCl₃, I₂/KI, Acetic Anhydride) I->J K 2-(Methoxyphenyl)-5-R-1,3,4-oxadiazole J->K

Caption: Generalized synthetic workflow for 2,5-disubstituted-1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole

This protocol describes a common method for synthesizing a representative methoxyphenyl oxadiazole derivative.

Materials: 4-Methoxybenzohydrazide, Benzoyl chloride, Phosphorus oxychloride (POCl₃), Pyridine (dry), Dichloromethane (DCM, dry).

Procedure:

  • Acylation: To a stirred solution of 4-methoxybenzohydrazide (1.0 mmol) in dry DCM (15 mL) containing a catalytic amount of dry pyridine, add benzoyl chloride (1.1 mmol) dropwise at 0°C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting hydrazide is consumed.

  • Intermediate Isolation: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid, N-benzoyl-N'-(4-methoxybenzoyl)hydrazine, is filtered, washed with cold water, and dried.

  • Cyclodehydration: Take the dried intermediate (1.0 mmol) and add phosphorus oxychloride (5 mL).

  • Reflux: Heat the mixture under reflux for 5-7 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with constant stirring. The mixture is neutralized with a saturated sodium bicarbonate solution.

  • Purification: The resulting solid precipitate is filtered, washed thoroughly with water, and dried. The crude product is then purified by recrystallization from ethanol to yield the pure 2-(4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole.[1]

II. Comparative Analysis: Antimicrobial Activity

Methoxyphenyl oxadiazoles have been extensively investigated for their antimicrobial properties. The electronic and steric nature of the methoxy group, along with its position on the phenyl ring, significantly influences the compound's ability to inhibit microbial growth.

Structure-Activity Relationship Insights

The antimicrobial efficacy of these compounds is often dictated by several structural factors:

  • Position of the Methoxy Group: The position of the -OCH₃ group (ortho, meta, or para) on the phenyl ring can alter the electronic distribution and overall lipophilicity of the molecule, affecting its ability to penetrate bacterial cell membranes. Several studies have shown that derivatives with a methoxyphenyl group exhibit good activity, particularly against Gram-positive bacteria.[5]

  • Substituents on the Second Phenyl Ring: The nature of the substituent at the 5-position of the oxadiazole ring plays a crucial role. Electron-withdrawing groups (e.g., halogens) or electron-donating groups can modulate the activity.

  • Lipophilicity: A balance of hydrophilic and lipophilic character is essential for effective antimicrobial action, enabling the compound to traverse the bacterial cell wall and membrane.

SAR_Antimicrobial cluster_0 Key Structural Modifications cluster_1 Impact on Activity Core Methoxyphenyl Oxadiazole Core Pos Position of -OCH₃ Group (o, m, p) Core->Pos influences Sub Substituent 'R' on 5-position phenyl ring Core->Sub influences Lip Overall Lipophilicity Pos->Lip Activity Antimicrobial Potency (MIC) Pos->Activity modulates Sub->Lip Sub->Activity modulates Lip->Activity modulates

Caption: Key SAR factors for antimicrobial activity of methoxyphenyl oxadiazoles.

Comparative Performance Data

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of methoxyphenyl oxadiazole derivatives against representative bacterial strains.

Compound IDR¹ (Position of -OCH₃)R² (Substituent at 5-position)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
1 4-OCH₃4-F-Phenyl62.5>500
2 4-OCH₃4-Br-Phenyl250>500
3 4-OCH₃Cinnamic Acid62.5 (S. mutans)>500 (P. mirabilis)
4 4-OCH₃4-Cl-Pyrazole0.5 - 4Inactive[6]
5 2-OCH₃Phenyl>100>100[1]

Data synthesized from multiple sources for comparative purposes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[7][8]

Materials: Mueller-Hinton Broth (MHB), 96-well microtiter plates, Bacterial strains (e.g., S. aureus, E. coli), Test compounds, Standard antibiotic (e.g., Ciprofloxacin), Spectrophotometer or microplate reader.

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from an 18-24 hour culture on an agar plate. Adjust the turbidity of the suspension in saline to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plate. The concentration range should be sufficient to determine the inhibitory endpoint.

  • Inoculation: Dilute the adjusted bacterial suspension in MHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL. Add 10 µL of this final inoculum to each well.[9]

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate. A standard antibiotic should also be tested as a procedural control.

  • Incubation: Incubate the microtiter plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring absorbance with a microplate reader.[10][11]

III. Comparative Analysis: Anticancer Activity

The methoxyphenyl oxadiazole scaffold is also a promising framework for the development of anticancer agents. These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines through diverse mechanisms, including the inhibition of crucial enzymes and disruption of cell cycle progression.[12][13]

Structure-Activity Relationship Insights

Key structural features governing the anticancer potential include:

  • Number and Position of Methoxy Groups: The presence of multiple methoxy groups, such as a 3,4,5-trimethoxy substitution on the phenyl ring, has been shown to significantly enhance cytotoxic activity.[12] This is a classic feature found in potent tubulin polymerization inhibitors.

  • Heterocyclic Substituents: The nature of the group at the 5-position of the oxadiazole ring is critical. Aromatic and heteroaromatic rings, such as pyridine or quinoline, can lead to potent compounds by facilitating interactions with biological targets.[12][14]

  • Linker and Terminal Groups: The overall molecular architecture, including any linkers between the core and other functional groups, influences target binding and selectivity.

SAR_Anticancer cluster_0 Key Structural Features cluster_1 Outcome Core Methoxyphenyl Oxadiazole Core Methoxy Number & Position of -OCH₃ Groups (e.g., 3,4,5-trimethoxy) Core->Methoxy modifies Substituent Substituent 'R' at 5-position (e.g., Pyridyl, Quinolinyl) Core->Substituent modifies Cytotoxicity Anticancer Activity (IC₅₀) Methoxy->Cytotoxicity enhances Substituent->Cytotoxicity enhances Target Biological Target (e.g., Tubulin, Kinases) Cytotoxicity->Target results from interaction with

Caption: Key SAR determinants for anticancer activity of methoxyphenyl oxadiazoles.

Comparative Performance Data

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for selected methoxyphenyl oxadiazole derivatives against various human cancer cell lines.

Compound IDR¹ (Methoxyphenyl Substituent)R² (Substituent at 5-position)Cancer Cell LineIC₅₀ (µM)Reference
6 3,4,5-TrimethoxyphenylPhenylHeLa0.118[12]
7 4-MethoxyphenylPyridin-4-ylMDA-MB-231>50[13]
8 4-MethoxyphenylQuinolin-2-ylHepG2>21.9[12]
9 4-MethoxyphenylIsobutyldisulfanylSMMC-7721 (Liver)~25[14]
10 4-MethoxyphenylN/A (Antioxidant study)MCF-7~1.2 mg/mL[5]

Data synthesized from multiple sources for comparative purposes.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[15][16]

Materials: Human cancer cell lines (e.g., MCF-7, A549), Culture medium (e.g., RPMI, DMEM) with Fetal Bovine Serum (FBS), 96-well plates, Test compounds, Doxorubicin (positive control), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Dimethyl sulfoxide (DMSO).

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 7.8 to 500 µg/mL) prepared by serial dilution in the culture medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[17]

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.[17][18]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[15][17]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[15]

IV. Concluding Remarks and Future Directions

The methoxyphenyl oxadiazole scaffold is a remarkably adaptable platform for the development of novel therapeutic agents. The structure-activity relationship analyses reveal that subtle modifications to the number and position of methoxy groups, as well as the nature of the substituent at the 5-position of the oxadiazole ring, can profoundly impact biological activity.

For antimicrobial agents , the focus remains on enhancing potency against resistant strains and broadening the activity spectrum, particularly against Gram-negative bacteria. Future work should involve optimizing lipophilicity and exploring novel substituents that can interact with specific bacterial targets.

For anticancer agents , the 3,4,5-trimethoxyphenyl motif stands out as a key feature for high potency, likely through tubulin inhibition. Further exploration of this class could involve conjugating these molecules to tumor-targeting moieties to improve selectivity and reduce off-target toxicity.

The experimental protocols provided herein offer a standardized framework for the synthesis and evaluation of new analogs, ensuring that comparative data can be reliably generated and interpreted. Continued investigation into this versatile scaffold holds significant promise for the discovery of next-generation drugs to combat infectious diseases and cancer.

References

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A Comparative Guide to the Antimicrobial Spectra of Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-present battle against microbial resistance, the scientific community is in a constant search for novel antimicrobial agents. Among the heterocyclic compounds that have garnered significant attention, oxadiazole derivatives have emerged as a promising class with a broad spectrum of activity against various pathogenic bacteria and fungi.[1][2] This guide provides a comprehensive comparative analysis of the antimicrobial spectra of different oxadiazole derivatives, supported by experimental data. We will delve into the structure-activity relationships that govern their potency and explore their mechanisms of action, offering insights for the rational design of new and more effective antimicrobial drugs.

Introduction to Oxadiazoles: A Versatile Scaffold in Medicinal Chemistry

Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms.[3] Their structural versatility and ability to act as bioisosteres for ester and amide groups have made them a privileged scaffold in drug discovery.[4] The 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers, in particular, have been extensively investigated for their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The stability of the oxadiazole ring and its capacity to engage in various non-covalent interactions with biological targets contribute to its appeal in the design of new therapeutic agents.[3][5]

Comparative Antimicrobial Spectra of Oxadiazole Derivatives

The antimicrobial efficacy of oxadiazole derivatives is best illustrated by their Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant microorganisms. The following table summarizes the in vitro activity of several representative oxadiazole derivatives against Gram-positive bacteria, Gram-negative bacteria, and fungi. Lower MIC values indicate greater potency.

Oxadiazole Derivative Microorganism MIC (µg/mL) Reference
1,3,4-Oxadiazole Derivatives
OZE-IStaphylococcus aureus (MRSA)4 - 16[6]
OZE-IIStaphylococcus aureus (MRSA)4 - 16[6]
OZE-IIIStaphylococcus aureus (MRSA)8 - 32[6]
Compound 13Multidrug-resistant S. aureus16- to 32-fold lower than 1771[7]
LMM6Staphylococcus aureus ATCC 259230.97[7]
KKL-35Staphylococcus aureus USA3000.64[7]
KKL-40Staphylococcus aureus USA3000.35[7]
Compounds 4a, 4b, 4cMethicillin-resistant S. aureus (MRSA)62[7][8]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolEscherichia coliStronger than ampicillin[1]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolPseudomonas aeruginosa>100 times stronger than ampicillin[1]
Naphthofuran-containing 1,3,4-oxadiazole (14a, 14b)Pseudomonas aeruginosa0.2 mg/mL[1]
Naphthofuran-containing 1,3,4-oxadiazole (14a, 14b)Escherichia coli0.4 mg/mL[1]
LMM5Candida albicans32[9]
LMM11Candida albicans32[9]
LMM6Candida albicans8 - 32[10][11]
Compound 4aCandida albicans (clinical isolate)0.015 mg/mL[12]
Compound 4bCandida albicans (clinical isolate)0.015 mg/mL[12]
Compound 4eCandida albicans (clinical isolate)0.015 mg/mL[12]
1,2,4-Oxadiazole Derivatives
5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazoleStaphylococcus aureus (MRSA)Efficacious in mouse model[13]
4-phenol, 4-chloropyrazole, or 5-indole substituted 1,2,4-oxadiazolesStaphylococcus aureus0.5 - 4[14]
5-methyl-1,2,4-oxadiazole derivative (17)Staphylococcus aureus25[15]
3-methyl-1,2,4-oxadiazole derivative (18)Escherichia coli25[15]
OX7Pseudomonas aeruginosa31.25[16]
OX7Escherichia coli15.75[16]
OX11Pseudomonas aeruginosa15.75[16]
OX11Escherichia coli15.75[16]

Structure-Activity Relationship (SAR) of Antimicrobial Oxadiazoles

The antimicrobial potency of oxadiazole derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships is paramount for the design of new derivatives with enhanced efficacy and a broader spectrum of activity.

Several key structural features have been identified as crucial for the antimicrobial activity of oxadiazoles:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl rings attached to the oxadiazole core significantly influence activity. Electron-withdrawing groups, such as halogens (F, Cl) and nitro groups, often enhance antimicrobial effects.[1] The para position is frequently favored for substitution.[1]

  • Presence of Additional Heterocyclic Rings: The incorporation of other heterocyclic moieties, such as quinoline, pyridine, or benzothiazole, can broaden the antimicrobial spectrum and increase potency.[1]

  • Lipophilicity: The overall lipophilicity of the molecule plays a critical role in its ability to penetrate microbial cell membranes. A balanced lipophilicity is often required for optimal activity.

  • Isomeric Form: Both 1,3,4- and 1,2,4-oxadiazole isomers have demonstrated significant antimicrobial activity, with the specific substitution pattern determining the potency against different microbial species.

The following diagram illustrates the key structural features influencing the antimicrobial activity of oxadiazole derivatives.

Caption: Key structural features influencing the antimicrobial activity of oxadiazole derivatives.

Mechanism of Action: Targeting Essential Microbial Pathways

Oxadiazole derivatives exert their antimicrobial effects by targeting various essential cellular processes in bacteria and fungi. The specific mechanism of action can vary depending on the derivative's structure and the target microorganism.

Several key mechanisms have been elucidated:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Some oxadiazole derivatives, particularly those that are hybrids with quinolones, have been shown to inhibit bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are essential for DNA replication, recombination, and repair, and their inhibition leads to bacterial cell death.

  • Impairment of Cell Wall Biosynthesis: Certain 1,2,4-oxadiazole derivatives have been discovered to impair cell wall biosynthesis in Gram-positive bacteria, such as Staphylococcus aureus.[13] They are believed to inhibit penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis.[14]

  • Inhibition of Peptide Deformylase (PDF): Peptide deformylase is a bacterial enzyme that is essential for protein maturation. Some 1,3,4-oxadiazole derivatives have been identified as inhibitors of PDF, thereby disrupting protein synthesis and leading to bacterial growth inhibition.[17][18]

  • Inhibition of Fungal Ergosterol Biosynthesis: In fungi, some oxadiazole derivatives have been shown to target the ergosterol biosynthesis pathway. Specifically, they can inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the synthesis of ergosterol, an essential component of the fungal cell membrane.[1]

The following diagram illustrates a proposed mechanism of action for certain oxadiazole derivatives targeting bacterial DNA gyrase.

Mechanism_of_Action Oxadiazole Oxadiazole Derivative DNAGyrase DNA Gyrase (Topoisomerase II) Oxadiazole->DNAGyrase Inhibits DNA_Replication DNA Replication & Supercoiling DNAGyrase->DNA_Replication Essential for Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Disruption leads to

Caption: Proposed mechanism of action of certain oxadiazole derivatives targeting bacterial DNA gyrase.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following is a detailed, step-by-step methodology for determining the MIC of oxadiazole derivatives against bacterial strains, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Test oxadiazole derivative

  • Bacterial strain(s) of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2 °C)

  • Vortex mixer

  • Appropriate positive and negative control antibiotics (e.g., ciprofloxacin, vancomycin)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Vortex the tube to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the oxadiazole derivative in DMSO at a concentration 100 times the highest final concentration to be tested.

    • In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in CAMHB. Typically, this is done by adding 100 µL of CAMHB to wells 2 through 12. Then, add 200 µL of the stock solution to well 1 and serially transfer 100 µL from well 1 to well 2, and so on, down to well 10. Discard the final 100 µL from well 10. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

  • Inoculation of Microtiter Plate:

    • Add 10 µL of the diluted bacterial suspension (prepared in step 1) to each well from 1 to 11. This will result in a final volume of 110 µL and the desired final inoculum density of approximately 5 x 10⁵ CFU/mL. Do not add bacteria to well 12.

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

    • The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.

Conclusion and Future Perspectives

Oxadiazole derivatives represent a versatile and promising class of antimicrobial agents with demonstrated activity against a wide range of bacterial and fungal pathogens, including drug-resistant strains. The continued exploration of their structure-activity relationships and mechanisms of action will be instrumental in the rational design of new and more potent therapeutic agents. The experimental protocols outlined in this guide provide a standardized framework for the evaluation of these compounds, facilitating comparative studies and accelerating the drug discovery process. As the threat of antimicrobial resistance continues to grow, the development of novel scaffolds like oxadiazoles offers a beacon of hope in the ongoing quest for effective treatments for infectious diseases.

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Unveiling the Action of a Potential Anticancer Agent: A Comparative Guide to the Mechanism of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the precise mechanism of action of a novel compound is paramount to its advancement as a therapeutic candidate. This guide provides an in-depth analysis of the likely mechanism of action of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, a member of the promising 1,3,4-oxadiazole class of heterocyclic compounds. Drawing upon data from closely related analogues, we will explore its probable role as a tubulin polymerization inhibitor and compare its profile to the classic antimitotic agent, colchicine.

The Emerging Role of 1,3,4-Oxadiazoles in Oncology

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Their therapeutic effects in oncology are diverse, targeting various enzymes and cellular processes critical for cancer cell proliferation and survival.[3] Extensive research into this class of compounds has revealed mechanisms such as the inhibition of crucial enzymes like thymidylate synthase, histone deacetylases (HDACs), topoisomerases, and telomerase.[3] Furthermore, their ability to interfere with critical signaling pathways, such as NF-κB, has also been documented.

Postulated Mechanism of Action: Inhibition of Tubulin Polymerization

Based on extensive studies of structurally similar compounds containing both the 1,3,4-oxadiazole core and a methoxyphenyl moiety, a primary mechanism of action for 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4][5] Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and the maintenance of cell shape.[6][7] By interfering with their assembly, this compound can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis in rapidly dividing cancer cells.[7]

The rationale for this hypothesis is supported by studies on analogous compounds. For instance, a series of 1,3,4-oxadiazole derivatives with a trimethoxyphenyl substituent demonstrated potent cytotoxic effects, with mechanistic studies confirming their role as tubulin polymerization inhibitors.[4] Another study on 1,2,4-triazole derivatives, which share structural similarities with oxadiazoles, also containing a dimethoxyphenyl group, showed significant inhibition of tubulin polymerization, with IC50 values in the low micromolar range.[5][8] The methoxy groups on the phenyl ring are often crucial for binding to the colchicine-binding site on β-tubulin.

To definitively confirm this mechanism for 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, a series of targeted experiments are necessary. A foundational technique for this is the in vitro tubulin polymerization assay.

Logical Workflow for Mechanism Confirmation

Caption: Workflow for confirming tubulin polymerization inhibition.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This protocol outlines a standard method for monitoring microtubule assembly by measuring light scattering at 340 nm.

Materials:

  • Tubulin protein (>99% pure)

  • GTP solution (100 mM stock)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% glycerol)

  • 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

  • Colchicine (positive control)

  • DMSO (vehicle control)

  • Pre-chilled 96-well plates

  • Spectrophotometer with temperature control

Procedure:

  • Reagent Preparation:

    • Thaw tubulin protein, GTP solution, and polymerization buffer on ice.

    • Prepare serial dilutions of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol and colchicine in polymerization buffer. Ensure the final DMSO concentration does not exceed 1-2%.

  • Reaction Setup (on ice):

    • In a pre-chilled 96-well plate, add 10 µL of the diluted test compound, colchicine, or vehicle control.

    • Prepare the tubulin reaction mix by adding GTP to the polymerization buffer to a final concentration of 1 mM. Then, add tubulin protein to a final concentration of 2-4 mg/mL.

    • Add 90 µL of the tubulin reaction mix to each well for a final volume of 100 µL.

  • Data Acquisition:

    • Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[9]

  • Data Analysis:

    • Plot absorbance (OD at 340 nm) versus time to generate polymerization curves.

    • Determine the IC50 value for 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol by plotting the percentage of inhibition against the compound concentration.

Comparative Analysis: 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol vs. Colchicine

A comparative analysis against a well-characterized agent is crucial for contextualizing the potency and potential of a new compound. Colchicine, a natural product, is a classic antimitotic agent that inhibits tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[6][10][[“]][12]

Parameter5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol (Predicted)Colchicine (Reference)
Primary Mechanism Inhibition of tubulin polymerizationInhibition of tubulin polymerization[6][12]
Binding Site Likely Colchicine-binding site on β-tubulinColchicine-binding site on β-tubulin[10]
Cellular Effect G2/M phase cell cycle arrest, apoptosisG2/M phase cell cycle arrest, apoptosis[6]
IC50 (Tubulin Polymerization) Expected in the low micromolar range (e.g., 1-10 µM for similar compounds)[2][13]~1-5 µM

Note: The IC50 value for 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol is a predicted range based on data for structurally related compounds. Experimental validation is required for a precise value.

Signaling Pathway of Tubulin Polymerization Inhibitors

G cluster_0 Cellular Environment Free Tubulin Dimers Free Tubulin Dimers Microtubule Microtubule Free Tubulin Dimers->Microtubule Polymerization Microtubule->Free Tubulin Dimers Depolymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule->Mitotic Spindle Disruption Leads to Apoptosis Apoptosis 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol->Free Tubulin Dimers Binds to Colchicine Site 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol->Microtubule Inhibits Polymerization Colchicine Colchicine Colchicine->Free Tubulin Dimers Binds to Colchicine Site Colchicine->Microtubule Inhibits Polymerization G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Causes G2/M Arrest->Apoptosis

Caption: Proposed signaling pathway for tubulin polymerization inhibitors.

Alternative Mechanism & Comparative Compound: MMP-9 Inhibition

While tubulin polymerization is a primary hypothesis, the diverse bioactivity of the 1,3,4-oxadiazole scaffold suggests other potential mechanisms. One such possibility is the inhibition of matrix metalloproteinases (MMPs), particularly MMP-9. MMPs are enzymes involved in the degradation of the extracellular matrix, a process crucial for tumor invasion and metastasis.[14][15] Some 1,3,4-oxadiazole derivatives have shown potent MMP-9 inhibitory activity.[9][16]

For comparison, Doxycycline , a tetracycline antibiotic, is a known inhibitor of MMPs, including MMP-9, and has been investigated for its anticancer properties.[4][17][18][19]

Parameter5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol (Hypothetical)Doxycycline (Reference)
Primary Mechanism Inhibition of MMP-9 activityInhibition of MMP activity (including MMP-9)[17][18]
Cellular Effect Reduced cell invasion and metastasisReduced cell invasion and metastasis[17]
IC50 (MMP-9 Inhibition) To be determinedVaries depending on assay conditions
Experimental Protocol: Fluorometric MMP-9 Inhibition Assay

This protocol provides a method to screen for MMP-9 inhibitors using a fluorogenic substrate.

Materials:

  • Recombinant human MMP-9

  • MMP-9 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[20]

  • Assay buffer

  • 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

  • Doxycycline (positive control)

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and doxycycline in assay buffer.

    • Dilute the MMP-9 enzyme to the desired concentration in assay buffer.

  • Reaction Setup:

    • To the wells of a 96-well plate, add the test compound or control.

    • Add the diluted MMP-9 enzyme to each well (except for the blank).

    • Incubate at 37°C for a pre-determined time (e.g., 10-15 minutes).

  • Initiate Reaction:

    • Add the MMP-9 fluorogenic substrate to all wells.

  • Data Acquisition:

    • Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes (e.g., Ex/Em = 325/393 nm).[21][22]

  • Data Analysis:

    • Calculate the reaction velocity for each well.

    • Determine the percent inhibition and subsequently the IC50 value for the test compound.

Conclusion and Future Directions

The available evidence strongly suggests that 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol likely exerts its anticancer effects through the inhibition of tubulin polymerization, a mechanism shared with the well-established antimitotic agent, colchicine. However, the multifunctional nature of the 1,3,4-oxadiazole scaffold warrants further investigation into alternative mechanisms, such as MMP-9 inhibition.

To definitively elucidate the mechanism of action, a systematic approach employing the detailed experimental protocols outlined in this guide is essential. Confirmation of the primary target and a comprehensive understanding of any off-target effects will be critical for the future development of this promising compound as a potential therapeutic agent.

References

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  • Dalton, J. T., et al. (2009). Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin. Biochemistry, 48(29), 6935-6943. Available at: [Link]

  • Leung, Y. Y., et al. (2015). Colchicine--Update on mechanisms of action and therapeutic uses. Seminars in Arthritis and Rheumatism, 45(3), 341-350. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Colchicine? Patsnap Synapse. Available at: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of colchicine? Available at: [Link]

  • Lee, J. Y., et al. (2004). Doxycycline inhibits matrix metalloproteinase-9 and laminin degradation after transient global cerebral ischemia. Journal of Cerebral Blood Flow & Metabolism, 24(7), 786-795. Available at: [Link]

  • Zhang, Y., et al. (2012). Inhibition of matrix metalloproteinase-9 with low-dose doxycycline reduces acute lung injury induced by cardiopulmonary bypass. European Journal of Cardio-Thoracic Surgery, 41(5), 1133-1138. Available at: [Link]

  • Lokeshwar, B. L., et al. (2002). Doxycycline Inhibits TGF-β1–Induced MMP-9 via Smad and MAPK Pathways in Human Corneal Epithelial Cells. Investigative Ophthalmology & Visual Science, 43(1), 11-20. Available at: [Link]

  • Wang, X., et al. (2003). Doxycycline suppresses cerebral matrix metalloproteinase-9 and angiogenesis induced by focal hyperstimulation of vascular endothelial growth factor in a mouse model. Stroke, 34(11), 2726-2731. Available at: [Link]

  • BioAssay Systems. EnzyFluo™ MMP-9 Inhibitor Assay Kit. Available at: [Link]

  • Bach, D. R., et al. (2023). Effect of the Matrix Metalloproteinase Inhibitor Doxycycline on Human Trace Fear Memory. eNeuro, 10(2). Available at: [Link]

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  • Abdelmegeed, H., et al. (2024). The IC 50 values (µM) of inhibition of tubulin polymerization. ResearchGate. Available at: [Link]

  • Giallombardo, D., et al. (2022). Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. European Journal of Medicinal Chemistry, 243, 114755. Available at: [Link]

  • Abdel-Aziz, A. A. M., et al. (2018). Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. Archiv der Pharmazie, 351(11), e1800185. Available at: [Link]

  • Clark, R. J., et al. (2011). Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation. The Journal of Biological Chemistry, 286(44), 38393-38402. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Cytotoxicity, Docking Study, and Tubulin Polymerization Inhibitory Activity of Novel 1‐(3,4‐Dimethoxyphenyl)‐5‐(3,4,5‐trimethoxyphenyl)‐1H‐1,2,4‐triazole‐3‐carboxanilides. Available at: [Link]

  • Aydin, A., et al. (2022). IC50 values of 2,5 substituted 1,3,4-oxadiazoles on A549, MDA-MB-231, and PC3 cell lines and MRC5 healthy human cells. ResearchGate. Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Oxadiazole Thiols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Cross-Validation

In pharmaceutical development, the integrity of analytical data is paramount. For novel therapeutic agents like oxadiazole thiols—a class of heterocyclic compounds showing significant promise[1]—the methods used to quantify them must be precise, accurate, and robust. Oxadiazole thiols, containing both a heterocyclic ring and a reactive thiol group, present unique analytical challenges, including potential matrix effects and stability issues.[2][3]

Standard single-laboratory method validation, while essential, is not sufficient to guarantee method performance across different environments. This is where cross-validation becomes critical. Cross-validation is the formal process of verifying that a validated analytical method produces consistent and reliable results when used under different conditions, such as in a different laboratory, with different analysts, or on different instrumentation.[4] It is the ultimate test of a method's reproducibility and is a cornerstone of successful method transfer and regulatory compliance.[5][6]

This guide provides a comprehensive comparison of primary analytical techniques for oxadiazole thiols and details the causality behind designing and executing a robust cross-validation study. We will move beyond simply listing steps to provide field-proven insights into building a self-validating analytical system.

Section 1: Foundations of Analytical Method Validation

Before embarking on cross-validation, an analytical procedure must first be validated for its intended purpose according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7][8] The updated ICH Q2(R2) guideline provides a comprehensive framework for this process.[9][10]

The core performance characteristics of a validated method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or excipients.[7]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[11][12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[11]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9][11]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[11]

  • Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9][11]

Cross-validation serves as an extension of this process, ensuring that the validated state is maintained when the method is transferred.[13] It is not a revalidation but a comparative study to demonstrate equivalency of results.[5]

Section 2: Comparative Analysis of Primary Analytical Techniques

The selection of an analytical technique for oxadiazole thiols is driven by the molecule's physicochemical properties—specifically, its UV absorbance due to the conjugated ring system and the presence of the sulfur moiety.[14][15] High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are the most common and accessible techniques.[16]

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Principle Physical separation of components in a mixture based on their differential partitioning between a stationary and mobile phase.[17]Measurement of the attenuation of a beam of light after it passes through a sample, based on the Beer-Lambert law.
Suitability for Oxadiazole Thiols Excellent. Provides separation from impurities and degradation products, offering high specificity.[18][19]Good for pure substances. Susceptible to interference from other UV-absorbing compounds, limiting specificity.[20]
Strengths High specificity, sensitivity, and resolving power. Capable of quantifying multiple components simultaneously.[16]Simple, rapid, cost-effective, and non-destructive.
Limitations Higher cost, more complex instrumentation, requires more extensive method development.Lower specificity. Not suitable for complex mixtures without prior separation.
Typical Use Case Gold standard for purity, stability-indicating assays, and quantification in complex matrices (e.g., final drug product).Rapid quantification of bulk drug substance, dissolution testing, or initial screening.

Section 3: Designing a Robust Cross-Validation Study

A successful cross-validation study is built on a clear protocol with pre-defined objectives and acceptance criteria.[12] The goal is to statistically demonstrate that the results from two different analytical applications (e.g., Lab A vs. Lab B, or HPLC vs. UV-Vis) are equivalent.

The Causality of Experimental Design

The choice of experimental design is critical. A Design of Experiments (DOE) approach can be a powerful tool to systematically evaluate method parameters.[21][22] For cross-validation, the design must ensure a direct and unbiased comparison.

Scenario: Cross-validating a new, stability-indicating Reversed-Phase HPLC (RP-HPLC) method against an established UV-Vis spectrophotometric assay for the quantification of a 5-substituted-1,3,4-oxadiazole-2-thiol active pharmaceutical ingredient (API).

Workflow for Cross-Validation Study Design:

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting start Define Objectives & Acceptance Criteria protocol Develop Cross-Validation Protocol start->protocol ICH Q14 Principles samples Select Representative Samples (e.g., 3 batches, multiple concentrations) protocol->samples lab1 Analyze all samples using Method 1 (RP-HPLC) samples->lab1 lab2 Analyze all samples using Method 2 (UV-Vis) samples->lab2 data Collate and Tabulate Data lab1->data lab2->data stats Perform Statistical Analysis (e.g., t-test, F-test, Equivalence Testing) data->stats report Generate Final Report stats->report Compare against acceptance criteria

Caption: A workflow for designing and executing a cross-validation study.

Section 4: Detailed Experimental Protocols

Trustworthiness is established when protocols are detailed enough for a skilled analyst to replicate them precisely.

Protocol 1: RP-HPLC-DAD Method for a 1,3,4-Oxadiazole Derivative

This protocol is based on established methods for similar compounds.[18][19]

  • Instrumentation: HPLC with a Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention for the primarily non-polar oxadiazole ring structure.

  • Mobile Phase: Acetonitrile and water (90:10 v/v). Rationale: A high organic content ensures adequate elution of the compound from the C18 column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Rationale: Maintaining a constant temperature ensures retention time reproducibility.

  • Detection Wavelength: 235 nm. Rationale: This wavelength should be determined by running a UV scan of the analyte to find its lambda max (λmax) for optimal sensitivity.[18]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the oxadiazole thiol reference standard in acetonitrile at 100 µg/mL. Create a 5-point calibration curve (e.g., 5, 10, 20, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the API sample in acetonitrile to a target concentration of 20 µg/mL. Filter through a 0.45 µm nylon filter before injection.

Protocol 2: UV-Vis Spectrophotometric Method
  • Instrumentation: Double-beam UV-Vis Spectrophotometer.

  • Solvent: Acetonitrile. Rationale: Using the same solvent as the HPLC method minimizes variability from solvent effects.

  • Wavelength Scan: Scan a dilute solution of the reference standard from 400 nm to 200 nm to determine the λmax.

  • Standard Preparation: Use the same stock and calibration standards prepared for the HPLC method.

  • Sample Preparation: Prepare the API sample in acetonitrile to a concentration that falls within the linear range of the calibration curve.

  • Procedure: Zero the instrument with the acetonitrile blank. Measure the absorbance of all standards and samples at the predetermined λmax. Plot absorbance vs. concentration for the standards to generate a calibration curve and determine the sample concentration.

Protocol 3: The Cross-Validation Experiment
  • Sample Selection: Select three different batches of the oxadiazole thiol API. From each batch, prepare 5 independent samples at 100% of the target concentration (e.g., 20 µg/mL) and 3 samples each at 80% and 120% of the target concentration. This totals 33 samples.

  • Analysis: Each of the 33 samples is analyzed once by the RP-HPLC method and once by the UV-Vis method.

  • Data Collection: Record the quantitative result (e.g., in µg/mL or as % of target) for each sample from both methods.

Section 5: Data Analysis and Interpretation

The cornerstone of a self-validating system is objective, statistically-driven data interpretation.

Data Presentation

Summarize the results in a clear, comparative table.

BatchSample IDTarget Conc. (%)HPLC Result (% Assay)UV-Vis Result (% Assay)% Difference
AA-80-180%99.8101.2-1.38%
AA-100-1100%100.1100.5-0.40%
AA-120-1120%99.598.90.61%
BB-100-1100%101.0101.5-0.49%
..................
CC-120-3120%100.3101.8-1.47%

% Difference = [(HPLC - UV-Vis) / ((HPLC + UV-Vis)/2)] * 100

Statistical Evaluation and Acceptance Criteria

The acceptance criteria must be defined in the protocol before the experiment begins.

  • Mean Assay Comparison: The mean assay value of all samples from the HPLC method should not differ from the mean of the UV-Vis method by more than 2.0%.

  • Precision Comparison (F-test): An F-test is used to compare the variances of the two datasets. The calculated F-value should be less than the critical F-value at a 95% confidence level, indicating no significant difference in the precision of the two methods.

  • Accuracy Comparison (Student's t-test): A two-sample t-test is used to determine if there is a significant difference between the mean results of the two methods. The calculated t-value should be less than the critical t-value at a 95% confidence level.[23]

  • Correlation: The correlation coefficient (r²) between the two datasets should be ≥ 0.99.

Decision Logic

The outcome of the statistical analysis determines the success of the cross-validation.

G start Statistical Analysis Complete node_mean Mean Difference ≤ 2.0%? start->node_mean node_ftest F-test Passes? node_mean->node_ftest Yes node_fail Conclusion: Methods are NOT equivalent. Investigate root cause of discrepancy (e.g., specificity, sample prep). node_mean->node_fail No node_ttest t-test Passes? node_ftest->node_ttest Yes node_ftest->node_fail No node_pass Conclusion: Methods are Cross-Validated and can be used interchangeably. node_ttest->node_pass Yes node_ttest->node_fail No

Sources

Bridging the Gap: A Senior Scientist's Guide to Validating In Vitro to In Vivo Efficacy of Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from a promising in vitro "hit" to a clinically effective drug is fraught with challenges. The oxadiazole scaffold, a versatile five-membered heterocycle, has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] However, the promising potency observed in a petri dish often fails to translate to efficacy in a living organism. This guide provides an in-depth, experience-driven comparison of in vitro and in vivo validation strategies for oxadiazole compounds, emphasizing the critical thinking behind experimental design and the seamless integration of pharmacokinetic and pharmacodynamic (PK/PD) principles.

The Oxadiazole Scaffold: A Double-Edged Sword of Opportunity and Challenge

Oxadiazoles exist in several isomeric forms, with the 1,3,4- and 1,2,4-isomers being of particular interest in drug discovery due to their chemical stability and diverse biological activities.[2] The electron-deficient nature of the oxadiazole ring contributes to its metabolic stability, a desirable trait for any drug candidate.[2] However, this same chemical resilience can also impact properties like solubility, which is a critical factor for oral bioavailability. Indeed, different isomers can have significantly different physicochemical properties. For instance, 1,3,4-oxadiazole isomers tend to have lower lipophilicity and better aqueous solubility compared to their 1,2,4-counterparts, which can profoundly influence their absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide will dissect the journey of an oxadiazole compound through two distinct therapeutic lenses: as a novel anticancer agent and as a potent antibacterial. Through these case studies, we will explore the nuances of validating efficacy across the in vitro-in vivo divide.

Part 1: The Anticancer Campaign of an Oxadiazole Derivative

The fight against cancer demands therapies that are both potent and selective. Oxadiazole derivatives have shown considerable promise, often by targeting key signaling pathways involved in tumor growth and survival.[4]

In Vitro Efficacy: The Proving Ground

The initial screening of an anticancer compound's efficacy begins in vitro, typically using a panel of cancer cell lines. The choice of cell lines is not arbitrary; it is a strategic decision based on the intended therapeutic target and the desire to observe a compound's activity across different cancer types.

Key In Vitro Assay: The MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity testing. It's a colorimetric assay that measures the metabolic activity of cells, which in most cases, correlates with cell viability.[4]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the concentration of an oxadiazole compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. The seeding density is critical; it should allow for logarithmic growth during the treatment period.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the oxadiazole compound in the complete culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals. Shaking on an orbital shaker for 15 minutes can aid in dissolution.[5]

  • Data Acquisition:

    • Read the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: In Vitro Cytotoxicity of Representative Oxadiazole Compounds

Compound ClassCancer Cell LineIC50 (µM)Reference
1,3,4-Oxadiazole-Naphthalene HybridHepG-2 (Liver)8.4 - 10.4[6]
1,3,4-Oxadiazole-Naphthalene HybridMCF-7 (Breast)8.4 - 10.4[6]
Benzimidazole-Oxadiazole DerivativeA549 (Lung)0.3[6]
Benzimidazole-Oxadiazole DerivativeMCF-7 (Breast)0.5[6]
1,2,4-Oxadiazole-fused ImidazothiadiazoleA375 (Melanoma)0.11 - 1.47[7]
1,2,4-Oxadiazole-fused ImidazothiadiazoleMCF-7 (Breast)0.11 - 1.47[7]

Causality Behind Experimental Choices:

  • Choice of Cell Lines: Using a panel of cell lines from different tissues of origin (e.g., breast, lung, liver) provides a broader understanding of the compound's spectrum of activity. Including a non-cancerous cell line (e.g., fibroblasts) is crucial for assessing selectivity and potential for off-target toxicity.

  • Treatment Duration: A 48- or 72-hour treatment period is standard for assessing the effects of compounds on cell proliferation. Shorter time points might be used to study acute toxicity or rapid mechanisms of action.

Mechanism of Action: Targeting Key Signaling Pathways

Many anticancer oxadiazoles exert their effects by inhibiting specific signaling pathways crucial for tumor growth and survival. Two prominent examples are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Nuclear Factor-kappa B (NF-κB) pathways.

  • VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[8] By inhibiting VEGFR-2, oxadiazole compounds can starve the tumor and prevent its growth and metastasis.[6][8][9][10][11]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Promotes Oxadiazole Oxadiazole Compound Oxadiazole->VEGFR2 Inhibits

Caption: Oxadiazole compounds can inhibit the VEGFR-2 signaling pathway.

  • NF-κB Inhibition: The NF-κB pathway is a critical regulator of inflammation and cell survival.[5][12][13][14][15] In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Oxadiazole derivatives can inhibit NF-κB activation, leading to apoptosis (programmed cell death) in cancer cells.[5][12][13][14][15]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB Degradation NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc Translocation Oxadiazole Oxadiazole Compound Oxadiazole->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Gene_Expression Gene Expression (Anti-apoptotic, Pro-proliferative) DNA->Gene_Expression Promotes Stimuli Pro-inflammatory Stimuli Stimuli->IKK Activates

Caption: Oxadiazole compounds can inhibit the NF-κB signaling pathway.

In Vivo Validation: From the Bench to the Animal Model

A promising in vitro profile is a prerequisite, but not a guarantee, of in vivo success. Animal models are indispensable for evaluating a compound's efficacy in a complex biological system.

Key In Vivo Model: Dalton's Lymphoma Ascites (DLA)-Induced Solid Tumor Model

The DLA model is a transplantable T-cell lymphoma model in mice that is well-established for screening anticancer agents.[16][17] It can be used to induce both ascites and solid tumors.[17]

Experimental Protocol: DLA-Induced Solid Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of an oxadiazole compound by measuring the reduction in tumor volume and weight.

Materials:

  • Swiss albino mice

  • Dalton's Lymphoma Ascites (DLA) cells

  • Phosphate-buffered saline (PBS)

  • Oxadiazole compound and vehicle

  • Standard anticancer drug (e.g., 5-Fluorouracil)

  • Calipers for tumor measurement

  • Surgical tools for tumor excision

Procedure:

  • DLA Cell Propagation:

    • Maintain DLA cells by intraperitoneal (i.p.) passage in mice.

    • Aspirate the ascitic fluid from a tumor-bearing mouse, wash the cells with PBS, and perform a viable cell count using a hemocytometer and trypan blue.

    • Adjust the cell concentration to 1 x 10^6 viable cells/0.2 mL in PBS.[18]

  • Tumor Induction:

    • Inject 0.2 mL of the DLA cell suspension (1 x 10^6 cells) subcutaneously into the right hind limb of the mice.[19]

  • Treatment:

    • Randomly divide the mice into groups (n=6-8 per group):

      • Group 1: Normal control (no tumor)

      • Group 2: Tumor control (vehicle treatment)

      • Group 3: Oxadiazole compound treatment (at one or more dose levels)

      • Group 4: Standard drug treatment

    • Start the treatment 24 hours after tumor inoculation and continue for a specified period (e.g., 10-15 days).[18] Administer the compounds and vehicle via the desired route (e.g., oral gavage or i.p. injection).

  • Tumor Measurement:

    • Measure the tumor volume every other day using calipers. Tumor volume can be calculated using the formula: V = 0.5 x length x (width)^2.

  • Endpoint Analysis:

    • At the end of the treatment period, sacrifice the mice.

    • Excise and weigh the tumors.

    • Calculate the percentage of tumor growth inhibition.

    • Analyze hematological parameters and organ toxicity if required.

Data Presentation: In Vivo Antitumor Activity of a Representative Oxadiazole Compound

Treatment GroupMean Tumor Volume (mm³)Mean Tumor Weight (g)% Tumor Growth Inhibition
Tumor Control1500 ± 1501.8 ± 0.2-
Oxadiazole Compound (20 mg/kg)750 ± 800.9 ± 0.150%
5-Fluorouracil (20 mg/kg)600 ± 700.7 ± 0.160%

Causality Behind Experimental Choices:

  • Choice of Animal Model: The DLA model is chosen for its reproducibility and the ability to generate both solid and ascitic tumors, allowing for the evaluation of compounds against different tumor manifestations.

  • Route of Administration: The route of administration in the animal model should ideally match the intended clinical route for the drug.

  • Inclusion of a Standard Drug: Comparing the efficacy of the test compound to a clinically used anticancer drug provides a benchmark for its potential therapeutic value.

Part 2: The Antibacterial Campaign of an Oxadiazole Derivative

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Oxadiazoles have emerged as a promising class of non-β-lactam antibacterials that target bacterial cell wall biosynthesis.[20][21]

In Vitro Efficacy: Defining the Spectrum of Activity

The initial in vitro evaluation of an antibacterial compound focuses on determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial strains.

Key In Vitro Assay: Broth Microdilution MIC Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

Objective: To determine the MIC of an oxadiazole compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, including MRSA strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Oxadiazole compound

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum:

    • Grow the bacterial strains overnight in CAMHB.

    • Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare serial twofold dilutions of the oxadiazole compound in CAMHB in the 96-well plate.

  • Inoculation and Incubation:

    • Inoculate each well with the bacterial suspension.

    • Include a positive control (no compound) and a negative control (no bacteria).

    • Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation: In Vitro Antibacterial Activity of Oxadiazole ND-421

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)1-4[21]
Vancomycin-resistant Enterococcus (VRE)1-4[21]
In Vivo Validation: Testing in a Clinically Relevant Infection Model

To assess the in vivo potential of an antibacterial agent, it is crucial to use an animal model that mimics a human infection.

Key In Vivo Model: Murine Neutropenic Thigh Infection Model

This model is considered a gold standard for the preclinical evaluation of antibacterial agents.[21] It allows for the assessment of a compound's efficacy in the absence of a robust immune response, which is often the case in immunocompromised patients.

Experimental Protocol: Murine Neutropenic Thigh Infection Model

Objective: To evaluate the in vivo efficacy of an oxadiazole compound by measuring the reduction in bacterial load in the thighs of infected mice.

Materials:

  • ICR mice

  • Cyclophosphamide for inducing neutropenia

  • Bacterial strain (e.g., MRSA)

  • Oxadiazole compound and vehicle

  • Standard antibiotic (e.g., linezolid)

  • Saline

  • Tissue homogenizer

Procedure:

  • Induction of Neutropenia:

    • Render the mice neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).

  • Infection:

    • Inject a defined inoculum of the bacterial strain (e.g., 10^6 CFU in 0.1 mL) into the thigh muscles of the mice.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), begin treatment with the oxadiazole compound, vehicle, or a standard antibiotic. The dosing regimen (dose and frequency) should be based on pharmacokinetic data if available.

  • Endpoint Analysis:

    • At a predetermined time point (e.g., 24 or 48 hours post-treatment), sacrifice the mice.

    • Aseptically remove the thighs, weigh them, and homogenize them in saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis:

    • Calculate the log10 reduction in CFU/gram of tissue for each treatment group compared to the control group at the start of therapy.

Data Presentation: In Vivo Efficacy of Oxadiazole ND-421

Treatment Group (vs. MRSA)Dose RegimenLog10 Bacterial Reduction (CFU/g thigh)Reference
ND-42140 mg/kg, oral, twice1.49[20][22][23]
Linezolid10 mg/kg, oral, twice0.36[20]
ND-421 + Oxacillin40 mg/kg ND-421 (oral) + 20 mg/kg Oxacillin (s.c.)1.60[20][22][23]

Causality Behind Experimental Choices:

  • Neutropenic Model: This model is used to assess the direct antibacterial effect of the compound without the confounding influence of the host's immune system. This is particularly relevant for treating infections in immunocompromised patients.

  • Thigh Infection: This localized infection model allows for precise quantification of the bacterial burden at the site of infection.

The Crucial Bridge: ADME and Pharmacokinetics

The disconnect between in vitro and in vivo efficacy often lies in the compound's ADME and pharmacokinetic profile. A potent compound in vitro is useless if it cannot reach its target in the body at a sufficient concentration and for a long enough duration.

Key Pharmacokinetic Parameters:

  • Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

  • Maximum Concentration (Cmax): The highest concentration of the drug in the blood.

  • Time to Maximum Concentration (Tmax): The time it takes to reach Cmax.

  • Half-life (t1/2): The time it takes for the drug concentration in the blood to decrease by half.

  • Area Under the Curve (AUC): The total drug exposure over time.

For example, the antibacterial oxadiazole ND-421 exhibits a favorable pharmacokinetic profile with 97% oral bioavailability and a long half-life, which contributes to its in vivo efficacy.[20]

Conclusion: A Holistic Approach to Validation

The successful translation of in vitro efficacy to in vivo activity for oxadiazole compounds requires a multifaceted and scientifically rigorous approach. It is not merely about generating data but about understanding the "why" behind each experimental choice. By carefully selecting in vitro assays and clinically relevant in vivo models, and by integrating pharmacokinetic and pharmacodynamic principles throughout the drug discovery process, researchers can increase the probability of identifying and developing novel oxadiazole-based therapies that will make a meaningful impact on human health.

References

  • Hogan, D. M., et al. (2016). In Vitro and In Vivo Synergy of the Oxadiazole Class of Antibacterials with β-Lactams. Antimicrobial Agents and Chemotherapy, 60(9), 5581–5588. [Link]

  • Hogan, D. M., et al. (2016). In Vitro and In Vivo Synergy of the Oxadiazole Class of Antibacterials with β-Lactams. ResearchGate. [Link]

  • Mobashery, S., et al. (2016). The Oxadiazole Antibacterials. PMC. [Link]

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  • Ullah, R., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. National Institutes of Health. [Link]

  • Mohan, C. D., et al. (2018). Oxadiazole Targets NF-κB Signaling Pathway. Frontiers in Pharmacology. [Link]

  • Ahmad, P., et al. (2023). In vitro and In silico Evaluation of Antibacterial Effects in Some Oxadiazole Compounds against Escherichia coli O157: H7. Brieflands. [Link]

  • Ragab, F. A., et al. (2024). New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study. PubMed. [Link]

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  • El-Sayed, N. F., et al. (2021). 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. Taylor & Francis Online. [Link]

  • Mohan, C. D., et al. (2018). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. National Institutes of Health. [Link]

  • Basappa, et al. (2023). Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. PMC. [Link]

  • Parikh, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PMC. [Link]

  • El-Sayed, N. F., et al. (2022). 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. PubMed. [Link]

  • Ullah, R., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR : Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Diva-Portal.org. [Link]

  • Ameer, M., et al. (2025). Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. ResearchGate. [Link]

  • Li, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. PMC. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol, a compound belonging to the versatile oxadiazole class and featuring a thiol group. The procedures outlined here are grounded in established safety protocols for handling hazardous chemical waste, with specific considerations for the compound's likely toxicological profile and the malodorous nature of thiols.

Hazard Assessment and Pre-Disposal Considerations

Anticipated Hazards: Based on GHS classifications for analogous compounds, 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol should be handled as a hazardous substance with the following potential risks[1][2][3]:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

The presence of the thiol group also introduces a significant challenge: a potent, unpleasant odor.[4] Proper odor control is a key aspect of the disposal process.

Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling this compound and its waste:

  • Nitrile gloves (or other chemically resistant gloves)

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

All handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate inhalation risks and control odors.

Segregation and Collection of Waste

Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing dangerous reactions between incompatible substances.[5]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Select a clearly labeled, leak-proof container for the collection of 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol waste.[6][7] The original chemical container is often a suitable choice.[7]

  • Labeling: The waste container must be labeled with a hazardous waste tag that includes:

    • The full chemical name: "5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

  • Waste Streams: Maintain separate waste streams for:

    • Solid Waste: Unused or expired solid 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol, and any contaminated consumables such as weigh boats, filter paper, and paper towels.

    • Liquid Waste: Solutions containing dissolved 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound should be placed in a designated sharps container.

Decontamination and Neutralization of Contaminated Materials

Due to the potent odor of thiols, all glassware and equipment that have come into contact with 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol must be decontaminated promptly to prevent the spread of the stench.[4] Oxidation of the thiol group is an effective method for odor neutralization.[8][9]

Protocol for Decontaminating Glassware:

  • Prepare a Bleach Bath: In a designated container within the fume hood, prepare a 1:1 mixture of household bleach (sodium hypochlorite solution) and water.[4]

  • Submerge Glassware: Immediately after use, place all contaminated glassware into the bleach bath.[4] Ensure the glassware is completely submerged.

  • Soak: Allow the glassware to soak for at least 12-24 hours.[4] This allows for the complete oxidation of the thiol, converting it to a less odorous sulfonic acid.[8]

  • Rinse and Clean: After soaking, remove the glassware, rinse thoroughly with water, and then proceed with standard laboratory cleaning procedures.

  • Disposal of Bleach Bath: Used bleach baths can often be neutralized and disposed of down the drain with copious amounts of water, but always consult your local regulations first.[4][10]

For disposable items that are malodorous, they should be placed in a sealed bag and then into the solid hazardous waste container.[11]

Final Disposal Procedures

The ultimate disposal of the collected hazardous waste must be conducted in accordance with all federal, state, and local regulations.[6] This typically involves transfer to an approved waste disposal plant.[2]

Step-by-Step Final Disposal:

  • Securely Seal Waste Containers: Ensure that the caps on all waste containers are tightly sealed to prevent leaks and the escape of vapors.

  • Store in a Satellite Accumulation Area (SAA): Store the labeled waste containers in a designated SAA that is at or near the point of generation.[12] This area should be clearly marked and provide secondary containment for liquid waste.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[7] Do not attempt to transport hazardous waste yourself.

  • Documentation: Maintain a record of the disposed of chemicals as required by your institution.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Small Spills: For small spills within a fume hood, use an absorbent material to contain the spill.[11] The contaminated absorbent should then be placed in the solid hazardous waste container.

  • Large Spills: For larger spills, or any spill outside of a fume hood, evacuate the immediate area and contact your institution's EHS or emergency response team.

Summary of Key Disposal Information

Waste Type Container Treatment Disposal Route
Solid Compound & Contaminated Disposables Labeled, sealed hazardous waste containerNoneVia EHS to a licensed disposal facility
Liquid Waste (Solutions) Labeled, sealed hazardous waste containerNoneVia EHS to a licensed disposal facility
Contaminated Glassware N/ASoak in a 1:1 bleach-water bath for 12-24 hoursStandard cleaning after decontamination

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_decon Decontamination cluster_final Final Disposal start Start: Waste Generation assess_hazards Assess Hazards (Toxic, Irritant, Odor) start->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe is_solid Is the waste solid or contaminated disposable? wear_ppe->is_solid collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes is_liquid Is the waste a liquid solution? is_solid->is_liquid No store_saa Store Sealed Containers in Satellite Accumulation Area collect_solid->store_saa collect_liquid Collect in Labeled Liquid Waste Container is_liquid->collect_liquid Yes is_glassware Is it contaminated glassware? is_liquid->is_glassware No collect_liquid->store_saa decontaminate Decontaminate Glassware is_glassware->decontaminate Yes is_glassware->store_saa No bleach_bath Prepare 1:1 Bleach Bath in Fume Hood decontaminate->bleach_bath soak Soak for 12-24 hours bleach_bath->soak rinse_clean Rinse and Clean Glassware soak->rinse_clean contact_ehs Contact EHS for Pickup store_saa->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol.

References

  • PubChem. 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. National Center for Biotechnology Information. [Link]

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  • PLOS. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. [Link]

  • Oriental Journal of Chemistry. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. [Link]

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Navigating the Safe Handling of 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. Developed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information to ensure minimal exposure and promote a secure laboratory environment.

Hazard Assessment: Understanding the Risks

Based on the Globally Harmonized System (GHS) classifications for closely related compounds, 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol should be handled as a substance with the following potential hazards[1]:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.[2]

  • Serious Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.

The presence of the thiol group also suggests the potential for a strong, unpleasant odor, a common characteristic of mercaptans.

Hazard Summary Table

Hazard ClassificationGHS CategoryAssociated Risks
Acute Toxicity, OralCategory 4Harmful if ingested.
Skin Corrosion/IrritationCategory 2Causes skin irritation upon contact.[2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory tract irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the identified risks. The following table outlines the minimum required PPE for handling 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should be worn in situations with a splash hazard.[3]Protects against splashes and airborne particles, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves such as nitrile or butyl rubber. It is crucial to check the manufacturer's glove compatibility chart for specific breakthrough times.[4]Prevents skin contact and subsequent irritation. Nitrile gloves offer good resistance to a variety of chemicals, but butyl rubber may be preferred for prolonged handling.[4][5]
Body Protection A chemical-resistant lab coat. Fire/flame resistant and impervious clothing is recommended for larger quantities.[3]Protects personal clothing and underlying skin from contamination.
Respiratory Protection All handling of the solid compound or solutions should be conducted in a certified chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[3]Minimizes the risk of inhaling airborne particles or vapors, which can cause respiratory irritation.

Logical Flow for PPE Selection

PPE_Selection cluster_assessment Hazard Identification cluster_ppe PPE Selection Hazard Potential Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation - Acute Oral Toxicity Gloves Hand Protection (Nitrile/Butyl) Hazard->Gloves Prevents Skin Contact Goggles Eye Protection (Safety Goggles) Hazard->Goggles Prevents Eye Contact LabCoat Body Protection (Lab Coat) Hazard->LabCoat Protects Body FumeHood Respiratory Protection (Fume Hood) Hazard->FumeHood Prevents Inhalation

Caption: Logical workflow for selecting appropriate PPE based on identified hazards.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents.

Preparation:

  • Designate a Work Area: All work with 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol must be performed in a designated area within a certified chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including glassware, reagents, and waste containers, before commencing work.

  • Prepare Decontamination Solution: Have a freshly prepared 10% aqueous bleach solution readily available for immediate decontamination of spills and equipment.[6]

Handling:

  • Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Transfers: Use appropriate tools, such as spatulas for solids and pipettes for liquids, to transfer the chemical. Avoid generating dust.

Post-Handling:

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical using a 10% bleach solution. Allow for a sufficient contact time (at least 30 minutes) before final cleaning.

  • Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing PPE.[7]

Disposal Plan: Managing Chemical Waste

Proper disposal of 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow

Disposal_Workflow cluster_waste_streams Waste Generation cluster_treatment Decontamination & Collection cluster_final_disposal Final Disposal SolidWaste Contaminated Solids (Gloves, Weigh Boats, etc.) SolidWasteBag Seal in Labeled Hazardous Waste Bag SolidWaste->SolidWasteBag LiquidWaste Unused/Waste Solutions LiquidWasteContainer Collect in Labeled Hazardous Waste Container LiquidWaste->LiquidWasteContainer Glassware Contaminated Glassware BleachBath Decontaminate in 10% Bleach Solution Glassware->BleachBath EHSOffice Arrange for Pickup by Environmental Health & Safety SolidWasteBag->EHSOffice LiquidWasteContainer->EHSOffice BleachBath->EHSOffice Dispose of spent bleach solution as hazardous waste

Caption: Step-by-step workflow for the safe disposal of waste.

Waste Streams:

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any other disposable materials. These should be collected in a dedicated, clearly labeled hazardous waste container.[8]

  • Liquid Waste: Unused solutions and reaction mixtures containing 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Glassware: As outlined in the operational plan, all glassware must be decontaminated with a 10% bleach solution before standard washing.[6] The spent bleach solution should be collected as hazardous waste.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. Decontaminate the spill area with a 10% bleach solution. For large spills, evacuate the area and contact your institution's EHS office.[8]

By adhering to these guidelines, researchers can handle 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol with a high degree of safety, minimizing personal exposure and environmental impact.

References

  • How to Work with Thiols-General SOP. Department of Chemistry, University of Rochester. Available from: [Link]

  • 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard. Available from: [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. Available from: [Link]

  • Substance Information - 5-Methoxy-1H-1,3-benzodiazole-2-thiol. ECHA. Available from: [Link]

  • SOP FOR STENCH CHEMICALS. Columbia University Research. Available from: [Link]

  • Nitrile Gloves and Their Chemical Resistance. SOSCleanroom.com. Available from: [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Available from: [Link]

  • Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry. Available from: [Link]

Sources

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